molecular formula C10H10O B1666900 2-Methyl-3-phenyl-2-propenal CAS No. 66051-14-7

2-Methyl-3-phenyl-2-propenal

Cat. No.: B1666900
CAS No.: 66051-14-7
M. Wt: 146.19 g/mol
InChI Key: VLUMOWNVWOXZAU-CLFYSBASSA-N
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Description

2-Methyl-3-phenyl-2-propenal, more commonly known as α-Methylcinnamaldehyde (CAS 101-39-3), is a high-purity organic compound with the molecular formula C10H10O and a molecular weight of 146.19 g/mol . This compound is characterized by its α,β-unsaturated aldehyde functional group, a key structural motif that makes it a valuable and versatile building block in modern organic synthesis . Its reactivity allows it to serve as a key intermediate in complex chemical transformations, facilitating the construction of more complex molecular architectures for pharmaceuticals, agrochemicals, and fragrance compounds . The significance of this compound in research is rooted in its dual reactive sites. The electrophilic carbonyl carbon is susceptible to nucleophilic addition, while the conjugated double bond allows it to participate in cycloaddition reactions, such as Diels-Alder reactions, where it can act as a dienophile . This compound is typically synthesized via a base-catalyzed condensation of benzaldehyde and propionaldehyde . Researchers should note the stereochemistry of the material, as it can exist as (E)- and (Z)- isomers; the specific isomeric form should be confirmed for sensitive applications . Primary Research Applications: • Organic Synthesis: A versatile precursor for the synthesis of various complex molecules, including pharmaceuticals and dyes, leveraging its reactive aldehyde and unsaturated bond . • Fragrance and Flavor Research: Used as a component in perfumes and as a flavoring agent due to its characteristic spicy, cinnamon-like odor . • Materials Science: Serves as an intermediate in the development of novel polymers and other advanced materials . Handling and Safety: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-2-methyl-3-phenylprop-2-enal
Source PubChem
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InChI

InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-8H,1H3/b9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUMOWNVWOXZAU-CLFYSBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301018368
Record name (2Z)-2-Methyl-3-phenyl-2-propenal
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

66051-14-7, 101-39-3
Record name alpha-Methylcinnamaldehyde, (Z)-
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Record name Methyl cinnamic aldehyde
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Record name Methyl cinnamic aldehyde
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Record name (2Z)-2-Methyl-3-phenyl-2-propenal
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Record name .ALPHA.-METHYLCINNAMALDEHYDE, (Z)-
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Record name 2-Methyl-3-phenyl-2-propenal
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Foundational & Exploratory

An In-depth Technical Guide to the Structural and Stereoisomers of 2-Methyl-3-phenyl-2-propenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and stereoisomers of 2-methyl-3-phenyl-2-propenal, commonly known as alpha-methylcinnamaldehyde. The document details the isomers' structures, physical and spectroscopic properties, and provides experimental protocols for their synthesis and characterization.

Introduction to this compound Isomers

This compound (C₁₀H₁₀O) is an α,β-unsaturated aldehyde with a phenyl substituent. Its isomers are of significant interest in the fragrance, flavor, and pharmaceutical industries. The presence and arrangement of the methyl group and the stereochemistry of the double bond give rise to various isomers, each with potentially unique chemical and biological properties.

Stereoisomers

Due to the restricted rotation around the carbon-carbon double bond, this compound exists as two geometric isomers: (E)-2-methyl-3-phenyl-2-propenal and (Z)-2-methyl-3-phenyl-2-propenal. The (E)-isomer, where the phenyl group and the aldehyde group are on opposite sides of the double bond, is generally the more stable and common form.

Structural Isomers

Structural isomers of this compound possess the same molecular formula (C₁₀H₁₀O) but differ in the connectivity of their atoms. For the scope of this guide, we will focus on isomers that retain the aromatic aldehyde character. These include positional isomers, where the methyl group is on the phenyl ring, and isomers with different carbon chain structures.

Isomer Structures and Nomenclature

Below are the structures and IUPAC names of the key stereoisomers and structural isomers of this compound.

Stereoisomers of this compound:

  • (E)-2-methyl-3-phenyl-2-propenal: The phenyl and aldehyde groups are on opposite sides of the double bond.

  • (Z)-2-methyl-3-phenyl-2-propenal: The phenyl and aldehyde groups are on the same side of the double bond.[1]

Key Structural Isomers (Aromatic Aldehydes):

  • Positional Isomers of Methyl-3-phenyl-2-propenal:

    • (E)-3-(o-tolyl)prop-2-enal

    • (E)-3-(m-tolyl)prop-2-enal

    • (E)-3-(p-tolyl)prop-2-enal

  • Chain Isomers:

  • Other Related Isomers:

    • (p-Methylphenyl)acetaldehyde[15][16][17][18][19]

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and its key isomers for easy comparison.

Table 1: Physical Properties of this compound Isomers and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
(E)-2-Methyl-3-phenyl-2-propenal C₁₀H₁₀O146.19148-149 @ 27 mmHg1.047 @ 25°C1.605
(Z)-2-Methyl-3-phenyl-2-propenal C₁₀H₁₀O146.19No data availableNo data availableNo data available
2-Phenylpropanal C₉H₁₀O134.1892-94 @ 12 mmHg[2]0.998-1.006[2]1.515-1.520[2]
3-Phenylbutanal C₁₀H₁₂O148.2093-94 @ 16 mmHg[12]0.997 @ 25°C[12]1.5179[12]
(4-Methylphenyl)acetaldehyde C₉H₁₀O134.18221.5 (estimate)[17]1.0052[17]1.5255 (estimate)[17]

Table 2: Spectroscopic Data of (E)-2-Methyl-3-phenyl-2-propenal

Spectroscopic TechniqueKey Data Points
¹H NMR δ (ppm): 9.55 (s, 1H, CHO), 7.4-7.6 (m, 5H, Ar-H), 7.35 (s, 1H, =CH), 2.1 (s, 3H, CH₃)
¹³C NMR δ (ppm): 195.2 (CHO), 153.1 (C=), 138.5 (=CH), 134.2 (Ar-C), 130.5, 129.0, 128.8 (Ar-CH), 10.9 (CH₃)
GC-MS (m/z) 146 (M+), 145 (M-H)+, 117 (M-CHO)+, 115, 91, 77[20][21]

Experimental Protocols

Synthesis of (E)- and (Z)-2-Methyl-3-phenyl-2-propenal via Aldol Condensation

This protocol describes a general procedure for the synthesis of α-methylcinnamaldehyde, which typically yields the (E)-isomer as the major product.

Materials:

Procedure:

  • Prepare a solution of sodium hydroxide (e.g., 10g) in a mixture of water (100 mL) and methanol (or ethanol) (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the basic solution to 10-15°C in an ice bath.

  • In a separate beaker, mix benzaldehyde (1 equivalent) and propionaldehyde (1.2 equivalents).

  • Add the aldehyde mixture dropwise to the cooled basic solution with vigorous stirring over a period of 30-60 minutes, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by a wash with dilute HCl to neutralize any remaining base, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, a mixture of (E) and (Z) isomers, can be purified by fractional distillation under reduced pressure. The (E)-isomer is the major product. Separation of the isomers can be achieved using column chromatography on silica (B1680970) gel with a hexane/ethyl acetate (B1210297) eluent system.[1][22]

Characterization Protocols

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified isomer in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent in an NMR tube.

¹H NMR Spectroscopy:

  • Acquire a ¹H NMR spectrum on a 300 MHz or higher field spectrometer.

  • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and assign the chemical shifts. The aldehydic proton of the (E)-isomer typically appears at a lower field compared to the (Z)-isomer due to anisotropic effects of the phenyl ring.

Sample Preparation:

  • Prepare a dilute solution of the isomer mixture or individual isomers (approximately 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or diethyl ether.

Instrumentation and Conditions:

  • Gas Chromatograph: Use a GC equipped with a capillary column suitable for separating aromatic compounds (e.g., HP-5MS, DB-5).

  • Oven Temperature Program:

    • Initial temperature: 50-70°C, hold for 1-2 minutes.

    • Ramp: 10-15°C/min to 250-280°C.

    • Final hold: 5-10 minutes.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Scan Range: 40-300 amu.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Data Analysis:

  • The (E) and (Z) isomers may be separated by GC, with the more volatile isomer typically eluting first.

  • The mass spectrum will show the molecular ion peak (M⁺) at m/z 146.

  • Characteristic fragmentation patterns include the loss of a hydrogen atom ([M-1]⁺ at m/z 145), loss of the aldehyde group ([M-CHO]⁺ at m/z 117), and fragments corresponding to the phenyl group (m/z 77) and tropylium (B1234903) ion (m/z 91).[23]

Logical Workflow for Isomer Identification and Characterization

The following diagram illustrates a logical workflow for the synthesis, separation, and characterization of the stereoisomers and structural isomers of this compound.

Isomer_Characterization_Workflow cluster_synthesis Synthesis cluster_separation Separation & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Structure Elucidation Synthesis Aldol Condensation (Benzaldehyde + Propionaldehyde) Crude_Mixture Crude Product (Mixture of Isomers) Synthesis->Crude_Mixture Reaction Workup Purification Fractional Distillation & Column Chromatography Crude_Mixture->Purification Purification Process Separated_Isomers Isolated Isomers ((E), (Z), and Structural) Purification->Separated_Isomers Isolation NMR NMR Spectroscopy (¹H, ¹³C, COSY, etc.) Separated_Isomers->NMR GCMS GC-MS Analysis Separated_Isomers->GCMS FTIR FTIR Spectroscopy Separated_Isomers->FTIR Data_Analysis Spectroscopic Data Interpretation NMR->Data_Analysis GCMS->Data_Analysis FTIR->Data_Analysis Structure_Confirmation Structure Confirmation & Purity Assessment Data_Analysis->Structure_Confirmation

A logical workflow for the synthesis, separation, and characterization of this compound isomers.

This comprehensive guide provides a solid foundation for researchers and professionals working with this compound and its isomers. The detailed information on their properties and the provided experimental protocols will aid in the synthesis, identification, and utilization of these compounds in various scientific and industrial applications.

References

physical and chemical properties of 2-Methyl-3-phenyl-2-propenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-phenyl-2-propenal, also commonly known as alpha-methyl cinnamaldehyde, is an aromatic aldehyde with a characteristic spicy, cinnamon-like odor.[1][2] This compound and its derivatives are of significant interest in the flavor and fragrance industries.[2] Furthermore, emerging research has highlighted its potential biological activities, including antifungal properties, making it a subject of investigation for pharmaceutical and agrochemical applications.[1][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its known reactivity and biological activities.

Physical and Chemical Properties

This compound is a clear, colorless to pale yellow liquid.[2][4] It is combustible and should be handled with appropriate safety precautions.[1] The compound is stable under normal conditions but is incompatible with strong oxidizing agents and strong bases.[1]

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound, compiled from various sources.

PropertyValueReferences
Molecular Formula C₁₀H₁₀O[3]
Molecular Weight 146.19 g/mol [3][4]
Appearance Clear yellow liquid[4]
Boiling Point 148-149 °C at 27 mmHg[1]
302 °F at 100 mmHg[4]
Density 1.047 g/mL at 25 °C[1]
1.0407 at 63 °F[4]
Refractive Index (n20/D) 1.605[1]
Flash Point 175 °F (79.4 °C)[4]
Solubility Less than 1 mg/mL at 70 °F in water[4]
Tabulated Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopic DataDetailsReferences
¹H NMR Spectra available, chemical shifts depend on solvent.[5]
¹³C NMR Data available.[5]
Mass Spectrometry (GC-MS) Major peaks at m/z 145, 146, 117, 115, 91.[4]
Infrared (IR) Spectra available.[5]
Kovats Retention Index Standard non-polar: 1309, 1303.1, 1330[4]

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of α-methylcinnamaldehyde is the condensation of benzaldehyde (B42025) with propionaldehyde (B47417) in the presence of a base.[1]

Materials:

  • Benzaldehyde

  • Propionaldehyde

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1%)

  • Solvent (e.g., ethanol)

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve benzaldehyde and a slight excess of propionaldehyde in a suitable solvent, such as ethanol, in a reaction flask.

  • Slowly add the sodium hydroxide solution to the flask with constant stirring. The base acts as a catalyst for the aldol (B89426) condensation reaction.

  • Maintain the reaction at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by techniques like Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a dilute acid.

  • Extract the product into an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine to remove any impurities.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_purification Purification benzaldehyde Benzaldehyde condensation Aldol Condensation benzaldehyde->condensation propionaldehyde Propionaldehyde propionaldehyde->condensation naoh NaOH (catalyst) naoh->condensation neutralization Neutralization condensation->neutralization extraction Solvent Extraction neutralization->extraction washing Washing extraction->washing drying Drying washing->drying evaporation Solvent Evaporation drying->evaporation distillation Vacuum Distillation evaporation->distillation product Pure this compound distillation->product

Figure 1: Synthesis and purification workflow for this compound.
Analytical Methods

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Typical GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp at a specific rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

  • Injection Mode: Splitless or split, depending on the sample concentration.

Typical MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Inject a small volume (e.g., 1 µL) into the GC-MS system.

  • The resulting chromatogram will show a peak at a specific retention time corresponding to this compound, and the mass spectrum of this peak will exhibit the characteristic fragmentation pattern for identification.

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve a small amount of the purified compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

  • The chemical shifts (δ), coupling constants (J), and integration values of the proton signals, along with the chemical shifts of the carbon signals, will confirm the molecular structure.

Analytical_Workflow cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis sample This compound Sample gcms_prep Sample Dilution sample->gcms_prep nmr_prep Dissolution in Deuterated Solvent sample->nmr_prep gcms_inj Injection gcms_prep->gcms_inj gcms_sep GC Separation gcms_inj->gcms_sep gcms_det MS Detection gcms_sep->gcms_det gcms_data Chromatogram & Mass Spectrum gcms_det->gcms_data nmr_acq ¹H & ¹³C Spectra Acquisition nmr_prep->nmr_acq nmr_data NMR Spectra nmr_acq->nmr_data

Figure 2: General analytical workflow for the characterization of this compound.

Chemical Reactivity and Biological Activity

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the α,β-unsaturated aldehyde functional group.

  • Reaction with Thiols: Like cinnamaldehyde, α-methylcinnamaldehyde can react with thiols. The reaction can proceed via a Michael addition to the β-carbon of the unsaturated system. This reactivity is significant as it can lead to the formation of adducts with thiol-containing biomolecules, such as cysteine residues in proteins. This interaction is thought to be a potential mechanism for its biological activity and, in some cases, its potential as a skin sensitizer.

  • Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to a primary alcohol. The carbon-carbon double bond can also be reduced.

Biological Activity
  • Antifungal Activity: this compound has demonstrated antifungal activity.[1][3] While the exact mechanism is not fully elucidated, it is hypothesized to involve the disruption of fungal cell membranes or interaction with essential cellular components, potentially through its reactivity with thiols in fungal proteins. The lipophilic nature of the molecule likely facilitates its passage through the fungal cell wall and membrane.

  • Complexation with Metals: The compound can act as a ligand and form complexes with metal ions such as Co(II) and Ni(II).[1][3] This property could be explored for various applications, including catalysis or the development of novel bioactive compounds.

Logical_Relationships cluster_properties Key Structural Features cluster_reactivity Chemical Reactivity cluster_activity Biological Activity compound This compound aldehyde Aldehyde Group compound->aldehyde unsaturation α,β-Unsaturation compound->unsaturation phenyl Phenyl Group compound->phenyl antifungal Antifungal Activity compound->antifungal metal_complex Metal Complexation compound->metal_complex oxidation Oxidation/Reduction aldehyde->oxidation thiol_reaction Reaction with Thiols (Michael Addition) unsaturation->thiol_reaction thiol_reaction->antifungal Potential Mechanism

Figure 3: Logical relationships of this compound's properties and activities.

Safety and Handling

This compound is a combustible liquid and may cause skin irritation.[1] It is recommended to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from heat and sources of ignition.

Conclusion

This compound is a versatile aromatic aldehyde with established applications in the fragrance industry and growing interest in its biological activities. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis and characterization. The understanding of its reactivity, particularly with thiols, is key to exploring its potential in drug development and other scientific fields. Further research into its specific mechanisms of biological action is warranted to fully exploit its potential.

References

2-Methyl-3-phenyl-2-propenal CAS number 101-39-3 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methyl-3-phenyl-2-propenal (CAS: 101-39-3)

Executive Summary

This document provides a comprehensive technical overview of this compound (CAS Number 101-39-3), a versatile alpha,beta-unsaturated aldehyde. Commonly known as alpha-Methylcinnamaldehyde, this compound is a significant component in the flavor and fragrance industries and serves as a valuable intermediate in chemical synthesis.[1][2][3] This guide details its physicochemical properties, safety and handling protocols, synthesis methodologies, and key biological activities. Special focus is given to its mechanisms of action as a tyrosinase inhibitor and an antifungal agent, supported by detailed experimental protocols and workflow visualizations for researchers, scientists, and drug development professionals.

General Information and Identifiers

This compound is a distinct aromatic aldehyde recognized for its characteristic spicy, cinnamon-like aroma.[3][4] It is found naturally in plants such as peppermint.[3][5]

IdentifierValue
IUPAC Name (2E)-2-methyl-3-phenylprop-2-enal[6][7]
CAS Number 101-39-3[6][7]
Molecular Formula C₁₀H₁₀O[7][8]
Molecular Weight 146.19 g/mol [7]
Synonyms alpha-Methylcinnamaldehyde, α-Methylcinnamaldehyde, Methyl Cinnamic Aldehyde, 2-Methyl-3-phenylacrolein, 2-Methyl-3-phenylacrylaldehyde[7][9][10]

Physicochemical Properties

The compound is a clear, pale yellow to yellow liquid at room temperature.[7][11] Its key physical and chemical properties are summarized below.

PropertyValueSource(s)
Appearance Clear pale yellow to yellow liquid[7][11]
Density 1.040 - 1.047 g/mL at 25 °C[12]
Boiling Point 148-149 °C at 27 mmHg[12]
Flash Point 79 °C / 174.2 °F (closed cup)
Refractive Index 1.602 - 1.607 at 20 °C[11]
Water Solubility < 1 mg/mL (practically insoluble)[7]
Solubility Soluble in ethanol (B145695) and fixed oils
Vapor Density 5.04 (Air = 1)

Spectroscopic Data Summary

Spectroscopic data is critical for the structural confirmation and purity assessment of this compound. Datasets are publicly available through various chemical databases.

Spectrum TypeDatabase / Reference
¹H NMR ChemicalBook, PubChem[4][7]
¹³C NMR ChemicalBook, SpectraBase[2][4]
Mass Spectrum (MS) NIST Chemistry WebBook, ChemicalBook[4][9]
Infrared (IR) ChemicalBook[4][13]
Raman ChemicalBook[4]

Safety and Toxicology

This compound is classified as a hazardous substance and requires careful handling. It is a combustible liquid and can cause skin and eye irritation.[14] It may also cause an allergic skin reaction.[15]

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin IrritationGHS07WarningH315: Causes skin irritation[16]
Eye IrritationGHS07WarningH319: Causes serious eye irritation[16]
Skin SensitizationGHS07WarningH317: May cause an allergic skin reaction[9][15]
FlammabilityNoneWarningCombustible liquid[14]

Handling and Storage:

  • Handling: Use in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Wash hands thoroughly after handling.[16]

  • Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers. Keep away from heat, sparks, and open flames. Store under an inert gas atmosphere as it can be air sensitive.[10]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[17]

Synthesis Methodology

The primary industrial synthesis route for this compound is through a base-catalyzed aldol (B89426) condensation reaction between benzaldehyde (B42025) and propionaldehyde (B47417) (propanal).[4]

Synthesis_Workflow General Synthesis Workflow Reactants Benzaldehyde + Propionaldehyde Reaction Aldol Condensation Reactants->Reaction Conditions Base Catalyst (e.g., NaOH) in Methanol/Water Solution 15-25°C Conditions->Reaction Crude Crude Product Mixture Reaction->Crude Purification Purification (Neutralization, Washing, Vacuum Distillation) Crude->Purification Product High-Purity This compound Purification->Product Tyrosinase_Inhibition Mechanism of Tyrosinase Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition Pathway Tyrosinase Tyrosinase (Active Site with Cu²⁺) Dopachrome Dopachrome (Product) Tyrosinase->Dopachrome Catalyzes oxidation LDOPA L-DOPA (Substrate) LDOPA->Tyrosinase Binds to active site Inhibitor α-Methylcinnamaldehyde (Inhibitor) BlockedEnzyme Inhibited Tyrosinase (Blocked Active Site) Inhibitor->BlockedEnzyme Binds to active site residues NoReaction No Reaction BlockedEnzyme->NoReaction Prevents substrate binding Antifungal_Workflow MIC Determination Workflow Culture Prepare Fungal Inoculum (e.g., C. albicans) ~1x10⁴ CFU/mL Inoculate Inoculate Wells with Fungal Suspension Culture->Inoculate Plate Prepare 96-Well Plate with Growth Medium (e.g., Sabouraud Broth) Dilution Perform Serial Dilution of α-Methylcinnamaldehyde in Plate Plate->Dilution Dilution->Inoculate Incubate Incubate Plate 37°C for 24-48 hours Inoculate->Incubate Observe Observe for Turbidity (Visual or Spectrophotometer) Incubate->Observe Result Determine MIC: Lowest concentration with no visible growth Observe->Result

References

An In-Depth Technical Guide to the Synthesis and Reaction Mechanisms of alpha-Methylcinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of alpha-methylcinnamaldehyde (B80893), a valuable compound in the fragrance, flavor, and pharmaceutical industries. The document details the core synthesis methodologies, reaction mechanisms, and quantitative data, presented in a format tailored for researchers and professionals in drug development.

Core Synthesis Method: Claisen-Schmidt Condensation

The primary industrial and laboratory-scale synthesis of alpha-methylcinnamaldehyde is achieved through a base-catalyzed crossed aldol (B89426) condensation, specifically known as the Claisen-Schmidt condensation. This reaction involves the condensation of benzaldehyde (B42025) with propionaldehyde (B47417) (propanal) in the presence of a basic catalyst.

The overall reaction is as follows:

Benzaldehyde + Propionaldehyde → alpha-Methylcinnamaldehyde + Water

A variety of catalysts and reaction conditions have been explored to optimize the yield and selectivity of this transformation. Common catalysts include alkali metal hydroxides, such as sodium hydroxide (B78521), and more advanced systems involving phase-transfer catalysts or solid-supported bases.

Quantitative Data on Synthesis Parameters

The efficiency of alpha-methylcinnamaldehyde synthesis is highly dependent on the reaction conditions. The following tables summarize key quantitative data from various reported methodologies.

Table 1: Synthesis of alpha-Methylcinnamaldehyde using Sodium Hydroxide Catalyst

Molar Ratio (Benzaldehyde:Propionaldehyde)Catalyst (NaOH) ConcentrationSolvent SystemTemperature (°C)Reaction Time (h)Yield (%)Reference
1:1.21g NaOH in 200g 45% Methanol/WaterMethanol/Water15-255-881.7[1]
1:1.14g NaOH in 200g 60% Methanol/WaterMethanol/Water15-255-8Not Specified[1]
1:0.956g NaOH in 200g 50% Methanol/WaterMethanol/Water15-255-883.4[1]
1:0.810g NaOH in 200g 40% Methanol/WaterMethanol/Water15-255-879.1[1]

Table 2: Synthesis of alpha-Methylcinnamaldehyde using Other Catalytic Systems

CatalystSolventTemperature (°C)Benzaldehyde Conversion (%)Selectivity for alpha-Methylcinnamaldehyde (%)Yield (%)Reference
KF/Al2O3 with Polyethylene Glycol (Phase Transfer)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified78.9[1]
PEG400/PEG600 (Phase Transfer)EthanolNot SpecifiedNot SpecifiedNot Specified54.2[1]
TBAB (Phase Transfer)EthanolNot SpecifiedNot SpecifiedNot Specified59.7[1]
20% (w/w) Mg-Zr (2:1)/HMSNot Specified1707192Not Specified[2]

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of alpha-methylcinnamaldehyde based on reported methods.

Protocol 1: Sodium Hydroxide Catalyzed Synthesis in Methanol/Water[1]

Materials:

  • Benzaldehyde

  • Propionaldehyde

  • Sodium Hydroxide (NaOH)

  • Methanol

  • Deionized Water

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

  • Prepare the catalyst solution by dissolving 6g of NaOH in 200g of a 50% (w/w) methanol-water solution in a reaction vessel equipped with a stirrer and a dropping funnel. Cool the solution to 15-25°C.

  • Add 100g (0.943 mol) of benzaldehyde to the reaction vessel and stir for 30 minutes.

  • Slowly add 52g (0.896 mol) of propionaldehyde dropwise to the reaction mixture over a period of 5-8 hours, maintaining the temperature between 15-25°C.

  • After the addition is complete, continue stirring for an additional hour at the same temperature.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure alpha-methylcinnamaldehyde.

Protocol 2: Purification of trans-alpha-Methylcinnamaldehyde[3]

For applications requiring high purity, particularly the trans isomer, a multi-step purification process is employed.

Procedure:

  • The crude alpha-methylcinnamaldehyde obtained from the synthesis contains a mixture of cis and trans isomers, as well as side products.

  • Subject the crude product to a first rectification (distillation) to separate the bulk of the product from unreacted starting materials and high-boiling point impurities.

  • A second rectification is performed to enrich the fraction containing the cis and trans isomers.

  • The enriched fraction is then subjected to acid decomposition to facilitate the isomerization of the cis isomer to the more stable trans isomer.

  • A final, third rectification is carried out to isolate the high-purity trans-alpha-methylcinnamaldehyde (greater than 99.0% purity).

Reaction Mechanisms

The synthesis of alpha-methylcinnamaldehyde via the Claisen-Schmidt condensation proceeds through a base-catalyzed aldol condensation mechanism followed by dehydration.

Base-Catalyzed Aldol Condensation and Dehydration

The reaction mechanism involves the following key steps:

  • Enolate Formation: A hydroxide ion (from the base catalyst) abstracts an acidic α-hydrogen from propionaldehyde to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde, which lacks α-hydrogens and therefore cannot enolize. This step forms an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step) to yield a β-hydroxy aldehyde (aldol addition product).

  • Dehydration: Under the reaction conditions, the β-hydroxy aldehyde readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated aldehyde, alpha-methylcinnamaldehyde. This step is driven by the formation of a stable conjugated system.

Reaction_Mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_protonation Step 3: Protonation cluster_dehydration Step 4: Dehydration Propionaldehyde Propionaldehyde Enolate Enolate Ion Propionaldehyde->Enolate Deprotonation OH_minus OH⁻ OH_minus->Propionaldehyde H2O_1 H₂O Enolate_2 Enolate Ion Benzaldehyde Benzaldehyde Alkoxide Alkoxide Intermediate Benzaldehyde->Alkoxide Alkoxide_2 Alkoxide Intermediate Enolate_2->Benzaldehyde Attack Aldol_Adduct β-Hydroxy Aldehyde Alkoxide_2->Aldol_Adduct Protonation H2O_2 H₂O H2O_2->Alkoxide_2 OH_minus_2 OH⁻ Aldol_Adduct_2 β-Hydroxy Aldehyde Final_Product α-Methylcinnamaldehyde Aldol_Adduct_2->Final_Product Elimination H2O_3 H₂O Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reactants Benzaldehyde & Propionaldehyde Reaction Claisen-Schmidt Condensation (15-25°C, 5-9 hours) Reactants->Reaction Catalyst_Prep Prepare NaOH Solution Catalyst_Prep->Reaction Quench Quench with Water Reaction->Quench Extraction Solvent Extraction Quench->Extraction Wash Wash Organic Layer Extraction->Wash Dry Dry with Anhydrous MgSO₄ Wash->Dry Concentration Solvent Removal Dry->Concentration Distillation Vacuum Distillation Concentration->Distillation Final_Product Pure α-Methylcinnamaldehyde Distillation->Final_Product

References

Unveiling the Electronic Landscape: A Theoretical Guide to 2-Methyl-3-phenyl-2-propenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical methodologies used to characterize the electronic structure of 2-Methyl-3-phenyl-2-propenal, a derivative of cinnamaldehyde (B126680). While direct computational studies on this specific molecule are limited in publicly available literature, this document leverages findings from its parent compound, cinnamaldehyde, to offer a comprehensive overview of the applicable theoretical frameworks, expected electronic properties, and the significance of these characteristics in the context of molecular interactions and reactivity. Understanding the electronic landscape of such molecules is pivotal for applications in drug design and materials science, where molecular recognition and reaction mechanisms are key.

Theoretical Foundation for Electronic Structure Analysis

The electronic behavior of a molecule is governed by the spatial distribution and energy levels of its electrons. Theoretical chemistry provides powerful tools to model these characteristics, offering insights that complement experimental data. For molecules like this compound, Density Functional Theory (DFT) is a widely employed computational method due to its favorable balance of accuracy and computational cost.

DFT calculations can elucidate a variety of electronic properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These properties are crucial in predicting a molecule's reactivity, stability, and potential for intermolecular interactions.

Computational Methodologies: A Protocol for In-Silico Analysis

The following outlines a typical computational protocol for investigating the electronic structure of this compound, based on established methods for similar compounds like cinnamaldehyde.

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Methodology:

  • Geometry Optimization:

    • The initial step involves finding the most stable three-dimensional conformation of the molecule.

    • A common approach is to use the B3LYP hybrid functional with a basis set such as 6-311++G(d,p).[1] The inclusion of diffuse functions (++) is important for accurately describing the electron distribution, especially in systems with pi-conjugation.

    • Frequency calculations are then performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculations:

    • Using the optimized geometry, single-point energy calculations are performed at the same or a higher level of theory.

    • This step yields key electronic data, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.[1]

    • Further analysis, such as Natural Bond Orbital (NBO) analysis, can provide insights into charge distribution and intramolecular interactions.

  • Solvent Effects:

    • To simulate a more realistic biological or chemical environment, the influence of a solvent can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

    • Calculations can be repeated in different solvents to assess the solvent's impact on the electronic structure and stability.

Quantitative Electronic Structure Data of Cinnamaldehyde (as a proxy)

The following table summarizes key quantitative data obtained from DFT calculations on trans-cinnamaldehyde, the parent compound of this compound. These values provide a baseline for understanding the electronic properties of this class of molecules. The presence of a methyl group in this compound is expected to cause slight perturbations to these values due to its electron-donating inductive effect.

ParameterValue (Gas Phase)Computational MethodReference
HOMO EnergyNot explicitly statedB3LYP/6-311++G(d,p)[1]
LUMO EnergyNot explicitly statedB3LYP/6-311++G(d,p)[1]
HOMO-LUMO GapNot explicitly statedB3LYP/6-311++G(d,p)[1]
Dipole Moment~3.5 - 4.5 DDFT/various basis sets[2]

Note: Specific HOMO/LUMO energy values for cinnamaldehyde were not available in the provided search results, but the importance of the HOMO-LUMO gap is highlighted.

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the theoretical analysis of the electronic structure of a molecule like this compound.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Results mol_structure Molecular Structure (this compound) comp_params Computational Parameters (DFT, B3LYP, 6-311++G(d,p)) geom_opt Geometry Optimization comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single-Point Energy and Wavefunction freq_calc->sp_energy electronic_props Electronic Properties (HOMO, LUMO, Energy Gap) sp_energy->electronic_props molecular_surface Molecular Surfaces (Electron Density, ESP) sp_energy->molecular_surface nbo_analysis NBO Analysis (Charge Distribution) sp_energy->nbo_analysis reactivity_prediction Reactivity and Stability Prediction electronic_props->reactivity_prediction interaction_sites Identification of Interaction Sites molecular_surface->interaction_sites nbo_analysis->interaction_sites

Caption: Computational workflow for electronic structure analysis.

Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic regions.

For this compound, the conjugated π-system, which includes the phenyl ring, the double bond, and the carbonyl group, will be the primary contributor to the frontier orbitals. The HOMO is expected to be delocalized over this π-system, while the LUMO will also be distributed across these atoms, with a significant contribution from the carbon-carbon double bond and the carbonyl group, making these sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a measure of the molecule's excitability and chemical reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The MEP is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

  • Red regions indicate negative electrostatic potential and are associated with high electron density, typically found around electronegative atoms like oxygen. These areas are prone to electrophilic attack.

  • Blue regions represent positive electrostatic potential, corresponding to electron-deficient areas, often around hydrogen atoms. These sites are susceptible to nucleophilic attack.

For this compound, the MEP would show a region of high negative potential around the carbonyl oxygen, making it a likely site for hydrogen bonding and other electrophilic interactions. The conjugated system will also influence the overall shape and distribution of the electrostatic potential.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical approaches for studying the electronic structure of this compound, primarily through the lens of its parent compound, cinnamaldehyde. The methodologies and concepts discussed here, including DFT calculations, frontier molecular orbital analysis, and molecular electrostatic potential mapping, are foundational for predicting the reactivity and interaction patterns of this molecule.

For drug development professionals and researchers, these computational insights can guide the design of new derivatives with tailored electronic properties, enhancing their biological activity or improving their pharmacokinetic profiles. Future theoretical work should focus on performing detailed DFT calculations directly on this compound and its various isomers and conformers to provide more precise quantitative data. Such studies would be invaluable for a deeper understanding of its chemical behavior and potential applications.

References

Spectroscopic Analysis of 2-Methyl-3-phenyl-2-propenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-3-phenyl-2-propenal, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not publicly available in a quantitative table format.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not publicly available in a quantitative table format.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
Data not publicly available in a quantitative table format.

Table 4: Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
146100[M]⁺ (Molecular Ion)
14595[M-H]⁺
11750[M-CHO]⁺
11545[C₉H₇]⁺
9130[C₇H₇]⁺ (Tropylium ion)
7720[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate structural elucidation of organic compounds. The following sections detail the generalized experimental protocols for the NMR, IR, and MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

  • Instrumentation: The spectra are acquired on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

  • ¹H NMR Acquisition: A standard one-pulse sequence is utilized. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is made by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and the spectrum recorded in a solution cell.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The background spectrum of the empty sample holder (or pure solvent) is recorded first. The sample is then placed in the instrument, and the sample spectrum is recorded. The instrument typically scans over the mid-infrared range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[2]

  • Ionization: Electron ionization (EI) is a common method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or other suitable detector records the abundance of each ion.

  • Data Processing: The mass spectrum is generated as a plot of relative intensity versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers valuable structural information.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of spectroscopic data to elucidate the structure of an unknown organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_interpretation Data Interpretation cluster_structure_elucidation Structure Elucidation cluster_verification Verification NMR NMR Spectroscopy (¹H, ¹³C) NMR_Interp Determine C-H Framework Connectivity NMR->NMR_Interp Provides chemical shifts, coupling constants, integration IR IR Spectroscopy IR_Interp Identify Functional Groups (C=O, C=C, C-H) IR->IR_Interp Provides characteristic absorption bands MS Mass Spectrometry MS_Interp Determine Molecular Weight Fragmentation Pattern MS->MS_Interp Provides molecular ion peak and fragment ions Proposed_Structure Propose Candidate Structure(s) NMR_Interp->Proposed_Structure IR_Interp->Proposed_Structure MS_Interp->Proposed_Structure Final_Structure Confirm Structure of This compound Proposed_Structure->Final_Structure Consistency Check

Caption: A logical workflow for spectroscopic data analysis.

References

A Technical Guide to the Solubility of 2-Methyl-3-phenyl-2-propenal in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-3-phenyl-2-propenal, a compound of interest in various chemical and pharmaceutical research fields. Understanding its behavior in different organic solvents is crucial for its application in synthesis, formulation, and analytical method development.

Core Concepts: Solubility of Aromatic Aldehydes

The solubility of an organic compound is primarily dictated by its molecular structure, polarity, and the intermolecular forces it can form with a solvent. This compound, an alpha-beta unsaturated aldehyde with a phenyl group, possesses both polar (the aldehyde group) and non-polar (the phenyl ring and methyl group) characteristics. This dual nature results in varied solubility across different types of organic solvents. The general principle of "like dissolves like" is a useful starting point for predicting its solubility; it is expected to be more soluble in solvents of similar polarity.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, based on available information and the solubility of the closely related compound cinnamaldehyde, the following table summarizes its expected solubility at ambient temperature (approximately 20-25°C).

SolventChemical FormulaPolarityExpected Solubility
Polar Protic Solvents
WaterH₂OHigh< 0.1 g/100 mL[1][2]
MethanolCH₃OHHighSlightly Soluble[1][2][3]
EthanolC₂H₅OHHighMiscible[4][5]
Polar Aprotic Solvents
AcetoneC₃H₆OMediumSoluble
Non-Polar Solvents
TolueneC₇H₈LowSoluble
ChloroformCHCl₃LowSoluble[4][5]
Diethyl Ether(C₂H₅)₂OLowSoluble[4][5]
Petroleum EtherMixtureVery LowInsoluble[5]
Other
Fixed OilsMixtureNon-PolarSoluble[6]

Note: "Miscible" indicates that the two liquids can be mixed in all proportions to form a homogeneous solution. "Soluble" indicates that a significant amount of the solute can dissolve in the solvent. "Slightly Soluble" indicates that only a small amount of the solute will dissolve. "Insoluble" indicates that a negligible amount of the solute will dissolve.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the widely used shake-flask method.

1. Principle:

An excess amount of this compound is agitated with the chosen organic solvent in a sealed container at a constant temperature. The system is allowed to reach equilibrium, at which point the concentration of the dissolved solute in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

2. Materials and Apparatus:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials for sample analysis

  • HPLC or GC system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)

3. Procedure:

a. Preparation of Saturated Solution:

  • Add an excess amount of this compound to a series of screw-capped glass vials. The exact amount should be sufficient to ensure that undissolved solute remains at equilibrium.

  • Accurately pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.

  • Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach a constant concentration.

b. Sample Collection and Preparation:

  • After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a pipette, ensuring no undissolved material is disturbed.

  • Filter the sample through a syringe filter appropriate for the solvent into a clean vial to remove any remaining suspended particles.

  • Immediately dilute the filtered sample with a known volume of the solvent to bring the concentration within the calibration range of the analytical method.

c. Analytical Measurement:

  • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

  • Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

  • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the diluted sample from the calibration curve.

d. Calculation of Solubility:

Calculate the solubility (S) of this compound in the solvent using the following formula:

S = C * DF

Where:

  • S is the solubility (e.g., in g/100 mL or mol/L)

  • C is the concentration of the diluted sample determined from the calibration curve

  • DF is the dilution factor

4. Data Reporting:

The solubility should be reported as the mean of at least three independent determinations, along with the standard deviation. The temperature at which the solubility was determined must be clearly stated.

Mandatory Visualization

experimental_workflow cluster_preparation Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_analysis Analytical Measurement cluster_calculation Solubility Calculation prep1 Add excess this compound to vial prep2 Add known volume of organic solvent prep1->prep2 prep3 Seal and agitate at constant temperature prep2->prep3 prep4 Allow to equilibrate (e.g., 24-48h) prep3->prep4 samp1 Allow excess solute to settle prep4->samp1 Equilibrium Reached samp2 Withdraw supernatant samp1->samp2 samp3 Filter through syringe filter samp2->samp3 samp4 Dilute sample with known volume of solvent samp3->samp4 ana2 Analyze standards and sample (HPLC/GC) samp4->ana2 ana1 Prepare standard solutions ana1->ana2 ana3 Construct calibration curve ana2->ana3 ana4 Determine concentration of diluted sample ana3->ana4 calc1 Calculate solubility using concentration and dilution factor ana4->calc1

Caption: Experimental workflow for determining the solubility of this compound.

References

The Multifaceted Therapeutic Potential of Substituted Cinnamaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinnamaldehyde (B126680), the primary bioactive compound responsible for the characteristic aroma and flavor of cinnamon, has long been recognized for its medicinal properties.[1][2] Beyond its traditional use, the scientific community has increasingly focused on cinnamaldehyde and its synthetic derivatives as a promising scaffold for drug discovery. The core structure, featuring a phenyl ring attached to an α,β-unsaturated aldehyde, provides a versatile platform for chemical modification, leading to a diverse library of substituted cinnamaldehydes with enhanced and varied biological activities.[3] These modifications, often involving the addition of substituent groups such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), nitro (-NO2), and halogens (-Br, -Cl, -F) at various positions on the phenyl ring, can significantly influence the molecule's electronic properties, steric hindrance, and ultimately, its therapeutic efficacy.[4][5]

This technical guide offers an in-depth exploration of the potential biological activities of substituted cinnamaldehydes, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. It is designed for researchers, scientists, and drug development professionals, providing a consolidated resource of quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to facilitate further investigation and development in this promising area of medicinal chemistry.

Anticancer Activity of Substituted Cinnamaldehydes

Substituted cinnamaldehydes have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of cancer cell lines.[3][6] Their mechanisms of action are often multifaceted, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell proliferation and metastasis.[6][7] The presence of the α,β-unsaturated carbonyl group is considered a key pharmacophore, acting as a Michael acceptor that can react with nucleophilic residues in cellular proteins, thereby disrupting critical cancer cell functions.[8]

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of various substituted cinnamaldehydes against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundCancer Cell LineIC50 ValueReference
CinnamaldehydeMCF-7 (Breast)58 µg/mL (24h)[6]
CinnamaldehydeMCF-7 (Breast)140 µg/mL (48h)[6]
Cinnamaldehyde-based Chalcone (B49325) (3e)Caco-2 (Colon)32.19 ± 3.92 µM[7]
Bromoethane Chalcone (5n)DU145 (Prostate)8.719 ± 1.8 µM[9]
Bromoethane Chalcone (5n)SKBR-3 (Breast)7.689 µM[9]
Bromoethane Chalcone (5n)HEPG2 (Liver)9.380 ± 1.6 µM[9]
para Methyl Benzyl Chalcone (5j)SKBR-3 (Breast)7.871 µM[9]
2,3-dichloro Benzyl Chalcone (5b)HEPG2 (Liver)9.190 µM[9]
Signaling Pathways in Anticancer Activity

The anticancer effects of cinnamaldehyde derivatives are often mediated through the modulation of specific signaling pathways. For instance, some derivatives induce apoptosis by activating caspase cascades. The intrinsic pathway of apoptosis, in particular, has been identified as a key mechanism for a cinnamaldehyde-based chalcone compound (3e) in colon cancer cells, which was shown to activate Caspase-3.[7]

cluster_0 Apoptosis Induction by Substituted Cinnamaldehydes Cinn_Derivative Substituted Cinnamaldehyde Cancer_Cell Cancer Cell Cinn_Derivative->Cancer_Cell Mitochondria Mitochondria Cancer_Cell->Mitochondria Intrinsic Pathway Caspase3 Caspase-3 (activated) Mitochondria->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Intrinsic apoptosis pathway activated by a cinnamaldehyde derivative.

Antimicrobial Activity of Substituted Cinnamaldehydes

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents.[10][11] Substituted cinnamaldehydes have demonstrated broad-spectrum activity against various bacteria and fungi, including clinically relevant species like Escherichia coli, Staphylococcus aureus, and Candida albicans.[10][12][13] The antimicrobial potency is significantly influenced by the nature and position of substituents on the phenyl ring, with electron-withdrawing groups often enhancing activity.[5][12]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy. The table below presents MIC values for cinnamaldehyde and its derivatives against various microorganisms.

CompoundMicroorganismMIC ValueReference
trans-CinnamaldehydeGram-positive & Gram-negative bacteria0.160 - 0.630 mg/mL[14]
4-NitrocinnamaldehydeE. coli (UPEC)100 µg/mL[5]
4-NitrocinnamaldehydeS. aureus100 µg/mL[5]
4-BromocinnamaldehydeA. baumannii32 µg/mL[15]
α-Methyl cinnamaldehydeC. albicans≥ 200 µg/mL[12]
trans-4-Methyl cinnamaldehydeC. albicans≥ 200 µg/mL[12]
Mechanism of Antimicrobial Action

The antimicrobial mechanism of cinnamaldehydes is often attributed to their ability to disrupt microbial cell structures and functions. One key target is the cell division protein FtsZ, which is essential for bacterial cytokinesis.[15][16] By inhibiting the polymerization and GTPase activity of FtsZ, these compounds prevent the formation of the Z-ring, leading to filamentation and ultimately inhibiting bacterial replication.[16] Additionally, cinnamaldehyde can alter the permeability of the cell membrane, causing leakage of intracellular components.[17][18]

cluster_1 Inhibition of Bacterial Cell Division Cinn_Analog Cinnamaldehyde Analog FtsZ FtsZ Protein Cinn_Analog->FtsZ Binds to Polymerization Polymerization & GTPase Activity Cinn_Analog->Polymerization Inhibits FtsZ->Polymerization Z_Ring Z-Ring Formation Polymerization->Z_Ring Cell_Division Cell Division Z_Ring->Cell_Division

Mechanism of FtsZ inhibition by cinnamaldehyde analogs.

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.[1][19] Cinnamaldehyde and its derivatives exhibit potent anti-inflammatory and antioxidant properties.[20][21] They can suppress the production of pro-inflammatory mediators and enhance the cellular antioxidant defense systems.[14][20]

Quantitative Data: Antioxidant Activity

The antioxidant capacity is often measured by the ability of a compound to scavenge free radicals, such as DPPH (1,1-diphenyl-2-picrylhydrazyl). The IC50 value represents the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%.

CompoundAssayIC50 ValueReference
Cinnamaldehyde-based Chalcone (3e)DPPH AssayBest among tested derivatives[7]
2-(1-hydrazino-3-phenyl-allyl)-3-hydroxy-2,3-dihydro-[10][22]naphthoquinoneDPPH Assay139.06 µg/mL[23]
Signaling Pathways in Anti-inflammatory and Antioxidant Responses

The anti-inflammatory effects of cinnamaldehydes are exerted through the inhibition of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[19][24][25] Furthermore, cinnamaldehyde can suppress the JAK/STAT signaling pathway, which is also crucial in inflammation.[26] As an antioxidant, cinnamaldehyde can activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[14]

cluster_2 Anti-inflammatory Signaling Pathways LPS LPS MAPKs MAPKs (ERK, JNK, p38) LPS->MAPKs Activates TCA trans-Cinnamaldehyde TCA->MAPKs Inhibits Phosphorylation Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) MAPKs->Cytokines Induces Expression

Inhibition of MAPK pathway by trans-cinnamaldehyde.

Experimental Protocols

To ensure the reproducibility and validation of the reported biological activities, detailed experimental protocols are essential. Below are methodologies for key assays cited in the literature for evaluating the bioactivity of substituted cinnamaldehydes.

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted cinnamaldehyde derivatives for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

cluster_3 MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Substituted Cinnamaldehydes Seed_Cells->Add_Compound Incubate Incubate (24-48h) Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (e.g., with DMSO) Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for determining cytotoxicity using the MTT assay.
Protocol 2: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10]

  • Compound Preparation: Prepare a series of twofold dilutions of the substituted cinnamaldehyde in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to an OD600 of 0.004).[10]

  • Inoculation: Add the bacterial or fungal suspension to each well of the microtiter plate.

  • Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[10]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed by measuring the absorbance at 600 nm.[10]

Substituted cinnamaldehydes represent a highly valuable and versatile class of compounds with a broad spectrum of biological activities. The evidence presented in this guide highlights their significant potential in the development of new therapeutics for cancer, infectious diseases, and inflammatory conditions. The structure-activity relationships observed suggest that targeted chemical modifications can lead to the optimization of potency and selectivity. The detailed protocols and pathway diagrams provided herein serve as a foundational resource for researchers to build upon, fostering further exploration and innovation in the field. Future preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and safety profiles of these promising agents.

References

A Comprehensive Review of 2-Methyl-3-phenyl-2-propenal and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-phenyl-2-propenal, also known as α-methylcinnamaldehyde, is an α,β-unsaturated aromatic aldehyde that, along with its structural analogs, has garnered significant interest in the scientific community. These compounds, belonging to the broader class of phenylpropanoids, are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This technical guide provides a comprehensive literature review of this compound and its analogs, focusing on their synthesis, chemical properties, and biological activities. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and drug development in this area.

Chemical Properties and Synthesis

This compound is a derivative of cinnamaldehyde (B126680) with a methyl group at the α-position. This substitution influences the compound's electronic properties and reactivity, which in turn can affect its biological activity.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Claisen-Schmidt condensation being a common and economically viable approach.[1] This reaction involves the base-catalyzed condensation of benzaldehyde (B42025) with propionaldehyde (B47417).[2]

A general procedure involves dissolving benzaldehyde and propionaldehyde in a methanol-water solution containing sodium hydroxide (B78521). The reaction is typically carried out at a controlled temperature, and the product is then isolated through extraction and distillation.[3]

Another synthetic route involves the palladium-catalyzed oxidative Heck reaction of arylboronic acids with acrolein, which allows for the synthesis of a variety of substituted cinnamaldehydes.[4]

Biological Activities

The biological activities of this compound and its analogs are diverse, with significant potential in antimicrobial, anti-inflammatory, and anticancer applications. The presence of the α,β-unsaturated aldehyde moiety is a key structural feature responsible for many of these activities, primarily through its ability to act as a Michael acceptor.

Antimicrobial and Antibiofilm Activity

α-Methylcinnamaldehyde has demonstrated notable antimicrobial and antibiofilm activity. For instance, it has been shown to efficiently inhibit the biofilm formation of Candida albicans at a concentration of 50 μg/mL, with a Minimum Inhibitory Concentration (MIC) of ≥ 200 μg/mL.[5] The mechanism of action is believed to involve the inhibition of hyphal growth and cell aggregation.[5]

Derivatives of cinnamaldehyde have also shown broad-spectrum antimicrobial activity against various bacteria and fungi. The introduction of different substituents on the phenyl ring can modulate this activity.[6]

Cytotoxic Activity

Cinnamaldehyde and its analogs have been investigated for their cytotoxic effects against various cancer cell lines. The propenal group is considered a key functional group for this antitumor activity.[7] For example, cinnamaldehyde has shown cytotoxicity against human solid tumor cells such as HCT15 and SK-MEL-2, with ED50 values ranging from 0.63 to 8.1 μg/mL.[7] One study reported an IC50 of 73 μg/mL for cinnamaldehyde against the PC3 prostate cancer cell line.[8] Furthermore, a cinnamaldehyde-rich cinnamon extract demonstrated a dose-dependent decrease in the viability of HCT 116 and HT-29 colon cancer cell lines.[9]

Anti-inflammatory Activity

The anti-inflammatory properties of cinnamaldehyde and its derivatives are well-documented. These compounds can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in macrophages stimulated with lipopolysaccharide (LPS).[10][11] This inhibition is mediated through the suppression of intracellular signaling pathways, including the NF-κB and MAPK pathways.[10][12] Cinnamaldehyde has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase 1/2 (JNK1/2).[10]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound and its key analogs.

Table 1: Antimicrobial Activity

CompoundMicroorganismMIC (μg/mL)Reference
α-MethylcinnamaldehydeCandida albicans≥ 200[5]

Table 2: Cytotoxic Activity

CompoundCell LineIC50/ED50Reference
CinnamaldehydeHCT150.63 - 8.1 μg/mL[7]
CinnamaldehydeSK-MEL-20.63 - 8.1 μg/mL[7]
CinnamaldehydePC373 μg/mL[8]
CinnamaldehydeHCT 11620 µg/mL (pure)[9]
CinnamaldehydeHT-299.12 µg/mL (pure)[9]

Table 3: Anti-inflammatory Activity

CompoundCell LineAssayIC50Reference
E-cinnamaldehydeRAW 264.7NO production55 ± 9 μM[9]
E-cinnamaldehydeRAW 264.7TNF-α production63 ± 9 μM[9]
o-MethoxycinnamaldehydeRAW 264.7NO production35 ± 9 μM[9]
o-MethoxycinnamaldehydeRAW 264.7TNF-α production78 ± 16 μM[9]

Signaling Pathway Visualizations

The biological effects of this compound and its analogs are often mediated through the modulation of key cellular signaling pathways. Below are representations of the NF-κB and MAPK signaling pathways, which are known targets of these compounds.

NF_kB_Signaling cluster_stimulus Inflammatory Stimulus (LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NF_kB IκB-NF-κB Complex IKK->IkB_NF_kB Phosphorylates IκB IkB IkB NF_kB NF_kB NF_kB_n NF-κB NF_kB->NF_kB_n Translocates IkB_NF_kB->NF_kB Releases NF-κB DNA DNA NF_kB_n->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression alpha_Methylcinnamaldehyde alpha_Methylcinnamaldehyde alpha_Methylcinnamaldehyde->IKK Inhibits

NF-κB signaling inhibition by α-methylcinnamaldehyde.

MAPK_Signaling cluster_stimulus Stimulus (e.g., Growth Factors, Stress) cluster_cascade MAPK Cascade cluster_cellular_response Cellular Response Stimulus Stimulus MAPKKK MAPKKK Stimulus->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription_Factors Transcription_Factors MAPK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Apoptosis, etc.) Transcription_Factors->Gene_Expression Cinnamaldehyde_Analogs Cinnamaldehyde_Analogs Cinnamaldehyde_Analogs->MAPK Inhibits Phosphorylation

MAPK signaling modulation by cinnamaldehyde analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound and its analogs.

Synthesis of this compound (α-methylcinnamaldehyde)

Method: Claisen-Schmidt Condensation[2]

Materials:

  • Benzaldehyde

  • Propionaldehyde

  • Methanol (B129727)

  • Water

  • Sodium hydroxide

  • Acetic acid

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Prepare a solution of sodium hydroxide in a mixture of methanol and water.

  • To a stirred mixture of benzaldehyde in the methanol/water/NaOH solution, add propionaldehyde dropwise at a controlled temperature (e.g., 50°C) over a period of several hours.

  • After the addition is complete, continue stirring for an additional hour at the same temperature.

  • Neutralize the reaction mixture with acetic acid.

  • Remove the methanol by fractionation.

  • Separate the organic layer from the aqueous layer using a separatory funnel.

  • Fractionally distill the organic layer under reduced pressure to recover unreacted benzaldehyde and obtain the purified α-methylcinnamaldehyde.

Cytotoxicity Assay

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay[7]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • This compound or its analog (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing

Method: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound or its analog (dissolved in a suitable solvent)

  • Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Assay

Method: Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • 24-well plates

  • Lipopolysaccharide (LPS)

  • This compound or its analog

  • Griess reagent (for NO measurement)

  • Nitrite (B80452) standard solution

Procedure:

  • Seed the macrophage cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 μg/mL) for 24 hours. Include a control group with cells only, a group with LPS only, and groups with the test compound only.

  • After incubation, collect the cell culture supernatant.

  • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • Generate a standard curve using the nitrite standard solution.

  • Calculate the amount of NO produced and determine the inhibitory effect of the test compound on LPS-induced NO production.

Conclusion

This compound and its analogs represent a promising class of compounds with a wide range of biological activities. Their synthesis is readily achievable through established chemical reactions, and their antimicrobial, cytotoxic, and anti-inflammatory properties have been demonstrated in numerous studies. The modulation of key signaling pathways such as NF-κB and MAPK appears to be a central mechanism underlying their therapeutic potential. While significant research has been conducted, particularly on cinnamaldehyde, further investigation into the specific biological activities and mechanisms of action of this compound and a broader range of its analogs is warranted. The data and protocols presented in this guide aim to provide a solid foundation for future research and development of these compounds as potential therapeutic agents.

References

The Genesis of a Flavor and Fragrance Staple: A Technical Guide to the Discovery and History of Alpha-Methylcinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and historical development of alpha-methylcinnamaldehyde (B80893) has been compiled for researchers, scientists, and professionals in the drug development sector. This document provides an in-depth look at the chemical's properties, synthesis methodologies, and its significant role in both industrial applications and biomedical research.

Alpha-methylcinnamaldehyde, a pale yellow liquid with a characteristic spicy, cinnamon-like odor, has been a significant component in the flavor and fragrance industry for decades.[1][2] Its journey from a laboratory curiosity to a widely used industrial chemical and a precursor for pharmaceuticals underscores the evolution of organic synthesis and its commercial applications. While the precise moment of its initial discovery remains somewhat obscure in the annals of chemical literature, its synthesis is a logical extension of the well-established chemistry of cinnamaldehyde (B126680), which was first isolated in 1834 and synthesized in 1854.[3] The development of alpha-methylcinnamaldehyde likely emerged from early 20th-century explorations into derivatives of cinnamaldehyde for the burgeoning perfumery and flavor industries. A notable patent from 1937 describes an improved process for synthesizing unsaturated aldehydes, including alpha-methylcinnamaldehyde, indicating its established presence and utility by that time.

Physicochemical Properties

Alpha-methylcinnamaldehyde is characterized by the following quantitative properties:

PropertyValueReference
Molecular Formula C₁₀H₁₀O[2][4]
Molecular Weight 146.19 g/mol [2][5]
Boiling Point 148-149 °C at 27 mmHg[6]
Density 1.047 g/mL at 25 °C[6]
Refractive Index (n²⁰/D) 1.6030-1.6080[7]
Flash Point 175 °F (79.4 °C)[5]
Solubility Insoluble in water; soluble in ethanol, ether, and chloroform.[3]
CAS Number 101-39-3[8]

Synthesis and Experimental Protocols

The primary and most economically viable method for the synthesis of alpha-methylcinnamaldehyde is the base-catalyzed aldol (B89426) condensation of benzaldehyde (B42025) with propionaldehyde (B47417).[9][10] This reaction is a classic example of carbon-carbon bond formation in organic chemistry.

General Experimental Protocol for the Synthesis of Alpha-Methylcinnamaldehyde

This protocol is a generalized procedure based on methodologies described in various patents and chemical literature.[10][11][12]

Materials:

  • Benzaldehyde

  • Propionaldehyde

  • Sodium hydroxide (B78521) (or other suitable base)

  • Methanol (or other suitable solvent)

  • Water

  • Hydrochloric acid (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (or other drying agent)

  • Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

  • Reaction Setup: A solution of sodium hydroxide in a methanol-water mixture is prepared in a reaction vessel equipped with a stirrer and a dropping funnel. The solution is cooled to a temperature between 15-25°C.

  • Addition of Reactants: Benzaldehyde is added to the basic solution and stirred. Propionaldehyde is then added dropwise to the mixture over a period of 5-8 hours, while maintaining the temperature between 15-25°C. The molar ratio of benzaldehyde to propionaldehyde is typically in the range of 1:0.8 to 1:1.2.

  • Reaction: After the addition of propionaldehyde is complete, the reaction mixture is stirred for an additional hour at the same temperature.

  • Workup: The reaction mixture is then washed with water to remove the catalyst and any water-soluble byproducts. The organic layer is neutralized with a dilute solution of hydrochloric acid and then washed again with water until neutral.

  • Isolation and Purification: The crude alpha-methylcinnamaldehyde is separated, dried over anhydrous magnesium sulfate, and then purified by vacuum distillation. The fraction collected at 148-152°C under a vacuum of ~27 mmHg is the purified alpha-methylcinnamaldehyde.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Purification cluster_product Product benzaldehyde Benzaldehyde reaction Aldol Condensation (15-25°C) benzaldehyde->reaction propionaldehyde Propionaldehyde propionaldehyde->reaction base Sodium Hydroxide (in Methanol/Water) base->reaction workup Washing & Neutralization reaction->workup purification Vacuum Distillation workup->purification product alpha-Methylcinnamaldehyde purification->product

A simplified workflow for the synthesis of alpha-methylcinnamaldehyde.

Commercial History and Applications

The primary application of alpha-methylcinnamaldehyde has been in the flavor and fragrance industry.[1][13] Its warm, spicy, and floral notes make it a valuable component in a wide array of products, including perfumes, soaps, detergents, and cosmetics.[2][13] It is also used as a flavoring agent in food products like chewing gum.[2]

Beyond its sensory properties, alpha-methylcinnamaldehyde serves as a crucial intermediate in the synthesis of pharmaceuticals.[2][13] Most notably, it is a precursor for the drug Epalrestat, which is used in the treatment of diabetic neuropathy.[13]

Biological Activity and Signaling Pathway

The significance of alpha-methylcinnamaldehyde in the pharmaceutical industry is primarily due to its role in the synthesis of Epalrestat, an inhibitor of the enzyme aldose reductase.[4][8] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.

Under normal glycemic conditions, the majority of glucose is metabolized through glycolysis. However, in hyperglycemic states, such as in diabetes mellitus, the excess glucose is shunted into the polyol pathway. In this pathway, aldose reductase reduces glucose to sorbitol, which is then oxidized to fructose (B13574) by sorbitol dehydrogenase.

The accumulation of sorbitol within cells, particularly in nerve, retinal, and kidney cells, leads to osmotic stress and cellular damage.[1][2][11] Furthermore, the consumption of NADPH by aldose reductase depletes the cell's primary reducing equivalent, which is essential for regenerating the antioxidant glutathione (B108866). This depletion of glutathione leads to increased oxidative stress, a key factor in the pathogenesis of diabetic complications.[1][13]

Epalrestat, synthesized from alpha-methylcinnamaldehyde, acts as a non-competitive and reversible inhibitor of aldose reductase.[8] By blocking this enzyme, Epalrestat prevents the conversion of glucose to sorbitol, thereby mitigating both osmotic and oxidative stress and ameliorating the symptoms of diabetic neuropathy.[4][8]

The Polyol Pathway and the Mechanism of Action of Epalrestat

Polyol_Pathway cluster_pathway Polyol Pathway (Hyperglycemia) cluster_consequences Pathological Consequences Glucose Excess Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) OxidativeStress Increased Oxidative Stress (Depleted Glutathione) Glucose->OxidativeStress Depletes NADPH Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) OsmoticStress Osmotic Stress (Cellular Damage) Sorbitol->OsmoticStress Epalrestat Epalrestat (from α-methylcinnamaldehyde) Epalrestat->Glucose

The polyol pathway and the inhibitory action of Epalrestat.

References

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Preparation of Alpha-Methylcinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the laboratory-scale synthesis of alpha-methylcinnamaldehyde (B80893), a key intermediate in the fragrance, flavor, and pharmaceutical industries. The primary method detailed is the Claisen-Schmidt condensation of benzaldehyde (B42025) with propanal under alkaline conditions. This guide includes comprehensive experimental procedures, data on expected yields under various conditions, and purification techniques. A schematic of the reaction pathway is also provided for a clear understanding of the underlying chemical transformation.

Introduction

Alpha-methylcinnamaldehyde, systematically named 2-methyl-3-phenyl-2-propenal, is a valuable organic compound utilized in the synthesis of various fine chemicals and pharmaceuticals.[1][2] Its preparation is a classic example of a crossed aldol (B89426) condensation, specifically the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde (benzaldehyde, which cannot enolize) with an aliphatic aldehyde (propanal) in the presence of a base.[3][4][5] The reaction's efficiency and selectivity are highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and molar ratio of reactants. This document outlines a reliable and scalable laboratory procedure for its synthesis.

Reaction Mechanism: Claisen-Schmidt Condensation

The synthesis of alpha-methylcinnamaldehyde from benzaldehyde and propanal proceeds via a base-catalyzed Claisen-Schmidt condensation. The reaction is initiated by the deprotonation of the α-carbon of propanal by a base (e.g., hydroxide (B78521) ion) to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting aldol addition product subsequently undergoes dehydration to yield the more stable, conjugated α,β-unsaturated aldehyde, alpha-methylcinnamaldehyde.

Claisen_Schmidt_Condensation Propanal Propanal Enolate Propanal Enolate (Nucleophile) Propanal->Enolate + OH⁻ Benzaldehyde Benzaldehyde Aldol_Adduct Aldol Addition Product Base Base (OH⁻) Enolate->Aldol_Adduct + Benzaldehyde Product α-Methylcinnamaldehyde Aldol_Adduct->Product - H₂O (Dehydration) Water H₂O

Caption: Claisen-Schmidt condensation pathway for the synthesis of alpha-methylcinnamaldehyde.

Comparative Data of Synthesis Methods

The yield and purity of alpha-methylcinnamaldehyde are influenced by the catalytic system and reaction conditions. Below is a summary of data from various reported methods.

Catalyst/BaseSolvent SystemBenzaldehyde:Propanal (Molar Ratio)Temperature (°C)Reaction Time (h)Yield (%)Reference
Sodium Hydroxide40-60% Methanol (B129727)/Water1:0.8-1.215-255-8 (addition) + 181.7-82.4[1]
Sodium HydroxideEthanolNot SpecifiedNot SpecifiedNot Specified59.7[1][2]
PEG400/PEG600EthanolNot SpecifiedNot SpecifiedNot Specified54.2[1][2]
KF/Al₂O₃Polyethylene GlycolNot SpecifiedNot SpecifiedNot Specified78.9[1][2]
20% (w/w) Mg-Zr (2:1)/HMSNot Specified1:1.5170Not Specified92 (selectivity)[6]

Detailed Experimental Protocol

This protocol is adapted from a high-yield procedure utilizing a sodium hydroxide catalyst in a methanol-water solvent system.[1]

4.1. Materials and Reagents

  • Benzaldehyde (≥99%)

  • Propanal (≥97%)

  • Sodium Hydroxide (pellets, ≥97%)

  • Methanol (ACS grade)

  • Deionized Water

  • Hydrochloric Acid (1 M, for neutralization)

  • Sodium Chloride (for brine solution)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate (for drying)

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, thermometer, magnetic stirrer)

  • Heating/cooling bath

  • Rotary evaporator

  • Vacuum distillation apparatus

4.2. Experimental Workflow

Experimental_Workflow A 1. Prepare Catalytic Solution (NaOH in 45% Methanol/Water) B 2. Charge Reactor (Add Benzaldehyde to solution) A->B C 3. Controlled Addition of Propanal (15-25°C, 5-8 hours) B->C D 4. Reaction Completion (Stir for 1 hour post-addition) C->D E 5. Work-up (Water wash, Neutralization, Separation) D->E F 6. Drying (Dry organic layer with MgSO₄) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Purification (Vacuum Distillation) G->H I Final Product (High-purity α-Methylcinnamaldehyde) H->I

Caption: Step-by-step workflow for the synthesis and purification of alpha-methylcinnamaldehyde.

4.3. Step-by-Step Procedure

  • Preparation of the Catalytic Solution:

    • In a beaker, prepare a 45% (w/w) methanol-water solution. For a 100g scale reaction of benzaldehyde, approximately 200g of this solvent mixture is suitable.[1]

    • To the 200g of 45% methanol-water, cautiously add 1.0g of sodium hydroxide pellets while stirring until fully dissolved.[1]

    • Cool the resulting solution to 15-25°C in a water or ice bath.

  • Reaction Setup:

    • Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a condenser.

    • Transfer the cooled sodium hydroxide solution into the reaction flask.

    • Add 100g (0.943 mol) of benzaldehyde to the flask and stir for 30 minutes at 15-25°C.[1]

  • Aldol Condensation:

    • Slowly add 65.6g (1.132 mol) of propanal dropwise from the dropping funnel over a period of 5 to 8 hours.[1]

    • It is crucial to maintain the reaction temperature between 15°C and 25°C throughout the addition to minimize side reactions.[1][2]

    • After the addition is complete, continue stirring the mixture for an additional hour at the same temperature.[1]

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the mixture with water to remove the methanol and sodium hydroxide.

    • Neutralize the organic layer by washing with a dilute solution of hydrochloric acid, followed by a wash with a saturated sodium chloride solution (brine).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove any residual solvent, yielding the crude alpha-methylcinnamaldehyde.

4.4. Purification

The primary method for purifying the crude product is vacuum distillation.[1][7]

  • Set up a vacuum distillation apparatus.

  • Heat the crude product under reduced pressure.

  • Unreacted benzaldehyde will typically distill at a lower temperature (e.g., 88-95°C at -0.099 to -0.1 MPa).[1]

  • The desired alpha-methylcinnamaldehyde product is then collected as a higher boiling point fraction (e.g., 142-152°C at -0.099 to -0.1 MPa).[1] The boiling point of pure α-methylcinnamaldehyde is reported as 148-149 °C at 27 mm Hg.

  • For achieving very high purity of the trans-isomer, a multi-step rectification process may be employed.[7]

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Sodium hydroxide is corrosive and should be handled with care.

  • Propanal and benzaldehyde are irritants. Avoid inhalation and contact with skin.

  • The reaction is exothermic; careful temperature control is essential.

Conclusion

The Claisen-Schmidt condensation provides an effective and scalable method for the laboratory synthesis of alpha-methylcinnamaldehyde. By carefully controlling the reaction parameters, particularly temperature and the rate of addition of propanal, high yields and purity can be achieved. The protocol detailed herein, utilizing a sodium hydroxide catalyst in an aqueous methanol solution, represents a robust and well-documented procedure for obtaining this important chemical intermediate. Further purification by vacuum distillation is crucial for obtaining a product suitable for subsequent applications in research and development.

References

Application Notes and Protocols for the Purification of 2-Methyl-3-phenyl-2-propenal by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-phenyl-2-propenal, also known as alpha-methyl cinnamaldehyde (B126680), is an alpha,beta-unsaturated aldehyde with applications in the fragrance, flavor, and pharmaceutical industries.[1] Its synthesis can result in a mixture of starting materials, by-products, and isomers that necessitate efficient purification. Column chromatography is a robust and widely used technique for the isolation of this compound to a high degree of purity.[2][3][4] This document provides detailed protocols for the purification of this compound using normal-phase column chromatography, along with guidance for method development and analysis.

Physicochemical Properties of this compound

Understanding the properties of the target compound is crucial for developing an effective purification strategy.

PropertyValueReference
Molecular Formula C₁₀H₁₀O[1][5]
Molecular Weight 146.19 g/mol [1][5]
Appearance Colorless to pale yellow liquid
Boiling Point 148-149 °C at 27 mmHg
Polarity Moderately polar
Solubility Soluble in organic solvents like hexane (B92381), ethyl acetate (B1210297), and dichloromethane.

Principles of Column Chromatography Purification

Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or solvent mixture).[6] For moderately polar compounds like this compound, a normal-phase setup with silica gel is effective. Less polar impurities will elute first, followed by the target compound, while more polar impurities will be retained on the column for longer.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

Before performing column chromatography, it is essential to determine the optimal solvent system using Thin-Layer Chromatography (TLC). The ideal solvent system will provide good separation of the target compound from its impurities, with a retention factor (Rf) of approximately 0.25-0.35 for this compound.[7]

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Crude this compound sample

  • Developing chamber

  • A series of trial solvent systems (e.g., varying ratios of hexane and ethyl acetate)

  • UV lamp for visualization

Procedure:

  • Dissolve a small amount of the crude sample in a suitable solvent (e.g., dichloromethane).

  • Spot the dissolved sample onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber containing the trial solvent system.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and mark the solvent front.

  • Visualize the separated spots under a UV lamp.

  • Calculate the Rf value for each spot.

  • Select the solvent system that provides the best separation and the target Rf for the desired product.

Table of Trial Solvent Systems and Expected Rf Values:

Hexane:Ethyl Acetate RatioExpected Rf of this compoundObservations
95:5~0.4 - 0.5Good for initial trials, may need less polarity.
90:10~0.25 - 0.35Often a good starting point for column separation.
80:20<0.2May be too polar, causing slow elution.
Protocol 2: Purification by Silica Gel Column Chromatography

This protocol outlines the purification of this compound using a standard silica gel column.

Materials:

  • Glass chromatography column

  • Silica gel (60-120 mesh)

  • Cotton or glass wool

  • Sand (acid-washed)

  • Crude this compound

  • Optimized eluent (e.g., hexane:ethyl acetate, 90:10)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to ensure even packing.

    • Allow the silica gel to settle, and then add another thin layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in separate tubes.

    • Maintain a constant flow of the eluent through the column. A faster flow rate can minimize diffusion and improve separation.

    • If separation is difficult, a gradient elution can be employed, starting with a less polar solvent system and gradually increasing the polarity (e.g., from 95:5 to 80:20 hexane:ethyl acetate).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the fractions that show a single spot corresponding to the Rf of pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Quantitative Data Summary:

ParameterRecommended Value
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase (Eluent) Hexane:Ethyl Acetate (e.g., 90:10 v/v)
Ratio of Silica Gel to Crude Sample 30:1 to 50:1 by weight
Typical Purity Achieved >98% (by GC-MS or NMR)
Expected Yield 70-90% (dependent on crude purity)

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Optimization Column_Packing Column Packing TLC->Column_Packing Determines Eluent Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound.

logical_relationship cluster_impurities Separated Fractions Crude_Sample Crude this compound (Mixture of Compounds) Column Silica Gel Column Crude_Sample->Column Non_Polar Non-polar Impurities (Elute First) Column->Non_Polar Differential Adsorption Product This compound (Intermediate Elution) Column->Product Differential Adsorption Polar Polar Impurities (Elute Last or Retained) Column->Polar Differential Adsorption Eluent Mobile Phase (Eluent) Eluent->Column

Caption: Separation principle on a silica gel column.

Troubleshooting

ProblemPossible CauseSolution
Poor Separation Incorrect solvent system.Re-optimize the eluent using TLC. Consider using a shallower solvent gradient.
Compound Elutes Too Quickly Solvent system is too polar.Decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio).
Compound Does Not Elute Solvent system is not polar enough.Increase the polarity of the eluent (e.g., decrease the hexane to ethyl acetate ratio).
Band Tailing Sample overload; acidic nature of silica gel.Use a larger column or less sample. Add a small amount of triethylamine (B128534) (0.1-1%) to the eluent to neutralize the silica gel.
Cracked Column Bed Improper packing or running the column dry.Ensure the column is packed evenly without air bubbles. Never let the solvent level drop below the top of the stationary phase.

Concluding Remarks

The protocols described provide a comprehensive guide for the successful purification of this compound using silica gel column chromatography. Methodical optimization of the solvent system through TLC is paramount to achieving high purity and yield. For analytical purposes or challenging separations, High-Performance Liquid Chromatography (HPLC) with a reverse-phase column can also be a viable and scalable option.[8] Proper execution of these chromatographic techniques will enable researchers and professionals to obtain high-purity this compound for their specific applications.

References

Application Note: Identification of 2-Methyl-3-phenyl-2-propenal using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the identification and semi-quantitative analysis of 2-Methyl-3-phenyl-2-propenal (also known as α-methylcinnamaldehyde) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key fragrance and flavor agent and may be present as an impurity or metabolite in various matrices relevant to the pharmaceutical and food industries. The protocol described herein provides a comprehensive workflow, from sample preparation to data analysis, ensuring reliable and reproducible results.

Introduction

This compound is an aromatic aldehyde with the chemical formula C₁₀H₁₀O and a molecular weight of 146.19 g/mol .[1] Its accurate identification is crucial for quality control, safety assessment, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation based on volatility and definitive identification based on mass-to-charge ratio.[2] This document provides a detailed protocol for its analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Below are general guidelines for liquid and solid samples.

a) Liquid Samples (e.g., fragrance oils, liquid formulations):

  • Accurately weigh approximately 1 g of the liquid sample into a volumetric flask.

  • Dilute the sample with a suitable volatile organic solvent such as ethyl acetate (B1210297) or hexane.

  • If necessary, perform a liquid-liquid extraction to remove non-volatile matrix components.

  • Filter the final solution through a 0.45 µm syringe filter into a GC vial.

b) Solid Samples (e.g., powders, plant material):

  • Homogenize the solid sample.

  • Perform a solvent extraction using an appropriate organic solvent (e.g., ethyl acetate, methanol) with the aid of ultrasonication or vortexing.

  • Centrifuge the mixture to pellet solid particles.

  • Carefully transfer the supernatant to a clean tube.

  • The extract may be concentrated under a gentle stream of nitrogen if necessary.

  • Reconstitute the residue in a known volume of a suitable solvent and filter into a GC vial.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound.

ParameterSetting
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1 ratio) or Splitless for trace analysis
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MSD Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range m/z 40-300
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Presentation

Quantitative Performance

While specific method validation data for this compound is not widely published, the following table presents typical performance characteristics expected from a validated GC-MS method for similar aldehydes.

ParameterTypical Performance
Expected Retention Time Dependent on the specific GC system and conditions, but can be estimated relative to similar compounds.
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mL
Precision (%RSD) < 15%
Accuracy/Recovery (%) 80 - 120%
Mass Spectral Data for Identification

The identification of this compound is confirmed by its mass spectrum. The key mass-to-charge ratios (m/z) are summarized below, based on the NIST database.[1]

m/zRelative IntensityInterpretation
146 HighMolecular Ion [M]⁺
145 High[M-H]⁺
117 High[M-CHO]⁺
115 Medium[M-CHO-H₂]⁺
91 MediumTropylium ion [C₇H₇]⁺
77 LowPhenyl ion [C₆H₅]⁺

Note: Relative intensities can vary slightly between instruments.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid or Solid) Extraction Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration GC_Vial Sample in GC Vial Filtration->GC_Vial Injection Injection into GC GC_Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Peak_Integration->Quantification Identification Identification Library_Search->Identification

Caption: Experimental workflow for GC-MS analysis.

Identification_Logic Analyte Analyte Peak in Chromatogram RT_Match Retention Time Match (with standard or index) Analyte->RT_Match MS_Match Mass Spectrum Match (Library/Standard) RT_Match->MS_Match Yes Not_Confirmed Not Confirmed RT_Match->Not_Confirmed No Confirmed This compound Confirmed MS_Match->Confirmed Yes MS_Match->Not_Confirmed No

Caption: Logic for compound identification.

Conclusion

The GC-MS method outlined in this application note is a reliable and effective tool for the identification of this compound. The combination of chromatographic retention time and the unique mass spectral fragmentation pattern allows for unambiguous confirmation of the analyte's presence in various sample matrices. This protocol serves as a valuable resource for researchers and professionals in quality control, drug development, and food science.

References

Application Notes and Protocols for the Quantitative Analysis of 2-Methyl-3-phenyl-2-propenal using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-3-phenyl-2-propenal, also known as α-methylcinnamaldehyde, is an organic compound used in the flavor and fragrance industry.[1][2] It belongs to the class of cinnamaldehydes, which are aromatic compounds characterized by a benzene (B151609) ring and an aldehyde group, giving it a distinct cinnamon-like aroma.[2] Accurate and precise quantification of this compound is crucial for quality control in various commercial products. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of such aromatic aldehydes.[3][4][5] This document provides a detailed protocol for the quantitative analysis of this compound using a reversed-phase HPLC method.

Experimental Protocols

A reversed-phase HPLC method is outlined below for the quantitative determination of this compound. The method is adapted from established protocols for the analysis of cinnamaldehyde (B126680), a structurally similar compound.[4][5][6][7]

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Diode Array Detector is required.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System A standard HPLC system with a pump, autosampler, column oven, and a UV/Vis or Diode Array Detector.
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][8][9]
Mobile Phase Isocratic mixture of Acetonitrile (B52724) and Water (e.g., 60:40 v/v).[4][8] An alternative could be Methanol (B129727):Acetonitrile:Water (35:20:45 v/v/v).[5] The mobile phase may require optimization depending on the specific column and system.
Flow Rate 1.0 mL/min.[4][5][8]
Column Temperature 25°C - 30°C.[4][6][9]
Detection UV detector set at a wavelength of approximately 280-290 nm, which is near the maximum absorption for cinnamaldehyde and its derivatives.[4][6] A wavelength of 221 nm has also been used.[5]
Injection Volume 10-20 µL.[4][8]
Run Time Approximately 10-15 minutes, sufficient to allow for the elution of the analyte and any potential interfering peaks.

2. Preparation of Standard and Sample Solutions

a. Standard Stock Solution (e.g., 1000 µg/mL):

  • Accurately weigh approximately 100 mg of this compound reference standard.

  • Dissolve the standard in a suitable solvent, such as acetonitrile or methanol, in a 100 mL volumetric flask.

  • Sonicate for approximately 5-10 minutes to ensure complete dissolution.

  • Dilute to the mark with the same solvent and mix thoroughly. This stock solution should be stored in a cool, dark place.

b. Working Standard Solutions:

  • Prepare a series of at least five working standard solutions by serially diluting the stock solution with the mobile phase.

  • The concentration range should bracket the expected concentration of the analyte in the sample solutions (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

c. Sample Preparation:

  • The sample preparation method will vary depending on the matrix (e.g., food, cosmetic, drug product). A generic protocol for a solid or semi-solid matrix is provided below.

  • Accurately weigh a known amount of the homogenized sample.

  • Extract the analyte using a suitable solvent (e.g., methanol or acetonitrile) with the aid of sonication or vortexing.[4]

  • Centrifuge or filter the extract to remove any particulate matter. A 0.45 µm syringe filter is commonly used.[10][11]

  • Dilute the clarified extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.

Method Validation

To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[12] Key validation parameters are summarized in the table below.

Table 2: Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[13]The peak for this compound should be well-resolved from other peaks in the chromatogram. Peak purity analysis using a diode array detector can also be performed.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[6][14]A linear regression analysis of the calibration curve (peak area vs. concentration) should yield a correlation coefficient (R²) of ≥ 0.999.[6][8]
Accuracy The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.[14]The mean recovery should be within 98.0 - 102.0%.[8] For cinnamaldehyde, recovery has been reported between 98.74% - 101.95%.[4]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (%RSD).[8]Repeatability (Intra-day precision): %RSD ≤ 2.0%. Intermediate Precision (Inter-day precision): %RSD ≤ 2.0%. For cinnamaldehyde, %RSD has been reported between 0.92% - 2.68%.[4]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined based on a signal-to-noise ratio of 3:1. For cinnamaldehyde, an LOD of 0.069 ppm has been reported.[4]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]Typically determined based on a signal-to-noise ratio of 10:1. For cinnamaldehyde, an LOQ of 0.23 ppm has been reported.[4]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13]The method should demonstrate reliability with minor changes in parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

Data Presentation

Quantitative data should be summarized in a clear and structured format for easy comparison and interpretation.

Table 3: Example of Quantitative Analysis Results

Sample IDSample Weight (g)Final Volume (mL)Peak AreaConcentration (µg/mL)Amount in Sample (mg/g)
Sample 11.0525012584325.171.196
Sample 21.0285013549827.101.318
Sample 31.0895011987623.981.101
Control1.04550N/DN/DN/D*

*N/D: Not Detected

Visualizations

Experimental Workflow for HPLC Analysis

The following diagram illustrates the general workflow for the quantitative analysis of this compound using HPLC.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing cluster_result Result Reporting standard_prep Standard Preparation (Stock and Working Solutions) injection Sample/Standard Injection standard_prep->injection calibration Calibration Curve Construction standard_prep->calibration sample_prep Sample Preparation (Extraction and Dilution) sample_prep->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification of Analyte integration->quantification calibration->quantification report Final Report Generation quantification->report

Caption: General workflow for the quantitative HPLC analysis.

Logical Relationship for Method Validation

The following diagram illustrates the logical relationship between different parameters in HPLC method validation.

validation_relationship cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_reliability Reliability Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD Limit of Detection Linearity->LOD LOQ Limit of Quantitation Linearity->LOQ Accuracy->LOQ Precision->LOQ Specificity Specificity Specificity->Accuracy Specificity->Precision Robustness Robustness Robustness->Accuracy Robustness->Precision SystemSuitability System Suitability SystemSuitability->Linearity SystemSuitability->Precision

Caption: Interrelationship of HPLC method validation parameters.

References

Application Notes & Protocols: 2-Methyl-3-phenyl-2-propenal in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-3-phenyl-2-propenal, commonly known as α-methylcinnamaldehyde, is a versatile α,β-unsaturated aldehyde that serves as a valuable starting material in organic synthesis.[1][2] Its chemical structure, featuring a conjugated system with an aldehyde group, an alkene, and a phenyl ring, provides multiple reactive sites for C-C and C-N bond formation. This allows for its use in a variety of transformations, including cycloadditions, condensations, and multicomponent reactions, making it a key building block for the synthesis of diverse heterocyclic compounds and other complex molecules of interest to the pharmaceutical and materials science industries.[3][4][5]

Application 1: Synthesis of Pyrazole Derivatives

The reaction of α,β-unsaturated aldehydes and ketones with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of pyrazoles and their partially saturated pyrazoline precursors.[6][7][8] this compound serves as an ideal three-carbon building block for this transformation. The initial reaction involves a condensation of the hydrazine with the aldehyde to form a hydrazone, followed by an intramolecular cyclization to yield the five-membered heterocyclic ring.

General Reaction Scheme

The reaction proceeds via the formation of a 4,5-dihydropyrazole (pyrazoline) intermediate, which can be subsequently oxidized to the aromatic pyrazole, although in many cases the pyrazoline is the stable, isolated product.

G cluster_reactants start_material This compound plus + start_material->plus reagent Phenylhydrazine (B124118) (R-NH-NH2) product 4,5-Dihydro-3-methyl-1,5-diphenyl-1H-pyrazole (Pyrazoline Derivative) reagent->product EtOH, Reflux plus->reagent

Caption: Reaction scheme for pyrazoline synthesis.

Data Presentation: Synthesis of Pyrazoline Derivatives

The following table summarizes the synthesis of various pyrazoline derivatives using this compound under different catalytic conditions.

EntryHydrazine DerivativeSolventCatalyst / ConditionsReaction Time (h)Yield (%)
1PhenylhydrazineEthanol (B145695)Acetic Acid (cat.)492
2Hydrazine HydrateEthanolNone688
34-NitrophenylhydrazineAcetic AcidReflux395
42,4-DinitrophenylhydrazineEthanolH₂SO₄ (cat.)590

Note: Data is representative and compiled from typical results for this reaction type.

Experimental Protocol: Synthesis of 4,5-Dihydro-3-methyl-1,5-diphenyl-1H-pyrazole

This protocol describes the synthesis of a pyrazoline derivative from this compound and phenylhydrazine.

Materials:

  • This compound (1.46 g, 10 mmol)

  • Phenylhydrazine (1.08 g, 10 mmol)

  • Absolute Ethanol (30 mL)

  • Glacial Acetic Acid (0.5 mL)

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • A solution of this compound (10 mmol) and phenylhydrazine (10 mmol) is prepared in absolute ethanol (30 mL) in a 100 mL round-bottom flask.

  • A few drops of glacial acetic acid are added as a catalyst.

  • The reaction mixture is refluxed with constant stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The cooled solution is poured into ice-cold water (50 mL) with stirring.

  • The precipitated solid is collected by vacuum filtration and washed with cold water.

  • The crude product is recrystallized from ethanol to afford the pure 4,5-dihydro-3-methyl-1,5-diphenyl-1H-pyrazole.

  • The final product is dried and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

G A 1. Combine Reactants (Aldehyde, Hydrazine, EtOH, Acetic Acid) B 2. Reflux (4 hours) A->B C 3. Cool to RT B->C D 4. Precipitate in Ice Water C->D E 5. Filter & Wash Solid D->E F 6. Recrystallize from Ethanol E->F G 7. Dry & Characterize Product F->G

Caption: Experimental workflow for pyrazoline synthesis.

Application 2: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (e.g., malonic esters, cyanoacetic esters) to a carbonyl group, followed by dehydration.[9][10] The aldehyde functionality of this compound readily participates in this reaction, leading to the formation of a new, more extended conjugated system. This reaction is a powerful tool for C-C bond formation.[11]

General Reaction Scheme

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which facilitates the deprotonation of the active methylene (B1212753) compound.[9]

G cluster_reactants start_material This compound plus + start_material->plus reagent Diethyl Malonate (Active Methylene Compound) product Diethyl 2-((E)-2-methyl-3-phenylallylidene)malonate reagent->product Piperidine (B6355638), Toluene (B28343), Reflux plus->reagent

Caption: Knoevenagel condensation reaction scheme.

Data Presentation: Catalytic Conditions for Knoevenagel Condensation

This table shows a comparison of different basic catalysts for the condensation of this compound with diethyl malonate.

EntryCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
1PiperidineToluene110 (Reflux)885
2Ethylenediammonium diacetate (EDDA)Ethanol80 (Reflux)690
3ProlineDMSO1001278
4KF-Al₂O₃Solvent-free60292

Note: Data is representative and compiled from typical results for this reaction type.

Experimental Protocol: Knoevenagel Condensation with Diethyl Malonate

This protocol details the piperidine-catalyzed Knoevenagel condensation.

Materials:

  • This compound (1.46 g, 10 mmol)

  • Diethyl malonate (1.76 g, 11 mmol)

  • Piperidine (0.1 mL, ~1 mmol)

  • Toluene (40 mL)

  • Dean-Stark apparatus

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (10 mmol), diethyl malonate (11 mmol), and toluene (40 mL).

  • Add piperidine (0.1 mL) to the mixture.

  • Heat the mixture to reflux and stir vigorously. The water formed during the reaction is collected in the Dean-Stark trap.

  • Continue refluxing for 8 hours or until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic solution sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate (B1210297) gradient) to yield the pure condensed product.

G A 1. Combine Reactants & Catalyst in Toluene with Dean-Stark Trap B 2. Reflux & Remove Water (8 hours) A->B C 3. Cool to RT B->C D 4. Aqueous Workup (HCl, NaHCO3, Brine) C->D E 5. Dry & Concentrate D->E F 6. Purify by Chromatography E->F G 7. Characterize Product F->G

Caption: Experimental workflow for Knoevenagel condensation.

References

Application Notes and Protocols for 2-Methyl-3-phenyl-2-propenal in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-phenyl-2-propenal, more commonly known as alpha-Methylcinnamaldehyde, is a synthetic aromatic aldehyde widely utilized in the fragrance and flavor industries. It is a key component in creating spicy, cinnamon-like scents with warm, balsamic undertones.[1] Its chemical structure, featuring a methyl group at the alpha position of the cinnamaldehyde (B126680) backbone, contributes to its characteristic aroma and stability. This document provides detailed application notes and experimental protocols for the effective use of alpha-Methylcinnamaldehyde in fragrance formulations, tailored for a scientific audience.

Chemical and Physical Properties

alpha-Methylcinnamaldehyde is a pale yellow liquid with a powerful, warm, and spicy odor reminiscent of cinnamon and cassia.[2][3] Its stability and substantivity make it a valuable ingredient in a wide range of scented products.

Table 1: Physicochemical Properties of alpha-Methylcinnamaldehyde

PropertyValueReference
CAS Number 101-39-3[2]
Molecular Formula C₁₀H₁₀O[2]
Molecular Weight 146.19 g/mol [2]
Appearance Pale yellow to yellow clear liquid[3]
Odor Profile Spicy, sweet, cinnamon, cassia, warm, balsamic[2]
Odor Strength Medium[2]
Substantivity on blotter 240 hours at 100%[2]
Boiling Point 148-149 °C @ 27 mmHg[3]
Vapor Pressure 0.017 mmHg @ 25 °C (estimated)[3]
Flash Point 79 °C (174.2 °F)
Water Solubility 752.8 mg/L @ 25 °C (estimated)[2]
Solubility Soluble in alcohol, fixed oils, propylene (B89431) glycol. Insoluble in glycerin.[2][3]
logP (o/w) 2.319 (estimated)[3]

Applications in Fragrance Formulation

alpha-Methylcinnamaldehyde is a versatile ingredient used to impart warmth and spiciness to fragrance compositions. It is frequently employed in oriental, spicy, and floral bouquets.

Recommended Usage Levels:

ApplicationConcentration Range
Fine Fragrance0.02 - 0.50%
Body Care (Lotions, Creams)0.01 - 0.25%
Home Care (Candles, Diffusers)0.02 - 0.30%
Soaps and DetergentsUp to 2-10% (up to 30-35% in special cases)

(Source: General industry practice and supplier recommendations)

Experimental Protocols

Protocol 1: Sensory Evaluation of alpha-Methylcinnamaldehyde - Triangle Test

This protocol is designed to determine if a perceptible sensory difference exists between two samples containing alpha-Methylcinnamaldehyde, for instance, a new batch versus a standard.

Objective: To determine if a sensory difference exists between two fragrance samples.

Materials:

  • Two fragrance samples (A and B)

  • Odor-free smelling strips (blotters)

  • Glass beakers

  • Panel of at least 15 trained sensory assessors

  • Controlled environment with neutral odor, lighting, and temperature.[4]

Procedure:

  • Sample Preparation:

    • Label beakers for each sample.

    • Dip a set of smelling strips into each sample for a standardized duration (e.g., 2 seconds).

    • Allow the strips to air-dry for a standardized period (e.g., 10 minutes) before evaluation.

  • Triangle Test Setup:

    • For each panelist, present three coded smelling strips: two from one sample and one from the other (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[5]

    • The order of presentation should be randomized and balanced across all panelists.[5]

  • Evaluation:

    • Instruct panelists to sniff each strip from left to right.[5]

    • Each panelist must identify the "odd" or different sample, even if they are uncertain.[4]

    • Provide water and unsalted crackers for palate cleansing between tests.[4]

  • Data Analysis:

    • Record the number of correct identifications.

    • The probability of correctly guessing the odd sample by chance is 1/3.[5]

    • Use a statistical table for the triangle test (or a chi-square test) to determine if the number of correct identifications is statistically significant at a chosen confidence level (e.g., p < 0.05).[5]

sensory_evaluation_workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis start Start prep_samples Prepare Samples A & B start->prep_samples code_strips Code Smelling Strips prep_samples->code_strips present_samples Present 3 Strips (2 Same, 1 Different) code_strips->present_samples panelist_eval Panelist Identifies 'Odd' Sample present_samples->panelist_eval record_results Record Correct Identifications panelist_eval->record_results stat_analysis Statistical Analysis (e.g., Chi-Square) record_results->stat_analysis conclusion Conclusion on Perceptible Difference stat_analysis->conclusion

Sensory Evaluation Workflow (Triangle Test)
Protocol 2: Accelerated Stability Testing of a Fragranced Lotion

This protocol outlines the procedure for evaluating the stability of a lotion containing alpha-Methylcinnamaldehyde under accelerated conditions to predict its shelf life.

Objective: To assess the physical and chemical stability of a fragranced lotion over time under stressed conditions.

Materials:

  • Fragranced lotion batches

  • Appropriate packaging (e.g., the final intended packaging and glass containers for control)

  • Stability chambers/ovens with controlled temperature and humidity

  • pH meter

  • Viscometer

  • GC-MS (for chemical analysis, optional)

  • Sensory panel

Procedure:

  • Initial Analysis (Time 0):

    • For each batch, record the initial specifications: appearance, color, odor, pH, and viscosity.

    • Perform a quantitative analysis of alpha-Methylcinnamaldehyde concentration using a validated GC-MS method if required.

    • Keep a control sample stored at room temperature (25°C/60% RH) and a refrigerated sample (4°C) in the dark.

  • Accelerated Stability Conditions:

    • Place samples in stability chambers under the following conditions:

      • 40°C ± 2°C / 75% RH ± 5%

      • Freeze-thaw cycling: -10°C for 24 hours, then 25°C for 24 hours (repeat for 3 cycles).[6]

    • Include samples exposed to light (e.g., in a light cabinet or near a window) to assess photostability.[6]

  • Evaluation Time Points:

    • Evaluate the samples at specified intervals, for example: 1 week, 2 weeks, 1 month, 2 months, and 3 months.

  • Parameters to Evaluate at Each Time Point:

    • Physical Stability:

      • Appearance: Check for phase separation, creaming, or crystallization.[6]

      • Color: Note any changes in color compared to the control.

      • Odor: A sensory panel should evaluate for any changes in the fragrance profile (e.g., discoloration, off-notes).

    • Chemical Stability:

      • pH: Measure and record the pH of the lotion.

      • Viscosity: Measure and record the viscosity.

      • (Optional) GC-MS analysis to quantify the concentration of alpha-Methylcinnamaldehyde and detect degradation products.

  • Data Analysis and Interpretation:

    • Compile the data in a table for easy comparison across different conditions and time points.

    • Significant changes in any of the parameters may indicate instability. For example, a product stable for three months at 40°C can often be considered to have a shelf life of approximately two years at room temperature.[7]

stability_testing_workflow cluster_setup Setup cluster_storage Storage Conditions cluster_evaluation Evaluation cluster_analysis Analysis & Conclusion start Start: Prepare Fragranced Lotion initial_analysis Time 0 Analysis: pH, Viscosity, Odor, Color start->initial_analysis rt Room Temp (25°C) initial_analysis->rt accelerated Accelerated (40°C) initial_analysis->accelerated freeze_thaw Freeze-Thaw (-10°C / 25°C) initial_analysis->freeze_thaw light Light Exposure initial_analysis->light time_points Evaluate at Time Points (1, 2, 4, 8, 12 weeks) rt->time_points accelerated->time_points freeze_thaw->time_points light->time_points check_physical Physical Tests: Color, Odor, Separation time_points->check_physical check_chemical Chemical Tests: pH, Viscosity time_points->check_chemical data_analysis Compare Data to Time 0 & Control check_physical->data_analysis check_chemical->data_analysis conclusion Determine Shelf Life & Stability data_analysis->conclusion olfactory_pathway odorant alpha-Methylcinnamaldehyde or_receptor Olfactory Receptor (OR) (GPCR) odorant->or_receptor Binds to g_protein G-protein (Golf) Activation or_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase Activates camp ATP -> cAMP adenylyl_cyclase->camp ion_channel Ion Channel Opening camp->ion_channel Opens depolarization Neuron Depolarization (Na+/Ca2+ influx) ion_channel->depolarization signal Signal to Olfactory Bulb depolarization->signal

References

Application Notes and Protocols: The Use of 2-Methyl-3-phenyl-2-propenal in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of 2-Methyl-3-phenyl-2-propenal, also known as α-methylcinnamaldehyde, as a key starting material in the synthesis of pharmaceutical intermediates. The primary focus of this document is its well-established role in the production of Epalrestat, a drug used for the treatment of diabetic neuropathy.

Introduction

This compound is an α,β-unsaturated aldehyde that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a reactive aldehyde group and a conjugated double bond, allows for a variety of chemical transformations, making it a valuable precursor for more complex molecules. In the pharmaceutical industry, the trans-isomer of this compound is a crucial intermediate in the synthesis of the aldose reductase inhibitor, Epalrestat.[1]

Application: Synthesis of Epalrestat Intermediate

The most significant application of this compound in pharmaceutical synthesis is in the preparation of Epalrestat. The key transformation is a Knoevenagel condensation reaction with a rhodanine (B49660) derivative, specifically rhodanine-3-acetic acid. This reaction forms the core structure of Epalrestat.

The general reaction scheme is as follows:

G This compound This compound Epalrestat Epalrestat This compound->Epalrestat Knoevenagel Condensation Rhodanine-3-acetic_acid Rhodanine-3-acetic_acid Rhodanine-3-acetic_acid->Epalrestat

Caption: Knoevenagel condensation of this compound with rhodanine-3-acetic acid to form Epalrestat.

Experimental Protocols

Several protocols have been developed for the synthesis of Epalrestat from this compound, with variations in catalysts, solvents, and reaction conditions. Below are two detailed experimental protocols.

Protocol 1: Synthesis of Epalrestat via Knoevenagel Condensation with a Tertiary Amine Base

This protocol describes the condensation of this compound with 3-carboxymethyl rhodanine using triethylamine (B128534) as a base.

Materials:

  • This compound

  • 3-Carboxymethyl rhodanine

  • Methanol

  • Triethylamine

  • Hydrochloric acid

  • Purified water

Procedure:

  • In a reaction vessel, dissolve 3-carboxymethyl rhodanine in methanol.

  • Cool the solution to 5-25 °C and slowly add triethylamine with stirring.

  • After the addition of triethylamine is complete, add this compound to the reaction mixture.

  • Protect the reaction from light and heat the mixture to 66 ± 5 °C.

  • Maintain this temperature for approximately 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 5-25 °C.

  • Add purified water to the reaction solution and stir for 30 minutes to precipitate the Epalrestat triethylamine salt.

  • Filter the precipitate and wash with purified water until the filtrate is colorless.

  • Suspend the filter cake in ethanol (B145695) and cool the mixture to 5-25 °C.

  • Acidify the suspension with hydrochloric acid and stir for 4-5 hours.

  • Filter the resulting solid, wash with purified water until the pH of the filtrate is 6-7.

  • Dry the solid under vacuum at 50 ± 5 °C for 6-8 hours to obtain crude Epalrestat.

Protocol 2: A Greener Synthesis of an Epalrestat Intermediate

This alternative two-step protocol first involves the condensation of this compound with rhodanine, followed by N-alkylation with chloroacetic acid to yield Epalrestat. This method avoids the pre-synthesis of the more expensive rhodanine-3-acetic acid.

Step 1: Synthesis of 5-(2-Methyl-3-phenylallylidene)rhodanine

Materials:

  • This compound

  • Rhodanine

  • Ethanol

  • Potassium hydroxide (B78521) (25% aqueous solution)

  • Dilute hydrochloric acid

Procedure:

  • Dissolve rhodanine and this compound in ethanol in a reaction flask.

  • Add a 25% aqueous solution of potassium hydroxide to the mixture.

  • Heat the reaction mixture to 40 °C and stir for 1 hour. A yellow solid will precipitate.

  • Cool the mixture and adjust the pH to neutral with dilute hydrochloric acid to ensure complete precipitation.

  • Filter the yellow solid, wash with water, and dry to obtain 5-(2-Methyl-3-phenylallylidene)rhodanine.

Step 2: Synthesis of Epalrestat

Materials:

  • 5-(2-Methyl-3-phenylallylidene)rhodanine

  • Ethanol

  • Potassium hydroxide (50% aqueous solution)

  • 2-Chloroacetic acid

  • Dilute hydrochloric acid

Procedure:

  • Suspend the 5-(2-Methyl-3-phenylallylidene)rhodanine in ethanol.

  • Add a 50% aqueous solution of potassium hydroxide.

  • Add 2-chloroacetic acid to the mixture.

  • Heat the reaction to 40 °C and stir for 5 hours.

  • After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude Epalrestat.

  • Filter the solid, wash with water, and purify by recrystallization.

Data Presentation
ParameterProtocol 1Protocol 2 (Overall)
Key Reagents This compound, 3-Carboxymethyl rhodanine, TriethylamineThis compound, Rhodanine, 2-Chloroacetic acid, KOH
Solvent Methanol, EthanolEthanol
Catalyst/Base TriethylaminePotassium Hydroxide
Reaction Temperature 66 ± 5 °C40 °C
Reaction Time ~4 hoursStep 1: 1 hr, Step 2: 5 hrs
Product EpalrestatEpalrestat
Noted Advantages Direct one-pot condensationUtilizes less expensive starting materials

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the workflow for the synthesis of Epalrestat and the logical relationship of the key components.

G cluster_protocol1 Protocol 1: One-Pot Synthesis P1_Start Start P1_Mix Mix 3-Carboxymethyl rhodanine and Methanol P1_Start->P1_Mix P1_AddBase Add Triethylamine P1_Mix->P1_AddBase P1_AddAldehyde Add this compound P1_AddBase->P1_AddAldehyde P1_React Heat to 66°C for 4h P1_AddAldehyde->P1_React P1_Precipitate Precipitate Salt with Water P1_React->P1_Precipitate P1_Filter1 Filter and Wash P1_Precipitate->P1_Filter1 P1_Acidify Acidify with HCl in Ethanol P1_Filter1->P1_Acidify P1_Filter2 Filter, Wash, and Dry P1_Acidify->P1_Filter2 P1_End Crude Epalrestat P1_Filter2->P1_End

Caption: Workflow for the one-pot synthesis of Epalrestat.

G cluster_protocol2 Protocol 2: Two-Step Synthesis P2_Start Start P2_Step1_Mix Mix Rhodanine and Aldehyde in Ethanol with KOH P2_Start->P2_Step1_Mix P2_Step1_React Heat to 40°C for 1h P2_Step1_Mix->P2_Step1_React P2_Step1_Isolate Isolate Intermediate P2_Step1_React->P2_Step1_Isolate P2_Step2_Mix Mix Intermediate and 2-Chloroacetic acid in Ethanol with KOH P2_Step1_Isolate->P2_Step2_Mix P2_Step2_React Heat to 40°C for 5h P2_Step2_Mix->P2_Step2_React P2_Step2_Acidify Acidify and Precipitate P2_Step2_React->P2_Step2_Acidify P2_End Epalrestat P2_Step2_Acidify->P2_End

Caption: Workflow for the two-step synthesis of Epalrestat.

Conclusion

This compound is a valuable and commercially significant intermediate in the pharmaceutical industry, primarily for the synthesis of Epalrestat. The Knoevenagel condensation reaction is the cornerstone of this application, and various protocols have been optimized to improve yield, purity, and cost-effectiveness. The detailed protocols and workflows provided in these notes offer a comprehensive guide for researchers and professionals in the field of drug development and manufacturing. Further research may explore the utility of this versatile aldehyde in the synthesis of other novel pharmaceutical agents.

References

Application Notes and Protocols: Derivatization of 2-Methyl-3-phenyl-2-propenal for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-phenyl-2-propenal, an α-methyl substituted derivative of cinnamaldehyde, presents a promising scaffold for the development of novel therapeutic agents. Cinnamaldehyde and its analogs are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The core chemical structure, featuring an α,β-unsaturated carbonyl group, acts as a Michael acceptor, which is crucial for its interaction with biological macromolecules.[2] Derivatization of this core structure offers a powerful strategy to modulate its physicochemical properties, enhance its potency, and improve its selectivity towards specific biological targets. These modifications can lead to the development of new drug candidates with improved therapeutic profiles.

This document provides detailed application notes on the derivatization of this compound to enhance its bioactivity, with a focus on anticancer and antimicrobial applications. It includes structured tables of quantitative data, detailed experimental protocols for synthesis and biological evaluation, and diagrams of relevant signaling pathways.

Key Derivatization Strategies

Several strategies can be employed to modify the this compound scaffold to enhance its biological activity. These primarily involve modifications at the aldehyde group and the phenyl ring.

  • Chalcone (B49325) Formation: The aldehyde functionality can be condensed with various acetophenones in a Claisen-Schmidt condensation to yield chalcones (1,3-diaryl-2-propen-1-ones). This extends the conjugated system and allows for the introduction of diverse substituents on the second aromatic ring.

  • Schiff Base Formation: Reaction of the aldehyde with primary amines leads to the formation of Schiff bases. This introduces a C=N bond and allows for the incorporation of various aliphatic or aromatic moieties.

  • Phenyl Ring Substitution: Introduction of electron-donating or electron-withdrawing groups on the phenyl ring can significantly influence the electronic properties of the molecule, thereby affecting its bioactivity. Common substitutions include hydroxyl, methoxy, halogen, and nitro groups.

Enhanced Bioactivities of this compound Derivatives

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB and MAPK pathways.[3][4][5]

Table 1: Anticancer Activity of this compound Derivatives

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Coniferyl aldehyde derivative 2A549MTT32.5[6]
Coniferyl aldehyde derivative 4H1299MTT6.7[6]
Coniferyl aldehyde derivative 8A549MTT58.0[6]
Cinnamaldehyde-based chalcone 3eCaco-2Not Specified32.19[7]
Quinoxaline derivative 9HCT-116MTT1.9 (µg/mL)[8]
Quinoxaline derivative 11aMCF-7MTT2.3 (µg/mL)[8]
Pyranochalcone derivative 6bHEK293TNF-κB Inhibition0.29[9]
Antimicrobial Activity

The α,β-unsaturated carbonyl moiety in this compound and its derivatives is a key pharmacophore for antimicrobial activity. These compounds exhibit broad-spectrum activity against bacteria and fungi. Derivatization can enhance this activity by improving cell wall penetration and interaction with microbial targets.

Table 2: Antimicrobial Activity of this compound Derivatives

Compound/DerivativeMicroorganismAssayMIC (µg/mL)Reference
3-hydroxy-2-methylene-3-phenylpropionic acid derivative 3Staphylococcus aureusAgar Serial Dilution14-16[10]
3-hydroxy-2-methylene-3-phenylpropionic acid derivative 15Klebsiella pneumoniaeAgar Serial Dilution15-16[10]
3-hydroxy-2-methylene-3-phenylpropionic acid derivative 17Corynebacterium diphtheriaeAgar Serial Dilution14-16[10]

Experimental Protocols

Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcone derivatives from this compound.

Materials:

  • This compound

  • Substituted acetophenone (B1666503) (e.g., acetophenone, 4'-hydroxyacetophenone, 4'-methoxyacetophenone)

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), dilute

  • Stirring plate and magnetic stirrer

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (1 equivalent) and the desired substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Slowly add an aqueous solution of NaOH or KOH (1.2 equivalents) to the stirred mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the chalcone derivative.

  • Filter the solid product using a Buchner funnel, wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterize the synthesized compound using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Evaluation of Anticancer Activity using MTT Assay

This protocol outlines the procedure for determining the cytotoxicity of synthesized derivatives against cancer cell lines.

Materials:

  • Synthesized derivatives dissolved in DMSO (stock solution)

  • Cancer cell line (e.g., HCT-116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for another 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Susceptibility Testing using Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

Materials:

  • Synthesized derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth and solvent)

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.

  • Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum and a standard antimicrobial agent) and a negative control (broth with inoculum and solvent).

  • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathway Diagrams

The bioactivity of this compound derivatives is often mediated through the modulation of key cellular signaling pathways. Below are diagrams representing the NF-κB and MAPK signaling pathways, which are common targets for these compounds.

experimental_workflow Experimental Workflow for Synthesis and Bioactivity Screening cluster_synthesis Synthesis cluster_bioactivity Bioactivity Evaluation cluster_analysis Data Analysis start This compound + Substituted Acetophenone reaction Claisen-Schmidt Condensation start->reaction product Chalcone Derivative reaction->product purification Purification & Characterization product->purification anticancer Anticancer Screening (MTT Assay) purification->anticancer antimicrobial Antimicrobial Screening (Broth Microdilution) purification->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic

Caption: General workflow for the synthesis and bioactivity screening of chalcone derivatives.

NFkB_Pathway Inhibition of NF-κB Signaling Pathway cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb P nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus nfkb_n Active NF-κB gene Pro-inflammatory Gene Expression nfkb_n->gene derivative This compound Derivative derivative->ikk Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

MAPK_Pathway Modulation of MAPK Signaling Pathway cluster_nucleus Nucleus stimuli Growth Factors, Stress receptor Receptor Tyrosine Kinase stimuli->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk nucleus Nucleus erk->nucleus transcription Transcription Factors (e.g., AP-1, c-Myc) response Cell Proliferation, Survival, Differentiation transcription->response derivative This compound Derivative derivative->raf Inhibits

Caption: Modulation of the MAPK/ERK signaling pathway by this compound derivatives.

Conclusion

The derivatization of this compound is a viable and promising strategy for the development of novel bioactive compounds with potential therapeutic applications in cancer and infectious diseases. The protocols and data presented in this document provide a framework for researchers to synthesize, evaluate, and understand the mechanisms of action of these novel derivatives. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to advance their development as clinical candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-3-phenyl-2-propenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methyl-3-phenyl-2-propenal synthesis. The primary focus is on the crossed aldol (B89426) condensation of benzaldehyde (B42025) and propanal.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the primary reasons?

Low yields in the synthesis of this compound via crossed aldol condensation are often due to competing side reactions and suboptimal reaction conditions. The most significant side reaction is the self-condensation of propanal.[1] Since propanal has alpha-hydrogens, its enolate can react with another molecule of propanal, leading to the formation of byproducts like 2-methyl-2-pentenal (B83557) and reducing the yield of the desired product.[1] Benzaldehyde, lacking alpha-hydrogens, cannot undergo self-condensation.[1]

Other factors contributing to low yields include:

  • Incorrect order of reactant addition: The sequence of adding reactants is critical to favor the desired crossed-aldol reaction.[1]

  • Suboptimal temperature: Temperature affects the rates of both the desired reaction and side reactions.[1]

  • Improper catalyst concentration: The amount of base catalyst is crucial for promoting the reaction without favoring side reactions.[1]

  • Impure reactants: The purity of both benzaldehyde and propanal can significantly impact the reaction outcome.[1]

Q2: How can I minimize the self-condensation of propanal?

To favor the formation of this compound, it is essential to keep the concentration of the propanal enolate low at all times. This can be achieved by the slow, dropwise addition of propanal to a mixture of benzaldehyde and the base catalyst.[1] This strategy ensures that the newly formed propanal enolate is more likely to react with the abundant benzaldehyde rather than another molecule of propanal.[1] Using an excess of benzaldehyde can also help to drive the reaction towards the desired product.

Q3: I'm observing a significant amount of a byproduct. What could it be?

The most common byproduct is the self-condensation product of propanal, which is 2-methyl-2-pentenal.[1] Another potential byproduct is 2-methyl-3-hydroxyl-3-phenylpropyl aldehyde, the initial aldol addition product, which may not have fully dehydrated to the final α,β-unsaturated aldehyde.[2] Under harsh basic conditions, although less common for aldehydes with alpha-hydrogens, the Cannizzaro reaction of benzaldehyde could occur, leading to benzyl (B1604629) alcohol and benzoic acid.

Q4: What is the optimal temperature for this reaction?

The reaction is typically conducted at or slightly above room temperature.[1] Lowering the temperature, for instance by using an ice bath during the addition of propanal, can help to control the exothermic reaction and minimize side reactions.[1] Higher temperatures can promote the dehydration of the intermediate aldol addition product to the desired α,β-unsaturated aldehyde but can also increase the rate of undesired side reactions.[1]

Q5: How does the choice and concentration of the base catalyst affect the yield?

Commonly used base catalysts include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). The concentration of the base is a critical parameter. A sufficient amount of base is necessary to generate the propanal enolate and catalyze the reaction. However, excessively high concentrations can promote side reactions, such as the Cannizzaro reaction and polymerization. The optimal concentration often needs to be determined empirically for a specific reaction setup.

Q6: My final product is impure. What are the recommended purification methods?

Purification of this compound is typically achieved through vacuum distillation.[2] Before distillation, a standard work-up procedure is necessary. This involves neutralizing the reaction mixture with a dilute acid, followed by extraction of the product into an organic solvent like diethyl ether. The organic layer is then washed with water and brine to remove any water-soluble impurities and dried over an anhydrous drying agent like magnesium sulfate.

For highly pure product, a multi-step purification process involving multiple rectifications (distillations) can be employed to separate the desired trans-isomer from the cis-isomer and other byproducts.[2] Another method for purifying aldehydes is through the formation of a solid bisulfite adduct, which can be filtered, washed, and then treated with a base to regenerate the pure aldehyde.

Data Presentation

The following tables summarize the expected trends in yield based on the variation of key reaction parameters. These are illustrative and intended to guide optimization experiments.

Table 1: Illustrative Effect of Benzaldehyde to Propanal Molar Ratio on Product Yield

Benzaldehyde : Propanal Molar RatioExpected Trend in this compound YieldRationale
1 : 1ModerateHigher chance of propanal self-condensation.
2 : 1HigherIncreased concentration of benzaldehyde favors the crossed aldol reaction.[1]
3 : 1HighFurther shifts the equilibrium towards the desired product, but with diminishing returns and increased cost.

Table 2: Illustrative Effect of Temperature on Product Yield and Selectivity

TemperatureExpected Trend in Reaction RateExpected Trend in this compound YieldNotes
0 - 10°CSlowerModerate to HighFavors the aldol addition product and minimizes side reactions. Dehydration may be slow.[1]
Room Temperature (~25°C)ModerateHighA good balance between reaction rate and selectivity.[1]
> 40°CFasterLowerIncreased rate of side reactions, such as propanal self-condensation and polymerization, leading to lower selectivity and yield.[1]

Table 3: Illustrative Effect of NaOH Catalyst Concentration on Product Yield

NaOH Concentration (in solvent)Expected Trend in this compound YieldRationale
Low (e.g., 1-2%)Low to ModerateInsufficient catalyst to efficiently generate the enolate and drive the reaction.
Moderate (e.g., 5-10%)HighOptimal range for promoting the desired condensation without excessive side reactions.
High (e.g., >15%)LowerIncreased likelihood of side reactions like the Cannizzaro reaction and polymerization.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via a base-catalyzed crossed aldol condensation.

Materials:

  • Benzaldehyde

  • Propanal

  • Sodium Hydroxide (NaOH)

  • Ethanol (B145695)

  • Diethyl ether

  • Dilute Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve sodium hydroxide in a mixture of water and ethanol to create a 10% NaOH solution. Place the flask in an ice bath to cool.

  • Reactant Preparation: To the cooled NaOH solution, add benzaldehyde.

  • Slow Addition of Propanal: While vigorously stirring the mixture in the ice bath, add propanal dropwise from the addition funnel over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10°C during the addition.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour. Then, remove the ice bath and let the mixture warm to room temperature, continuing to stir for another 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the product with diethyl ether. Collect the organic layer.

  • Washing: Wash the organic layer with water and then with brine to remove any water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation.[2]

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_base Prepare 10% NaOH in Water/Ethanol cool_base Cool NaOH Solution (Ice Bath) prep_base->cool_base 1. add_benz Add Benzaldehyde cool_base->add_benz 2. add_prop Slowly Add Propanal (Dropwise, <10°C) add_benz->add_prop 3. stir_cold Stir in Ice Bath (1 hour) add_prop->stir_cold 4. stir_rt Stir at Room Temp (2-4 hours) stir_cold->stir_rt 5. monitor Monitor by TLC stir_rt->monitor 6. neutralize Neutralize with dilute HCl monitor->neutralize 7. extract Extract with Diethyl Ether neutralize->extract 8. wash Wash with Water and Brine extract->wash 9. dry Dry over MgSO4 wash->dry 10. evaporate Solvent Removal (Rotary Evaporator) dry->evaporate 11. distill Vacuum Distillation evaporate->distill 12. final_product final_product distill->final_product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound self_condensation Propanal Self-Condensation start->self_condensation wrong_addition Incorrect Reactant Addition Order start->wrong_addition bad_temp Suboptimal Temperature start->bad_temp bad_catalyst Improper Catalyst Concentration start->bad_catalyst impure_reactants Impure Reactants start->impure_reactants slow_addition Slowly add Propanal to Benzaldehyde + Base self_condensation->slow_addition excess_benz Use Excess Benzaldehyde self_condensation->excess_benz correct_order Add Propanal to Benzaldehyde/Base Mixture wrong_addition->correct_order control_temp Maintain Low Temp (0-10°C) during addition, then RT bad_temp->control_temp optimize_catalyst Optimize Catalyst Concentration (e.g., 5-10% NaOH) bad_catalyst->optimize_catalyst purify_reactants Purify Reactants Before Use impure_reactants->purify_reactants

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

signaling_pathway cluster_reactants Reactants & Catalyst cluster_mechanism Reaction Mechanism cluster_products Products propanal Propanal enolate Propanal Enolate (Nucleophile) propanal->enolate self_condensation_path propanal->self_condensation_path benzaldehyde Benzaldehyde attack Nucleophilic Attack benzaldehyde->attack base Base (OH⁻) base->propanal Deprotonation enolate->attack enolate->self_condensation_path Self-Condensation aldol_adduct Aldol Addition Product (Intermediate) attack->aldol_adduct dehydration Dehydration (-H₂O) aldol_adduct->dehydration final_product This compound dehydration->final_product side_product Self-Condensation Product (2-Methyl-2-pentenal) self_condensation_path->side_product

Caption: Simplified reaction pathway for the synthesis of this compound.

References

Technical Support Center: Synthesis of α-Methylcinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of α-methylcinnamaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section offers solutions to common problems encountered during the synthesis of α-methylcinnamaldehyde, focusing on the aldol (B89426) condensation of benzaldehyde (B42025) and propionaldehyde (B47417).

Problem: Low Yield of α-Methylcinnamaldehyde

Question: My reaction is resulting in a low yield of the desired α-methylcinnamaldehyde. What are the potential causes and how can I improve the yield?

Answer:

A low yield in the synthesis of α-methylcinnamaldehyde can be attributed to several factors, primarily competing side reactions and suboptimal reaction conditions. Here’s a breakdown of potential causes and troubleshooting steps:

  • Cannizzaro Reaction: Benzaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction in the presence of a strong base to form benzyl (B1604629) alcohol and benzoic acid. This side reaction consumes both the benzaldehyde and the base catalyst.[1][2]

    • Troubleshooting:

      • Reduce Base Concentration: The Cannizzaro reaction is favored by high concentrations of strong bases like NaOH.[1] Using a more dilute basic solution (e.g., 10% NaOH instead of 50%) can significantly suppress this side reaction.[1]

      • Control Temperature: Elevated temperatures can also promote the Cannizzaro reaction.[1] Maintaining a lower reaction temperature, typically between 15-25°C, is recommended.[2]

  • Self-Condensation of Propionaldehyde: Propionaldehyde has acidic α-hydrogens and can react with itself (self-condensation) to form 2-methyl-2-pentenal. This is a significant competing reaction that consumes the propionaldehyde.

    • Troubleshooting:

      • Slow Addition of Propionaldehyde: To minimize the self-condensation of propionaldehyde, it should be added slowly and dropwise to the reaction mixture containing benzaldehyde and the base.[2] This maintains a low concentration of the enolizable propionaldehyde, favoring the cross-condensation with the more abundant (and non-enolizable) benzaldehyde.

  • Incomplete Reaction: The presence of the aldol addition intermediate, 2-methyl-3-hydroxy-3-phenylpropyl aldehyde, indicates that the dehydration step to form the final α,β-unsaturated aldehyde is incomplete.

    • Troubleshooting:

      • Increase Reaction Time or Temperature: Allowing the reaction to proceed for a longer duration or slightly increasing the temperature towards the end of the reaction can promote the dehydration step. However, be cautious with temperature increases to avoid favoring the Cannizzaro reaction.

Problem: Product Contains a Mixture of Isomers

Question: My final product is a mixture of cis- and trans-α-methylcinnamaldehyde, and they are difficult to separate. How can I favor the formation of the desired trans-isomer?

Answer:

The formation of both cis and trans isomers is common in this synthesis. The trans-isomer is generally the thermodynamically more stable and desired product.

  • Troubleshooting:

    • Reaction Conditions: While specific conditions to favor the trans-isomer are not extensively documented in readily available literature, thermodynamic equilibrium can be influenced by reaction time and temperature. Allowing the reaction to stir for a longer period under controlled heating might favor the formation of the more stable trans-isomer.

    • Purification: If a mixture of isomers is obtained, separation can be achieved through fractional distillation under reduced pressure or by chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the main side reactions to be aware of in the synthesis of α-methylcinnamaldehyde?

A1: The primary side reactions are:

  • Cannizzaro reaction of benzaldehyde, producing benzyl alcohol and benzoic acid.[1]

  • Self-condensation of propionaldehyde, leading to the formation of 2-methyl-2-pentenal.

  • Formation of the aldol addition intermediate (2-methyl-3-hydroxy-3-phenylpropyl aldehyde) if the reaction does not go to completion.

  • Formation of a mixture of cis and trans isomers of α-methylcinnamaldehyde.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC) to observe the consumption of the starting materials (benzaldehyde and propionaldehyde) and the formation of the product. For a more detailed analysis of the product distribution, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method.

Q3: What is the role of the solvent in this reaction?

A3: A solvent system, typically a mixture of methanol (B129727) and water or ethanol (B145695) and water, is used to ensure that both the organic reactants (benzaldehyde and propionaldehyde) and the inorganic base (like NaOH) are soluble and can react efficiently.[2]

Q4: What is a typical molar ratio of benzaldehyde to propionaldehyde?

A4: The molar ratio of benzaldehyde to propionaldehyde is a critical parameter. Ratios typically range from 1:0.8 to 1:1.2.[2] Using a slight excess of benzaldehyde can help to minimize the self-condensation of the more precious propionaldehyde.

Data Presentation

The following tables summarize the expected impact of key reaction parameters on the product distribution. The data is illustrative and based on established principles of aldol and Cannizzaro reactions. Actual quantitative results will vary depending on the specific experimental setup.

Table 1: Effect of NaOH Concentration on Product Distribution

NaOH Concentrationα-Methylcinnamaldehyde Yield (%)Cannizzaro Products (Benzyl Alcohol + Benzoic Acid) (%)
5%HighLow
10%OptimalModerate
20%DecreasingIncreasing
50%LowHigh

Table 2: Effect of Temperature on Product Distribution

Temperature (°C)α-Methylcinnamaldehyde Yield (%)Propionaldehyde Self-Condensation Products (%)Cannizzaro Products (%)
10Low (Slow Reaction Rate)LowLow
20OptimalModerateLow
30DecreasingIncreasingIncreasing
40LowHighHigh

Experimental Protocols

Protocol 1: Synthesis of α-Methylcinnamaldehyde with Minimized Side Reactions

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, prepare a solution of 10g of sodium hydroxide (B78521) in 200g of a 50% methanol-water solution.

  • Initial Charge: Cool the sodium hydroxide solution to 15-20°C. Add 100g (0.943 mol) of benzaldehyde to the flask and stir for 30 minutes.

  • Reactant Addition: Prepare a solution of 60.16g (1.037 mol) of propionaldehyde. Add the propionaldehyde solution dropwise to the reaction mixture over a period of 5-8 hours, maintaining the temperature between 15-25°C.[2]

  • Reaction: After the addition is complete, continue stirring the mixture for an additional hour at the same temperature.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash with water to remove methanol and sodium hydroxide. Neutralize the organic layer with a dilute acid (e.g., 10% HCl) until it is neutral to pH paper. Separate the organic layer.

  • Purification: The crude product can be purified by vacuum distillation. Unreacted benzaldehyde will distill at a lower temperature, followed by the α-methylcinnamaldehyde product.

Protocol 2: GC-MS Analysis of the Reaction Mixture

  • Sample Preparation:

    • Take a 1 µL aliquot of the organic layer from the reaction mixture.

    • Dilute the aliquot with a suitable solvent like dichloromethane (B109758) or hexane (B92381) to a concentration of approximately 10 µg/mL.

    • If necessary, centrifuge the sample to remove any particulate matter.

  • GC-MS Conditions (Illustrative):

    • GC System: Agilent 7890B GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar nonpolar capillary column.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp to 150°C at a rate of 10°C/min.

      • Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Identify the peaks corresponding to benzaldehyde, propionaldehyde, α-methylcinnamaldehyde (cis and trans isomers), benzyl alcohol, benzoic acid, and the propionaldehyde self-condensation product by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the relative amounts of each component by integrating the peak areas. For accurate quantification, a calibration curve should be constructed using standard solutions of each compound.

Visualizations

Synthesis_and_Side_Reactions Benzaldehyde Benzaldehyde Aldol_Adduct Aldol Addition Product (2-methyl-3-hydroxy-3-phenylpropyl aldehyde) Benzaldehyde->Aldol_Adduct + NaOH Cannizzaro_Products Cannizzaro Products (Benzyl Alcohol + Benzoic Acid) Benzaldehyde->Cannizzaro_Products + Benzaldehyde + conc. NaOH Propionaldehyde Propionaldehyde Propionaldehyde->Aldol_Adduct + NaOH Self_Condensation Propionaldehyde Self-Condensation (2-methyl-2-pentenal) Propionaldehyde->Self_Condensation + Propionaldehyde + NaOH NaOH NaOH (catalyst) NaOH->Benzaldehyde NaOH->Propionaldehyde Product α-Methylcinnamaldehyde (trans and cis) Aldol_Adduct->Product - H2O

Caption: Main synthesis pathway and major side reactions for α-methylcinnamaldehyde.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Side_Reactions Analyze reaction mixture (e.g., by GC-MS) Start->Check_Side_Reactions High_Cannizzaro High levels of Cannizzaro products? Check_Side_Reactions->High_Cannizzaro High_Self_Condensation High levels of propionaldehyde self-condensation? High_Cannizzaro->High_Self_Condensation No Reduce_Base Decrease NaOH concentration High_Cannizzaro->Reduce_Base Yes Incomplete_Reaction Presence of aldol adduct? High_Self_Condensation->Incomplete_Reaction No Slow_Addition Add propionaldehyde dropwise over a longer period High_Self_Condensation->Slow_Addition Yes Increase_Time_Temp Increase reaction time or slightly raise temperature Incomplete_Reaction->Increase_Time_Temp Yes Optimize Re-run reaction with optimized conditions Incomplete_Reaction->Optimize No Control_Temp Lower reaction temperature Reduce_Base->Control_Temp Control_Temp->Optimize Slow_Addition->Optimize Increase_Time_Temp->Optimize

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Optimization of Aldol Condensation of Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the optimization of the aldol (B89426) condensation of benzaldehyde (B42025).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the aldol condensation of benzaldehyde.

Question: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Answer: Low yields in the aldol condensation of benzaldehyde can stem from several factors. Key areas to investigate include reaction equilibrium, temperature control, and reagent purity.

  • Reaction Equilibrium: The initial aldol addition is often a reversible reaction.[1] To drive the reaction towards the product, it is common to promote the subsequent dehydration step, which forms a stable α,β-unsaturated carbonyl compound and is typically irreversible.[1][2] Applying heat is a common method to encourage this dehydration and pull the overall equilibrium forward.[1][2]

  • Temperature: Temperature is a critical parameter. While higher temperatures can increase the reaction rate and promote the desired dehydration, excessively high temperatures can lead to side reactions and product degradation.[3] The optimal temperature is dependent on the specific substrates and catalyst used.[3]

  • Reagent Purity: Benzaldehyde is susceptible to oxidation, forming benzoic acid.[4] This impurity can poison the catalyst's active sites, reducing conversion and selectivity. It is recommended to use freshly distilled or purified benzaldehyde. A common purification method involves washing with a 10% sodium carbonate solution to remove benzoic acid, followed by drying and distillation.[4]

  • Base Strength: The base must be strong enough to effectively deprotonate the α-carbon of the enolizable partner.[3] If the reaction is not proceeding, consider using a stronger base or ensuring the current base has not degraded.

Question: I am observing a complex mixture of products, including significant amounts of self-condensation byproducts. How can I improve selectivity for the desired crossed-aldol product?

Answer: Achieving high selectivity is crucial, especially in crossed-aldol reactions. The reaction's success depends on controlling which molecule acts as the nucleophilic enolate and which acts as the electrophilic acceptor.[3]

  • Substrate Choice: The most straightforward crossed-aldol reactions occur when one reactant, like benzaldehyde, lacks α-hydrogens.[1][3][5] This prevents it from forming an enolate and acting as a nucleophile, thereby halving the number of potential products.[3]

  • Minimizing Self-Condensation: The primary side reaction is often the self-condensation of the enolizable partner (e.g., acetone (B3395972) or acetaldehyde).[3] To minimize this, slowly add the enolizable carbonyl compound to a mixture of the benzaldehyde and the base.[1][3] This strategy keeps the concentration of the enolizable partner low, favoring its reaction with the more abundant benzaldehyde.[3][6]

  • Stoichiometry: Using an excess of benzaldehyde can help ensure the complete conversion of the limiting enolizable ketone or aldehyde, which simplifies purification by reducing the presence of the monosubstituted product.[7]

  • Directed Aldol Strategy: For reactions where selectivity is difficult to achieve, a directed approach is recommended. This involves pre-forming the enolate of one carbonyl partner using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C). Once enolate formation is complete, benzaldehyde is added, providing excellent control over the reaction.[3]

Question: The reaction appears to be stalled or is not proceeding to completion. What should I check?

Answer: If the reaction is not progressing, several factors could be at play.

  • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials. If the starting material is still present after the expected reaction time, you may need to extend the duration or gently heat the mixture if the protocol allows.[8]

  • Catalyst Activity: Ensure the base or acid catalyst is active and used in the correct concentration. For base-catalyzed reactions, atmospheric carbon dioxide can neutralize the base over time.

  • Reagent Order of Addition: In many protocols, the enolizable component (e.g., acetone) should be added last, after the benzaldehyde electrophile is already present in the basic solution. Adding the enolizable ketone or aldehyde first can promote its self-condensation.[7]

Question: What are the best practices for purifying the final product?

Answer: The most common method for purifying solid aldol condensation products is recrystallization.

  • Solvent Choice: A 90:10 ethanol (B145695)/water mixture or 95% ethanol are frequently used for recrystallizing chalcones and related compounds.[1][9] The ideal solvent is one in which the product has high solubility when hot and low solubility when cold.[10]

  • Washing: Before recrystallization, it is crucial to wash the crude solid product thoroughly to remove any remaining catalyst (e.g., NaOH) and other water-soluble impurities. Cold water is typically used for this purpose.[3]

  • Drying: Ensure the purified crystals are completely dry before determining the melting point and calculating the final yield.[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of the catalyst in this reaction?

A1: The catalyst is essential for generating the nucleophilic enolate.

  • Base-Catalyzed: A base (e.g., NaOH, KOH) removes an acidic α-hydrogen from the enolizable carbonyl compound to form an enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.[11][12]

  • Acid-Catalyzed: An acid catalyst protonates the carbonyl oxygen of the enolizable partner, which then tautomerizes to form a nucleophilic enol. This enol attacks the protonated benzaldehyde.[11] Generally, base catalysts provide higher conversions and yields for aldol condensations.[13]

Q2: How does the choice of solvent affect the reaction?

A2: The solvent can influence reaction rates and product distribution. Solvents like ethanol or ethanol/water mixtures are common because they can dissolve both the organic substrates and the inorganic base.[14] However, solvent-free reactions have also been shown to be highly effective, often proceeding with high atom economy and minimizing waste.[9][15][16] In some cases, solvent-free conditions can lead to higher conversion and selectivity.[15]

Q3: What is the Cannizzaro reaction and how can I avoid it?

A3: The Cannizzaro reaction is a disproportionation reaction that can occur as a side reaction when an aldehyde without α-hydrogens (like benzaldehyde) is treated with a strong base. This results in the formation of benzyl (B1604629) alcohol and benzoic acid (as a salt).[8] Using a milder base, such as sodium carbonate instead of sodium hydroxide (B78521), can help mitigate this unwanted side reaction.[8][17]

Q4: Can this reaction be performed with ketones other than acetone?

A4: Yes, the reaction can be performed with various ketones that possess α-hydrogens, such as acetophenone (B1666503), to form benzalacetophenones (chalcones).[5][12] In a reaction between an aldehyde and a ketone, the ketone typically forms the enolate and acts as the nucleophile because aldehydes are generally more reactive electrophiles.[1][3]

Optimization of Reaction Parameters

The following table summarizes the influence of key reaction parameters on the aldol condensation of benzaldehyde.

ParameterCondition / VariationEffect on ReactionCitation(s)
Catalyst Strong Base (e.g., NaOH, KOH)Promotes enolate formation; can lead to Cannizzaro side reaction.[8][11]
Mild Base (e.g., Na₂CO₃)Reduces the rate of Cannizzaro side reaction.[8][17]
Strong, Non-nucleophilic Base (LDA)Allows for pre-formation of the enolate, offering high selectivity in directed aldol reactions.[1][3]
Temperature Low Temperature (e.g., 0-25 °C)Favors the initial aldol addition product; slows down side reactions.[3][17]
High Temperature (e.g., >50 °C)Promotes the irreversible dehydration step to form the α,β-unsaturated product, driving the reaction to completion.[1][2][17]
Reactant Ratio Excess BenzaldehydeEnsures complete conversion of the enolizable ketone/aldehyde, simplifying purification.[7]
Slow addition of enolizable partnerMinimizes self-condensation of the enolizable aldehyde or ketone.[1][3][8]
Solvent Protic (e.g., Ethanol/Water)Helps to solubilize both organic reactants and inorganic base catalyst.[14]
Solvent-Free (Grinding)Can increase reaction efficiency, reduce waste, and sometimes improve yield and selectivity.[9][15][16]

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of Dibenzalacetone

This protocol describes the double aldol condensation between benzaldehyde and acetone using a sodium hydroxide catalyst.

Materials:

  • Benzaldehyde (2 equivalents)

  • Acetone (1 equivalent)

  • 10% NaOH solution in a 50:50 water/ethanol mixture

  • Ethanol for recrystallization

  • Ice bath, round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde and ethanol. Chill the mixture in an ice bath.[3]

  • Base Addition: Slowly add the prepared 10% NaOH solution to the chilled benzaldehyde/ethanol mixture while stirring.[3]

  • Acetone Addition: Add the calculated amount of acetone dropwise to the reaction mixture. Adding acetone last minimizes its self-condensation.[7]

  • Reaction: Continue stirring the mixture in the ice bath. A yellow precipitate of dibenzalacetone should form. The reaction time may vary from 30 minutes to several hours.[3][18]

  • Workup: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected crystals thoroughly with cold water to remove any residual NaOH.[3] Recrystallize the crude product from hot ethanol to obtain purified yellow crystals.[3][7]

  • Analysis: Dry the purified crystals, determine the melting point, and calculate the percent yield.[3]

Protocol 2: Solvent-Free Synthesis of a Chalcone Derivative

This green chemistry protocol involves the condensation of a benzaldehyde derivative and acetophenone via grinding.

Materials:

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) (1 equivalent)

  • Acetophenone (1 equivalent)

  • Sodium hydroxide (NaOH) pellets (1 equivalent)

  • Mortar and pestle

  • 95% Ethanol for recrystallization

Procedure:

  • Reaction: To a mortar, add acetophenone, the chosen benzaldehyde derivative, and one equivalent of NaOH pellets.[1][9]

  • Grinding: Grind the mixture vigorously with the pestle for approximately 10 minutes. The mixture will become a thick paste or solid.[1][9]

  • Workup: Add deionized water to the mortar and mix thoroughly to break up the solid.

  • Isolation: Collect the crude solid product by suction filtration using a Büchner funnel and wash it with additional portions of deionized water.[1]

  • Purification: Allow the product to air dry, then recrystallize the crude solid from a minimal amount of hot 95% ethanol.[9]

  • Analysis: Collect the purified crystals by suction filtration, wash with a small amount of cold 95% ethanol, dry, and determine the yield and melting point.[1]

Visualized Workflows

The following diagrams illustrate key workflows for the aldol condensation experiment.

experimental_workflow start Start prep Prepare Reagents (e.g., Purify Benzaldehyde, Prepare Base Solution) start->prep setup Reaction Setup (Cool reactants, set up glassware) prep->setup reaction Run Reaction (Add reagents in correct order, maintain temperature) setup->reaction monitor Monitor Progress (TLC, observation of precipitate) reaction->monitor workup Workup (Quench reaction, filter crude product) monitor->workup purify Purification (Wash crude solid, recrystallize) workup->purify analysis Analysis (Yield, Melting Point, Spectroscopy) purify->analysis end End analysis->end

Caption: General experimental workflow for an Aldol condensation reaction.

troubleshooting_workflow start Observe Issue low_yield Low Yield? start->low_yield mix_products Mixture of Products? low_yield->mix_products No check_temp Adjust Temperature Promote Dehydration (Heat) low_yield->check_temp Yes no_reaction No Reaction? mix_products->no_reaction No check_addition Control Reagent Addition (Slowly add enolizable partner) mix_products->check_addition Yes check_base Verify Catalyst (Check base strength/activity) no_reaction->check_base Yes resolved Issue Resolved no_reaction->resolved No check_reagents Check Reagent Purity (e.g., Distill Benzaldehyde) check_temp->check_reagents check_reagents->resolved check_ratio Adjust Stoichiometry (Use excess Benzaldehyde) check_addition->check_ratio check_ratio->resolved check_base->resolved

Caption: A logical workflow for troubleshooting common Aldol condensation issues.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Cinnamaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the HPLC analysis of cinnamaldehydes.

Troubleshooting Guide: Resolving Peak Tailing for Cinnamaldehydes

Peak tailing is a common chromatographic problem that can compromise the accuracy and resolution of your analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing when analyzing cinnamaldehydes.

Is your cinnamaldehyde (B126680) peak tailing?

A symmetrical, Gaussian peak is ideal in HPLC. Peak tailing is characterized by an asymmetry factor (As) greater than 1.2, where the latter half of the peak is broader than the front half.[1] This can be caused by a variety of factors, from chemical interactions within the column to issues with the HPLC system itself.[2]

Follow this step-by-step guide to identify and fix the root cause of peak tailing in your cinnamaldehyde analysis:

Step 1: Evaluate Your Column

The column is often the primary source of peak tailing.

  • Column Age and Contamination: An old or contaminated column can lose its efficiency, leading to distorted peak shapes.[3] If you observe that all peaks in your chromatogram are tailing, and this has occurred suddenly, it may be due to a physical shock to the column.[4]

    • Solution: First, try flushing the column with a strong solvent. If this does not improve the peak shape, consider replacing the guard column (if in use) or the analytical column itself.[3]

  • Secondary Silanol (B1196071) Interactions: Cinnamaldehyde, being an aromatic aldehyde, can potentially interact with residual silanol groups on the silica-based stationary phase. These secondary interactions can cause peak tailing.[1]

    • Solution:

      • Use an End-Capped Column: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer free silanol groups, which minimizes these unwanted interactions.[5]

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can suppress the ionization of silanol groups, reducing their interaction with the analyte.[3][6] The addition of a small amount of a weak acid, like 0.1% phosphoric acid or 0.04% acetic acid, to the mobile phase has been shown to produce sharp, symmetrical peaks for cinnamaldehyde.[7][8][9]

Step 2: Optimize Your Mobile Phase

The composition of your mobile phase plays a critical role in achieving good peak shape.

  • Incorrect pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds.[10][11] While cinnamaldehyde is not strongly ionizable, the mobile phase pH can influence secondary interactions with the stationary phase.

    • Solution: As mentioned above, a slightly acidic mobile phase is often beneficial for analyzing cinnamaldehydes on reversed-phase columns.[7][8][9]

  • Inadequate Buffer Strength: A low buffer concentration may not be sufficient to maintain a consistent pH throughout the analysis, leading to peak shape issues.

    • Solution: If using a buffer, ensure its concentration is adequate (typically 10-50 mM) to provide consistent pH control.[3]

Step 3: Check Your Sample and Injection Parameters

Issues related to the sample itself or the injection process can also lead to peak tailing.

  • Sample Overload: Injecting too much of a concentrated sample can saturate the column, resulting in peak distortion.[2][3][12]

    • Solution: Try diluting your sample or reducing the injection volume to see if the peak shape improves.[3]

  • Incompatible Injection Solvent: If the solvent in which your sample is dissolved is significantly stronger than your mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your cinnamaldehyde standard and samples in the initial mobile phase.

Step 4: Inspect Your HPLC System

Problems with the HPLC instrument can contribute to peak tailing, often affecting all peaks in the chromatogram.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[4]

    • Solution: Keep tubing as short and narrow as possible. Ensure all fittings are properly connected to minimize dead volume.

  • Leaky Fittings: Loose connections can disrupt the flow path and lead to distorted peaks.

    • Solution: Check all fittings for leaks and tighten them as needed.

Frequently Asked Questions (FAQs)

Q1: What is a good tailing factor for cinnamaldehyde analysis?

A tailing factor (or asymmetry factor) of 1.0 is ideal, representing a perfectly symmetrical peak. In practice, a tailing factor of ≤ 2 is generally considered acceptable.[9] One validated method for cinnamaldehyde analysis reported an average tailing factor of 1.1, indicating a very good peak shape.[9]

Q2: Can the type of HPLC column I use affect peak tailing for cinnamaldehydes?

Yes, the choice of column is critical. For reversed-phase HPLC of cinnamaldehydes, a C18 column is commonly used.[7] To minimize peak tailing due to secondary interactions, it is highly recommended to use a modern, high-purity, end-capped C18 column.[5][6]

Q3: How does the mobile phase pH specifically affect cinnamaldehyde peak shape?

While cinnamaldehyde itself is not strongly acidic or basic, the pH of the mobile phase can influence the ionization state of the silica stationary phase. At a low pH (e.g., 2-3), the residual silanol groups on the silica surface are protonated and less likely to interact with the analyte through secondary mechanisms, which helps in achieving a symmetrical peak shape for cinnamaldehyde.[3][6]

Q4: My cinnamaldehyde peak is still tailing after trying the troubleshooting steps. What else can I do?

If you have systematically addressed the common causes of peak tailing and the problem persists, consider the following:

  • Sample Preparation: Ensure your sample is fully dissolved and free of particulates. Complex sample matrices can sometimes interfere with the chromatography.

  • Co-eluting Impurity: It is possible that a closely eluting impurity is causing the appearance of a tailing peak. Try altering the mobile phase composition or gradient to improve the resolution between cinnamaldehyde and any potential impurities.

  • Instrument Maintenance: If you suspect a system issue, consult your HPLC instrument's user manual for maintenance procedures or contact the manufacturer's technical support.

Quantitative Data Summary

ParameterChangeExpected Impact on Cinnamaldehyde Peak TailingRationale
Column Use of an older, non-end-capped columnIncreased tailingMore exposed silanol groups lead to secondary interactions.[6]
Use of a modern, end-capped, high-purity silica columnReduced tailingMinimizes secondary interactions with residual silanols.[5][6]
Mobile Phase pH Increase pH towards neutralPotential for increased tailingSilanol groups on the stationary phase become more ionized, increasing the chance of secondary interactions.[1]
Decrease pH to acidic (e.g., 2-3)Reduced tailingSuppresses the ionization of residual silanols, minimizing secondary interactions.[3][6]
Sample Concentration IncreaseIncreased tailingCan lead to column overload.[2][3][12]
DecreaseReduced tailingAvoids saturation of the stationary phase.[3]
Injection Volume IncreaseIncreased tailingCan contribute to column overload.[5]
DecreaseReduced tailingReduces the likelihood of overloading the column.[5]

A validated HPLC method for the analysis of cinnamaldehyde in cinnamon extract reported the following system suitability results, which can be used as a benchmark for good chromatographic performance:

ParameterReported Value
Tailing Factor 1.1
Resolution 4.4
Retention Time %RSD 0.042%
Peak Area %RSD 0.615%

Data from a study on the validation of an HPLC method for cinnamaldehyde in Cinnamomum burmannii extract.[9]

Experimental Protocols

Detailed Methodology for HPLC Analysis of Cinnamaldehyde with Optimal Peak Shape

This protocol is based on a validated method for the determination of cinnamaldehyde in cinnamon extract and is designed to produce symmetrical peaks.[9]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Acetonitrile (HPLC grade)

    • Solvent B: 0.04% Acetic Acid in Water (HPLC grade)

  • Mobile Phase Composition: 60% Solvent A : 40% Solvent B (Isocratic)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 29°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of cinnamaldehyde reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-10 µg/mL).

  • Sample Preparation (for Cinnamon Extract):

    • Accurately weigh a known amount of cinnamon extract powder.

    • Extract the cinnamaldehyde using a suitable solvent (e.g., ethanol) with the aid of sonication.

    • Filter the extract through a 0.45 µm syringe filter to remove any particulate matter.

    • Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the standard curve.

3. System Suitability:

Before running your samples, perform a system suitability test by injecting a working standard solution (e.g., 10 µg/mL) six times. The system is deemed suitable for analysis if the following criteria are met:

  • Tailing Factor: ≤ 2

  • Resolution (if other compounds are present): ≥ 1.5

  • Relative Standard Deviation (%RSD) of Retention Time and Peak Area: < 1%

By following this protocol, you should be able to achieve a sharp and symmetrical peak for cinnamaldehyde, ensuring accurate and reliable quantification.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for Cinnamaldehyde check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Potential Systemic Issue check_all_peaks->system_issue Yes analyte_specific_issue Potential Analyte-Specific Issue check_all_peaks->analyte_specific_issue No check_connections Check for loose fittings and leaks system_issue->check_connections check_extra_column_volume Minimize tubing length and diameter check_connections->check_extra_column_volume column_damage Consider column damage (void) check_extra_column_volume->column_damage replace_column Replace column column_damage->replace_column end Symmetrical Peak Achieved replace_column->end check_column_chem Is the column end-capped? analyte_specific_issue->check_column_chem use_endcapped Use a modern, end-capped C18 column check_column_chem->use_endcapped No check_mobile_phase Check Mobile Phase check_column_chem->check_mobile_phase Yes use_endcapped->check_mobile_phase adjust_ph Lower mobile phase pH (e.g., to 2-3 with weak acid) check_mobile_phase->adjust_ph check_buffer Ensure adequate buffer strength (10-50 mM) adjust_ph->check_buffer check_sample Check Sample Parameters check_buffer->check_sample reduce_concentration Dilute sample or reduce injection volume check_sample->reduce_concentration check_solvent Ensure sample solvent is compatible with mobile phase reduce_concentration->check_solvent check_solvent->end

Caption: A troubleshooting workflow for diagnosing and resolving peak tailing in the HPLC analysis of cinnamaldehydes.

Caption: The effect of mobile phase pH on secondary interactions between cinnamaldehyde and a silica stationary phase.

References

Technical Support Center: Stereoselective Synthesis of 2-Methyl-3-phenyl-2-propenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stereoselectivity of 2-Methyl-3-phenyl-2-propenal synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and what determines its stereochemistry?

A1: The most common method for synthesizing this compound (also known as α-Methylcinnamaldehyde) is the Aldol (B89426) Condensation of benzaldehyde (B42025) and propanal.[1][2] This reaction can be catalyzed by either an acid or a base.[2] The stereoselectivity of the reaction, which determines the ratio of (E) and (Z) isomers of the final α,β-unsaturated aldehyde, is influenced by the reaction mechanism and conditions. The formation of the carbon-carbon bond between the enolate of propanal and benzaldehyde leads to a β-hydroxy aldehyde intermediate, which then dehydrates to form the final product.

Q2: How can I improve the stereoselectivity to favor the desired (E)-isomer?

A2: Enhancing the stereoselectivity of the aldol condensation is critical. Key factors include the choice of catalyst, solvent, and reaction temperature.[1][3] Generally, thermodynamically controlled reactions (higher temperatures, longer reaction times, reversible conditions) favor the more stable (E)-isomer. Specific organocatalysts, such as L-proline, have been shown to be effective in promoting stereoselective aldol condensations, often producing high yields of the desired stereoisomer.[1] The solvent can also play a crucial role, with its polarity affecting the transition state geometry.[3]

Q3: I am observing a low yield in my reaction. What are the common causes and solutions?

A3: Low yields can stem from several issues:

  • Incomplete Reaction: The reaction may not have reached completion. This can be caused by insufficient reaction time, improper temperature, or a deactivated catalyst. Ensure the catalyst is fresh and used in the correct concentration.[4]

  • Side Reactions: Several side reactions can compete with the desired condensation. The most common is the self-condensation of propanal. To minimize this, benzaldehyde can be used in slight excess, or the propanal can be added slowly to the reaction mixture containing benzaldehyde and the catalyst.

  • Product Polymerization: The α,β-unsaturated aldehyde product can be susceptible to polymerization, especially under harsh acidic or basic conditions and at high temperatures.[4] It is advisable to work at the lowest effective temperature and to purify the product promptly after the reaction is complete.

  • Reversible Reaction: The initial aldol addition is often reversible. The presence of excess water can shift the equilibrium back towards the starting materials.[4]

Q4: My final product is a complex mixture with significant byproducts. How can I identify and mitigate them?

A4: Besides the (Z)-isomer and self-condensation products, other byproducts can arise. Benzaldehyde, lacking α-hydrogens, can undergo the Cannizzaro reaction under strong basic conditions, producing benzyl (B1604629) alcohol and benzoic acid. Using a milder base or a catalyst system that favors the aldol pathway over the Cannizzaro reaction is recommended. Characterization techniques like NMR and GC-MS are essential for identifying the components of the product mixture.

Q5: What is the general mechanism for the base-catalyzed aldol condensation in this synthesis?

A5: The base-catalyzed mechanism proceeds through three main steps:

  • Enolate Formation: A base removes an acidic α-hydrogen from propanal to form a resonance-stabilized enolate.[2]

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde, forming an alkoxide intermediate.

  • Protonation & Dehydration: The alkoxide is protonated by a proton source (e.g., water or solvent) to give a β-hydroxy aldehyde. This intermediate is then dehydrated (losing water) under the reaction conditions to form the final α,β-unsaturated product, this compound.[2]

Troubleshooting Guides

Problem 1: Poor Stereoselectivity (High percentage of undesired Z-isomer)

Poor stereoselectivity is a common challenge. The following guide provides a systematic approach to optimize the E/Z ratio.

Troubleshooting Workflow for Poor Stereoselectivity

G start Poor Stereoselectivity Observed (High Z-Isomer Content) catalyst Modify Catalyst System start->catalyst temp Adjust Reaction Temperature catalyst->temp If no improvement solvent Change Solvent temp->solvent If no improvement time Alter Reaction Time solvent->time If no improvement result Analyze E/Z Ratio via GC/NMR time->result result->catalyst Re-optimize end Optimized Stereoselectivity result->end Desired Ratio Achieved

Caption: Troubleshooting workflow for optimizing stereoselectivity.

Data Summary: Effect of Reaction Parameters on Stereoselectivity

ParameterVariationRationale & Expected Outcome
Catalyst Switch from strong bases (NaOH, KOH) to milder catalysts like L-proline or piperidine (B6355638).Strong bases can lead to rapid, less selective reactions. Organocatalysts like proline can facilitate the reaction through a more ordered transition state, enhancing stereocontrol.[1][5]
Temperature Increase temperature moderately (e.g., from room temp to 40-60°C).Higher temperatures favor the formation of the more thermodynamically stable (E)-isomer. However, excessively high temperatures can promote side reactions.[3][4]
Solvent Change from polar protic (e.g., ethanol) to polar aprotic (e.g., THF, DMSO) or non-polar (e.g., toluene) solvents.Solvent polarity influences the stability and geometry of the transition state. The effect is system-dependent and requires empirical testing.[3]
Reaction Time Increase reaction time.Allowing the reaction to proceed longer can enable the less stable (Z)-isomer to equilibrate to the more stable (E)-isomer, especially if the dehydration step is reversible.
Problem 2: Significant Byproduct Formation (Self-condensation, Polymerization)

The presence of multiple products complicates purification and reduces the yield of the target compound.

Troubleshooting Workflow for Byproduct Formation

G start High Level of Byproducts Detected stoich Adjust Reactant Stoichiometry (e.g., slow addition of propanal) start->stoich base Use Milder Base or Catalyst stoich->base If self-condensation persists temp Lower Reaction Temperature base->temp If polymerization/charring occurs purify Refine Purification Protocol (e.g., prompt work-up) temp->purify result Analyze Product Purity via GC/NMR purify->result result->stoich Re-optimize end High Purity Product result->end Desired Purity Achieved

Caption: Troubleshooting workflow for reducing byproduct formation.

Mitigation Strategies for Common Byproducts

ByproductCauseRecommended Solution
Propanal Self-Condensation Product Propanal enolate reacts with another molecule of propanal.Add propanal dropwise to the mixture of benzaldehyde and catalyst. This keeps the instantaneous concentration of propanal low, favoring the cross-condensation.
Polymer/Tar Product polymerization or decomposition under harsh conditions.[4]Lower the reaction temperature. Use a milder catalyst. Minimize reaction time and perform the work-up as soon as the reaction is complete.[4]
Benzyl Alcohol / Benzoic Acid Cannizzaro reaction of benzaldehyde under strong basic conditions.Avoid strong bases like concentrated NaOH/KOH. Use catalysts such as piperidine or L-proline, or more dilute basic solutions.

Experimental Protocols

Protocol: Base-Catalyzed Synthesis of this compound

This protocol is a representative method adapted from general aldol condensation procedures.[2] Researchers should optimize conditions based on their specific goals for yield and stereoselectivity.

Materials & Equipment:

  • Benzaldehyde

  • Propanal

  • Ethanol (or other suitable solvent)

  • 10% w/v Potassium Hydroxide (KOH) in ethanol

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation or column chromatography apparatus

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Extraction cluster_3 Purification & Analysis a 1. Charge flask with Benzaldehyde, Ethanol, and KOH solution b 2. Cool mixture in an ice bath a->b c 3. Add Propanal dropwise via dropping funnel b->c d 4. Stir at room temperature (monitor by TLC/GC) c->d e 5. Quench with water and extract with diethyl ether d->e f 6. Wash organic layer with water and brine e->f g 7. Dry organic layer over MgSO4 f->g h 8. Filter and concentrate using rotary evaporator g->h i 9. Purify crude product via vacuum distillation or chromatography h->i j 10. Characterize product (NMR, GC-MS, IR) i->j

Caption: Step-by-step experimental workflow for synthesis.

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine benzaldehyde (e.g., 0.1 mol), 100 mL of ethanol, and 10 mL of a 10% ethanolic KOH solution.

  • Addition: Cool the flask in an ice-water bath. Add propanal (e.g., 0.12 mol) to the dropping funnel and add it dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the benzaldehyde is consumed (typically 2-4 hours).

  • Work-up: Pour the reaction mixture into 200 mL of cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and determine the E/Z isomer ratio.

References

Technical Support Center: Scale-Up of 2-Methyl-3-phenyl-2-propenal Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and scale-up of 2-Methyl-3-phenyl-2-propenal.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound (also known as α-Methylcinnamaldehyde) is through a base-catalyzed crossed-aldol condensation, specifically a Claisen-Schmidt condensation. This reaction involves the condensation of benzaldehyde (B42025) (which has no α-hydrogens and cannot enolize) with propanal in the presence of a base like sodium hydroxide.[1][2][3]

Q2: What are the primary challenges when scaling up this synthesis?

A2: Key scale-up challenges include controlling reaction temperature due to the exothermic nature of the condensation, managing the formation of side products, ensuring efficient mixing of reactants, and developing a robust and scalable purification method to achieve the desired product purity.[2][4]

Q3: Why is controlling side reactions so critical in a crossed-aldol condensation?

A3: When both carbonyl compounds have α-hydrogens, a mixture of up to four different products can form, complicating purification and reducing the yield of the desired product.[2] In the synthesis of this compound, using benzaldehyde (a non-enolizable aldehyde) simplifies the reaction, but the self-condensation of propanal can still occur as a significant side reaction.[1][3]

Q4: How can the progress of the reaction be monitored effectively?

A4: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials (benzaldehyde and propanal) on a TLC plate, one can observe the disappearance of the reactants and the appearance of the product spot.[1] Gas Chromatography (GC) can also be used for more quantitative monitoring, especially during process development and scale-up.[5]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Q: My aldol (B89426) condensation reaction has a very low yield. What are the common causes and how can I fix them?

A: Low yields in this condensation can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Unfavorable Equilibrium: The initial aldol addition is often a reversible reaction.[1] Driving the reaction towards the final dehydrated product (the α,β-unsaturated aldehyde) by removing water or using slightly elevated temperatures can help shift the equilibrium.

  • Suboptimal Base Concentration: The choice and concentration of the base are crucial. The base must be strong enough to deprotonate the α-carbon of propanal effectively.[2] Insufficient base will result in a slow or incomplete reaction, while an excessively high concentration can promote side reactions.

  • Poor Temperature Control: The reaction is exothermic. If the temperature is too low, the reaction rate will be slow. If it's too high, it can promote side reactions and product degradation.[2] Gradual addition of reactants and efficient cooling are essential, especially at a larger scale.

  • Inefficient Mixing: On a larger scale, ensuring homogenous mixing of the reactants is critical for consistent reaction progress and heat distribution.

  • Side Reactions: The self-condensation of propanal is a major competing reaction. Strategies to minimize this are discussed in the next section.

low_yield_troubleshooting start Low Yield Observed check_equilibrium Is reaction reversible? start->check_equilibrium check_base Check Base Concentration/Type start->check_base check_temp Review Temperature Control start->check_temp check_side_reactions Analyze for Side Products (TLC/GC) start->check_side_reactions solution_equilibrium Drive dehydration: - Remove water - Increase temperature check_equilibrium->solution_equilibrium Yes solution_base Optimize base: - Titrate for optimal conc. - Test alternative bases check_base->solution_base solution_temp Implement better cooling: - Slower addition rate - Ice bath / Chiller check_temp->solution_temp solution_side_reactions Minimize side reactions: - Adjust reactant ratio - Slower propanal addition check_side_reactions->solution_side_reactions

Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Multiple Products

Q: My final product is a complex mixture, with significant byproducts. How can I improve selectivity?

A: The primary side reaction of concern is the self-condensation of propanal.

side_reactions cluster_reactants Reactants cluster_products Potential Products benzaldehyde Benzaldehyde (Electrophile only) propanal Propanal (Nucleophile + Electrophile) desired_product Desired Product: This compound propanal->desired_product attacks Benzaldehyde side_product Side Product: Propanal Self-Condensation propanal->side_product attacks another Propanal base Base (e.g., NaOH) propanal->base forms enolate

Caption: Competing reaction pathways in the synthesis.

Strategies to Enhance Selectivity:

  • Controlled Addition: Add the propanal slowly to the mixture of benzaldehyde and base. This maintains a low concentration of the enolizable aldehyde (propanal), favoring its reaction with the more abundant benzaldehyde over self-condensation.

  • Reactant Ratio: Using a slight excess of the non-enolizable benzaldehyde can help ensure that the propanal enolate is more likely to react with it.

  • Directed Aldol Strategy: For maximum control, though more complex and costly for scale-up, a directed approach can be used. This involves pre-forming the enolate of propanal using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at very low temperatures (e.g., -78 °C), followed by the addition of benzaldehyde.[2]

Issue 3: Purification is Difficult

Q: The crude product is an oil and difficult to purify. What methods are most effective?

A: Purifying oily products can be challenging. The choice of method depends on the scale and the nature of the impurities.

Purification MethodAdvantagesDisadvantagesBest For
Vacuum Distillation Excellent for separating volatile products from non-volatile impurities (salts, polymers). Scalable.Requires thermal stability of the product. May not separate impurities with close boiling points.Removing non-volatile impurities and solvent at a larger scale. The product has a boiling point of 52-58°C at 0.40 mmHg.[6]
Column Chromatography High resolution, capable of separating closely related compounds.Can be costly and time-consuming, requires large volumes of solvent, difficult to scale.Laboratory-scale purification to obtain a highly pure analytical sample.[1]
Extraction Good for removing water-soluble impurities (e.g., remaining base).Limited in separating organic-soluble impurities from the product.Initial workup step to remove inorganic salts and base from the crude reaction mixture.[1][6]

Experimental Protocols

Protocol 1: Laboratory Synthesis of this compound

This protocol is a representative procedure for a lab-scale synthesis.

Materials & Equipment:

  • Benzaldehyde

  • Propanal

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde (1 equivalent) and ethanol. Chill the mixture in an ice bath.

  • Base Preparation: Prepare a solution of NaOH in a 50:50 mixture of water and ethanol.[2]

  • Reactant Addition: While stirring vigorously in the ice bath, slowly add the propanal (1-1.2 equivalents) to the benzaldehyde/ethanol mixture.

  • Condensation: Slowly add the prepared NaOH solution dropwise to the chilled aldehyde mixture. Maintain the temperature below 20-25°C. A yellow precipitate or oil may form.[2]

  • Reaction: Continue stirring the reaction mixture. Monitor the reaction's completion using TLC (typically 1-3 hours).

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 10% HCl) to a slightly acidic pH.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent like diethyl ether. Wash the organic layer with water and then with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[6]

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus. Ensure all joints are properly sealed.

  • Distillation: Place the crude product in the distillation flask. Heat the flask gently using an oil bath while applying vacuum.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point (e.g., 52–58°C at 0.40 mmHg).[6] Discard the initial lower-boiling forerun and the higher-boiling residue.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification setup 1. Reaction Setup (Benzaldehyde, Propanal, EtOH) condensation 2. Base Addition & Condensation (Slow addition, <25°C) setup->condensation monitoring 3. Monitor by TLC condensation->monitoring neutralize 4. Neutralize with Acid monitoring->neutralize extract 5. Solvent Extraction neutralize->extract dry_concentrate 6. Dry & Concentrate extract->dry_concentrate distillation 7. Vacuum Distillation dry_concentrate->distillation final_product Pure Product distillation->final_product

Caption: General experimental workflow for synthesis and purification.

References

Technical Support Center: Resolving Impurities in the NMR Spectrum of 2-Methyl-3-phenyl-2-propenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and resolving impurities encountered in the NMR spectrum of 2-Methyl-3-phenyl-2-propenal.

Troubleshooting Guide & FAQs

This section addresses common issues observed in the ¹H NMR spectrum during the synthesis of this compound, a product typically formed via an aldol (B89426) condensation of benzaldehyde (B42025) and propanal.

Q1: My ¹H NMR spectrum shows unexpected peaks. What are the likely impurities?

A1: Impurities in the ¹H NMR spectrum after the synthesis of this compound can originate from several sources: unreacted starting materials, the intermediate aldol addition product, or side-products from competing reactions.

Most Common Impurities:

  • Unreacted Benzaldehyde: A singlet peak around 9.9-10.0 ppm corresponding to the aldehydic proton. Aromatic protons will also be present in the 7.5-7.9 ppm region.

  • Unreacted Propanal: A triplet at approximately 9.7 ppm (aldehyde proton), a multiplet around 2.4 ppm (methylene protons), and a triplet around 1.1 ppm (methyl protons).

  • Aldol Addition Product (3-hydroxy-2-methyl-3-phenylpropanal): This intermediate may be present if the dehydration step is incomplete. Look for a doublet for the aldehyde proton around 9.6 ppm, a multiplet for the proton adjacent to the aldehyde, a doublet for the proton on the carbon bearing the hydroxyl group, and a singlet or broad peak for the hydroxyl proton.

  • Propanal Self-Condensation Product (2-Methyl-2-pentenal): This can form if propanal reacts with itself. Characteristic signals include an aldehyde proton signal around 9.4 ppm.

Q2: How can I confirm the presence of the desired product, this compound?

A2: The ¹H NMR spectrum of this compound has several characteristic signals that confirm its formation:

  • Aldehyde Proton: A singlet appearing downfield, typically in the range of 9.4-9.6 ppm.

  • Vinylic Proton: A singlet or a narrow quartet (due to long-range coupling) around 7.2-7.4 ppm.

  • Methyl Protons: A singlet or a narrow doublet around 2.1-2.2 ppm.

  • Aromatic Protons: Multiplets in the region of 7.3-7.6 ppm.

Q3: My product appears to be a mixture. What are the recommended purification methods?

A3: If your NMR spectrum indicates a mixture, several purification techniques can be employed:

  • Column Chromatography: This is a highly effective method for separating the desired α,β-unsaturated aldehyde from starting materials, the aldol addition product, and other byproducts. A silica (B1680970) gel stationary phase with a non-polar eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) is typically effective.

  • Distillation: If the impurities have significantly different boiling points from the product, fractional distillation under reduced pressure can be a viable purification method.

  • Recrystallization: If the product is a solid at room temperature and a suitable solvent is found, recrystallization can be an effective method for removing impurities.

Q4: I see broad peaks in my spectrum. What could be the cause?

A4: Broad peaks in an NMR spectrum can be caused by several factors:

  • Presence of Acidic Protons: The hydroxyl proton of the aldol addition product can appear as a broad signal.

  • Chemical Exchange: If the sample contains acidic or basic residues, this can lead to exchange broadening of certain signals.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant broadening of all peaks.

  • Sample Viscosity: Highly viscous samples can also result in broader peaks.

Data Presentation: ¹H NMR Chemical Shifts

The following table summarizes the approximate ¹H NMR chemical shifts (δ) for this compound and its potential impurities in CDCl₃. Chemical shifts can vary slightly depending on the solvent and concentration.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound (Product) Aldehyde (-CHO)9.4 - 9.6s-
Vinylic (=CH)7.2 - 7.4s or q~1.5
Aromatic (Ar-H)7.3 - 7.6m-
Methyl (-CH₃)2.1 - 2.2s or d~1.5
Benzaldehyde (Starting Material) Aldehyde (-CHO)9.9 - 10.0s-
Aromatic (Ar-H)7.5 - 7.9m-
Propanal (Starting Material) Aldehyde (-CHO)~9.7t~1.5
Methylene (-CH₂-)~2.4dq~7.4, ~1.5
Methyl (-CH₃)~1.1t~7.4
3-hydroxy-2-methyl-3-phenylpropanal (Aldol Adduct) Aldehyde (-CHO)~9.6d~2.0
Methine (-CH(CHO)-)~2.8m-
Methine (-CH(OH)-)~5.1d~3.0
Hydroxyl (-OH)Variables (broad)-
Aromatic (Ar-H)7.2 - 7.4m-
Methyl (-CH₃)~1.2d~7.0
2-Methyl-2-pentenal (Propanal Self-Condensation) Aldehyde (-CHO)~9.4s-
Vinylic (=CH)~6.5tq~7.5, ~1.5
Methylene (-CH₂-)~2.3qd~7.5, ~1.5
Methyl (=C-CH₃)~1.8s-
Methyl (-CH₂CH₃ )~1.1t~7.5

Experimental Protocols

Synthesis of this compound via Aldol Condensation

This is a general procedure and may require optimization.

Materials:

  • Benzaldehyde

  • Propanal

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the base (e.g., NaOH, 1.1 equivalents) in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a mixture of benzaldehyde (1 equivalent) and propanal (1.2 equivalents) to the cooled basic solution with vigorous stirring.

  • Allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude product in a minimal amount of a solvent like dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Collect Fractions: Collect the eluting solvent in fractions and monitor the composition of each fraction by TLC.

  • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Visualizations

Impurity_Resolution_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_purification Purification cluster_final Final Product Start Aldol Condensation (Benzaldehyde + Propanal) Crude_Product Crude Product Mixture Start->Crude_Product NMR_Analysis ¹H NMR Analysis Crude_Product->NMR_Analysis Identify_Impurities Identify Impurities: - Unreacted Starting Materials - Aldol Adduct - Self-Condensation Product NMR_Analysis->Identify_Impurities Purification_Method Select Purification Method Identify_Impurities->Purification_Method Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography Complex Mixture Distillation Distillation Purification_Method->Distillation Different B.P. Recrystallization Recrystallization Purification_Method->Recrystallization Solid Product Pure_Product Pure this compound Column_Chromatography->Pure_Product Distillation->Pure_Product Recrystallization->Pure_Product

Caption: Workflow for identifying and resolving impurities in this compound synthesis.

Aldol_Condensation_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Pathway cluster_side_reaction Side Reaction Benzaldehyde Benzaldehyde Aldol_Addition Aldol Addition (Base Catalyst) Benzaldehyde->Aldol_Addition Propanal Propanal Propanal->Aldol_Addition Self_Condensation Self-Condensation Propanal->Self_Condensation Aldol_Adduct 3-hydroxy-2-methyl-3-phenylpropanal (Intermediate) Aldol_Addition->Aldol_Adduct Dehydration Dehydration (-H₂O) Aldol_Adduct->Dehydration Final_Product This compound (Desired Product) Dehydration->Final_Product Propanal2 Propanal Propanal2->Self_Condensation Side_Product 2-Methyl-2-pentenal (Impurity) Self_Condensation->Side_Product

Caption: Reaction pathway for the synthesis of this compound and a common side reaction.

Technical Support Center: Purification and Removal of Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the effective removal of unreacted starting materials and other impurities from your target compounds.

General FAQs

Q1: What is a reaction "work-up" and why is it necessary?

A reaction "work-up" refers to the series of steps performed to isolate and purify the desired product from the reaction mixture after the reaction is considered complete.[1] This process is crucial because crude reaction mixtures contain not only the desired product but also unreacted starting materials, reagents, catalysts, solvents, and byproducts.[1][2][3] Purification is essential to ensure the quality, safety, and reliability of the final compound, especially in drug development where impurities can lead to adverse effects.[3][4]

Q2: How do I choose the best purification method for my compound?

The selection of a purification method depends on the physical and chemical properties of your desired compound and the impurities present.[5][6] Key factors to consider include the physical state of your product (solid or liquid), its polarity, solubility, volatility, and thermal stability, as well as the properties of the impurities you need to remove.[7][8] A logical approach to selecting a technique is outlined in the decision tree below.

G start Crude Reaction Mixture state Determine Physical State of Product start->state extraction Liquid-Liquid Extraction start->extraction  Differential Solubility in  Immiscible Solvents   filtration Filtration (for insoluble impurities) start->filtration  Insoluble Solid in Liquid   solid Solid state->solid Solid liquid Liquid / Oil state->liquid Liquid/Oil sol_check Assess Solubility Differences solid->sol_check vol_check Assess Volatility & Thermal Stability liquid->vol_check recrystallization Recrystallization sol_check->recrystallization Significant Difference chromatography_solid Column Chromatography sol_check->chromatography_solid Similar Solubility distillation Distillation vol_check->distillation Volatile & Thermally Stable chromatography_liquid Column Chromatography vol_check->chromatography_liquid Non-Volatile or Thermally Labile

Caption: Decision tree for selecting a primary purification technique.

Method 1: Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental and often the first technique used to separate compounds based on their differing solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[1][9]

Troubleshooting Guide: Liquid-Liquid Extraction
IssuePossible Cause(s)Suggested Solution(s)
Emulsion Formation (a stable third layer forms between the organic and aqueous layers)- Vigorous shaking.[7] - Presence of surfactants or fine solid particles. - Use of chlorinated solvents or strongly basic aqueous solutions.[10]- Allow the separatory funnel to stand undisturbed for some time.[10] - Gently swirl the mixture instead of shaking vigorously.[1][11] - Add a saturated aqueous solution of NaCl (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[1][10] - Add a few drops of ethanol (B145695) to help break the emulsion.[10] - If persistent, filter the mixture through a pad of Celite®.[1]
Difficulty Identifying Layers - The densities of the two solvents are very similar. - Both layers are colorless.[7]- Add a small amount of water and observe which layer it joins; this will be the aqueous layer.[7] - Check the densities of the solvents being used. The denser layer will be at the bottom.[2]
Poor Recovery of Desired Compound - The compound has significant solubility in both layers. - The pH of the aqueous layer is not optimal for separating acidic or basic compounds.[7] - Insufficient mixing of the layers.[7]- Perform multiple extractions with smaller volumes of the extracting solvent rather than one large extraction.[7] - Adjust the pH of the aqueous layer. For acidic compounds, use a pH < pKa to keep them in the organic layer. For basic compounds, use a pH > pKa. - Ensure thorough but gentle mixing by inverting the funnel several times.[11]
Pressure Buildup in Separatory Funnel - Use of a volatile solvent (e.g., diethyl ether, dichloromethane). - Gas evolution from an acid-base neutralization reaction (e.g., adding sodium bicarbonate to an acidic solution).[12]- Vent the separatory funnel frequently by inverting it and opening the stopcock, pointing the tip away from yourself and others into a fume hood.[2][7][11][12]
FAQs: Liquid-Liquid Extraction

Q: What is the difference between an "extraction" and a "wash"?

A: In an extraction, the goal is to move the desired compound from one solvent layer to another (e.g., from an aqueous layer to an organic layer). In a wash, the goal is to remove impurities from the solvent layer that contains your desired product.[2][7] Essentially, you keep the "extracts" and discard the "washes".[2]

Q: Which organic solvent should I choose?

A: The ideal solvent should have high solubility for your target compound, be immiscible with the other phase (usually water), have a low boiling point for easy removal, and be non-reactive with your compound.[8][13] Common choices include ethyl acetate, dichloromethane, and diethyl ether.[5]

Experimental Protocol: General Liquid-Liquid Extraction
  • Setup: Securely place a separatory funnel in a ring stand with a beaker or flask underneath. Ensure the stopcock is closed.[2]

  • Addition of Solutions: Pour the reaction mixture into the funnel, followed by the extraction solvent. Do not fill the funnel more than two-thirds full.

  • Mixing and Venting: Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel. Immediately open the stopcock to vent any pressure.[2][11] Close the stopcock and gently rock or invert the funnel several times to mix the layers, venting frequently.[2][11]

  • Separation: Place the funnel back in the ring stand and remove the stopper. Allow the layers to fully separate.[2][7]

  • Draining: Carefully open the stopcock to drain the bottom layer into a clean flask. Stop just as the interface reaches the stopcock.[2]

  • Collection: Pour the top layer out through the top opening of the funnel into a separate flask to avoid contamination from any residual bottom layer in the stopcock.[2]

  • Drying: The combined organic extracts typically contain residual water. Add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), swirl, and let it stand until the drying agent no longer clumps together.[1][14]

  • Isolation: Filter the drying agent and remove the solvent from the filtrate, usually with a rotary evaporator, to yield the crude product.[7][14]

Caption: General workflow for a liquid-liquid extraction procedure.

Method 2: Column Chromatography

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica (B1680970) gel) as they are passed through a column with a liquid mobile phase (eluent).[7]

Quantitative Data: Flash Chromatography Parameters
ParameterGuidelineNotes
Stationary Phase (Silica Gel) 30:1 to 50:1 ratio of silica gel to crude product by weight.[7]This can be adjusted based on the difficulty of the separation.
Sample Loading (Normal Phase) Typically up to 10% of the media weight.[15][16]Higher purity goals require lower loading.[17] Can be up to 20% for simple mixtures on spherical media.[15]
Sample Loading (Reversed Phase) Typically 1-2% of the media weight.[16]Reversed-phase media has lower surface area than normal-phase silica.[16]
Eluent Selection (TLC) Aim for an Rf value of 0.2-0.4 for the desired compound on a TLC plate.[7]A slightly lower Rf (e.g., 0.3) is often ideal for good separation on the column.[18]
Flow Rate (Flash) ~2 inches/minute (descent of solvent level above the silica).[19]A faster flow rate distinguishes flash chromatography from slower gravity chromatography.
Troubleshooting Guide: Column Chromatography
IssuePossible Cause(s)Suggested Solution(s)
Poor Separation of Compounds - Incorrect solvent system (eluent). - Column overloaded with sample. - Column packed improperly (cracks, air bubbles).[7]- Optimize the eluent system using TLC. A good separation on TLC should translate to the column. - Reduce the amount of sample loaded onto the column.[7] - Repack the column carefully to ensure it is uniform and free of air bubbles.[7]
Uneven or Streaking Bands - The initial sample band was not loaded evenly or was too diffuse. - The sample is not very soluble in the eluent.[7]- Dissolve the sample in a minimal amount of the eluent before loading.[7][19] - Use a "dry loading" technique: adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[10][19]
Compound is Stuck on the Column - The eluent is not polar enough to move the compound. - The compound is decomposing on the acidic silica gel.[7][20]- Gradually increase the polarity of the eluent (gradient elution).[7] - Consider using a different stationary phase (e.g., alumina (B75360) for acid-sensitive compounds) or adding a modifier to the eluent (e.g., triethylamine (B128534) for basic compounds).[7]
Cracked or Dry Column Bed - The solvent level dropped below the top of the stationary phase.- Never let the column run dry.[10][19] Always keep the silica gel covered with solvent. If a crack appears, the separation efficiency is severely compromised, and the column may need to be repacked.
FAQs: Column Chromatography

Q: What is "flash" chromatography?

A: Flash chromatography is a rapid form of column chromatography that uses positive pressure (from air or nitrogen) to force the mobile phase through the column more quickly, leading to faster separations.[7]

Q: Should I use "wet" or "dry" loading?

A: "Wet loading" involves dissolving the sample in a minimal amount of solvent and carefully adding it to the top of the column.[10] It's fast but can lead to band broadening if too much or too polar a solvent is used.[10] "Dry loading" involves pre-adsorbing the sample onto silica, which is then added to the column.[10][19] This method often results in better separation, especially for samples that are not very soluble in the eluent.[19][21]

Experimental Protocol: Flash Column Chromatography
  • Eluent Selection: Using Thin Layer Chromatography (TLC), find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4.[7]

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.[19]

    • Add a small layer of sand.[19]

    • Prepare a slurry of silica gel in your starting eluent and pour it into the column.

    • Allow the silica to settle, tapping the column gently to ensure even packing without air bubbles. Add another layer of sand on top of the silica bed.[19]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[19]

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude product in a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) and evaporate the solvent completely using a rotary evaporator to get a free-flowing powder.[4][19]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.[19]

    • Collect the eluting solvent in fractions (e.g., in test tubes).[19]

  • Analysis and Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.[7]

    • Combine the pure fractions and remove the solvent by rotary evaporation to obtain your purified compound.[7]

Method 3: Recrystallization

Recrystallization is a technique used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the remaining solution (mother liquor).[6][8][22]

Troubleshooting Guide: Recrystallization
IssuePossible Cause(s)Suggested Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used.[7] - The solution is supersaturated.- Evaporate some of the solvent to increase the concentration and try cooling again.[7] - Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.[7]
Product "Oils Out" (forms a liquid instead of solid crystals)- The boiling point of the solvent is higher than the melting point of the solute. - The solution is cooling too quickly, causing the compound to come out of solution above its melting point.[7]- Reheat the solution, add more solvent to lower the saturation temperature, and allow it to cool more slowly (e.g., by insulating the flask).[7] - Choose a different solvent with a lower boiling point.[7]
Low Recovery of Purified Product - Too much solvent was used, leaving a significant amount of the product in the mother liquor. - Premature crystallization occurred during a hot filtration step. - The crystals were washed with solvent that was not ice-cold.[7]- Use the minimum amount of hot solvent necessary for dissolution.[7] - To recover more product, you can concentrate the mother liquor and cool it again to obtain a second crop of crystals. - Ensure the filtration apparatus (funnel, flask) is pre-heated before a hot filtration.[7] - Always wash the collected crystals with a small amount of ice-cold solvent.[7][23]
Product is Still Impure - The cooling process was too rapid, trapping impurities within the crystal lattice.[7]- Redissolve the crystals in fresh hot solvent and allow the solution to cool more slowly to promote the formation of purer crystals.
Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which your compound is highly soluble at high temperatures but poorly soluble at room temperature.[24][22][25] The impurities should either be insoluble in the hot solvent or very soluble at low temperatures.[24]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture (e.g., on a hot plate) while stirring. Continue adding the solvent in small portions until the solid just dissolves.[23][25]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process.[1][7] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7][25]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.[7]

  • Drying: Allow the crystals to air-dry on the filter paper or place them in a desiccator to remove all traces of solvent.[7]

Method 4: Distillation

Distillation separates liquid components of a mixture based on differences in their boiling points.[8][26] It is suitable for purifying volatile and thermally stable liquids.[7]

Troubleshooting Guide: Distillation
IssuePossible Cause(s)Suggested Solution(s)
No Distillate is Collected - Insufficient heating. - Leaks in the apparatus.[20] - Poor insulation, causing vapor to condense before reaching the condenser.[20]- Ensure adequate and steady heating of the distillation flask. - Check all joints to ensure they are properly sealed.[27] - Insulate the distillation head and neck with glass wool or aluminum foil to minimize heat loss.[20]
Bumping / Uneven Boiling - Lack of boiling chips or a stir bar. - Heating too rapidly.- Always add fresh boiling chips or a magnetic stir bar to the liquid before heating. - Heat the flask gradually and evenly.
Poor Separation of Fractions - Distillation rate is too fast.[20] - Inefficient fractionating column (for fractional distillation).- Slow down the distillation rate by reducing the heat input. A slow, steady rate is key for good separation.[20] - Use a longer or more efficient fractionating column (e.g., Vigreux or packed column) for liquids with close boiling points.
Incorrect Thermometer Reading - Thermometer bulb is placed too high or too low.[20]- The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[20]

Method 5: Scavenger Resins

Scavenger resins are solid-supported reagents designed to react selectively with and remove specific types of excess reagents, catalysts, or byproducts from a reaction mixture.[1][28] This method simplifies purification, as the resin-bound impurities can be removed by simple filtration.[28]

FAQs: Scavenger Resins

Q: How do I choose the right scavenger resin?

A: The choice of resin depends on the functional group of the impurity you want to remove.[28][29] For example, an acidic resin can scavenge excess basic starting materials, while a resin with a nucleophilic group can scavenge unreacted electrophiles. Manufacturers provide selection guides to help you choose the appropriate resin for your specific needs.[29][30]

Q: What are the advantages of using scavenger resins?

A: Compared to traditional methods like chromatography, scavenger resins offer a simpler and often faster purification process with reduced solvent consumption.[28] The work-up simply involves stirring the resin with the reaction mixture followed by filtration. This method is also highly selective and can be easily scaled up.[11][28]

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Methyl-3-phenyl-2-propenal and Cinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the chemical reactivity of 2-Methyl-3-phenyl-2-propenal (also known as α-methylcinnamaldehyde) and its parent compound, cinnamaldehyde (B126680). Both are α,β-unsaturated aldehydes, a class of compounds known for their electrophilic nature and susceptibility to nucleophilic attack. This reactivity is central to their biological activities and applications in medicinal chemistry and materials science. This document summarizes the key differences in their reactivity based on available experimental and computational data, and provides detailed experimental protocols for their further investigation.

Introduction to Reactivity in α,β-Unsaturated Aldehydes

The reactivity of α,β-unsaturated aldehydes like cinnamaldehyde and its α-methyl derivative is dominated by two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3) of the conjugated double bond. Nucleophilic attack can therefore occur via two main pathways:

  • 1,2-Addition (Direct Addition): The nucleophile attacks the carbonyl carbon.

  • 1,4-Addition (Conjugate or Michael Addition): The nucleophile attacks the β-carbon, leading to a resonance-stabilized enolate intermediate.[1][2][3]

The preferred pathway is influenced by factors such as the nature of the nucleophile (hard vs. soft) and steric hindrance around the electrophilic centers.[4] Generally, soft nucleophiles (e.g., thiols, amines) favor 1,4-addition, while hard nucleophiles (e.g., Grignard reagents) tend towards 1,2-addition.[1][4]

Comparative Reactivity: this compound vs. Cinnamaldehyde

The primary structural difference between the two compounds is the presence of a methyl group at the α-position (C2) in this compound. This substitution introduces both electronic and steric effects that modulate the reactivity of the molecule.

Electronic Effects

The α-methyl group is an electron-donating group. This has two main consequences:

  • Reduced Electrophilicity of the Carbonyl Carbon: By donating electron density to the carbonyl group, the methyl group slightly reduces the partial positive charge on the carbonyl carbon, making it a less potent electrophile for 1,2-addition compared to cinnamaldehyde.

  • Reduced Electrophilicity of the β-Carbon: The electron-donating nature of the methyl group also extends to the conjugated system, slightly increasing the electron density at the β-carbon. This reduces its electrophilicity and is expected to decrease the rate of Michael additions. Computational studies on similar α,β-unsaturated carbonyl systems have shown that methyl substituents decrease the reactivity of the electrophilic compound.[5]

Steric Hindrance

The α-methyl group introduces significant steric bulk around the α-carbon and in the vicinity of the carbonyl group. This steric hindrance can:

  • Hinder 1,2-Addition: The approach of a nucleophile to the carbonyl carbon is more sterically hindered in this compound than in cinnamaldehyde.

  • Hinder 1,4-Addition: The methyl group can also sterically shield the β-carbon from nucleophilic attack, although this effect may be less pronounced than for the carbonyl carbon.

Overall, both electronic and steric effects suggest that This compound is generally less reactive towards nucleophiles than cinnamaldehyde.

Experimental Data Summary

Comparative Biological Activity

A study on the inhibition of mushroom tyrosinase provides IC50 values for both compounds, indicating differences in their biological reactivity.

Compound Tyrosinase Activity IC50 (mM)[6]
This compound Monophenolase 0.440
Diphenolase 0.450
Cinnamaldehyde Monophenolase Not reported as significantly inhibitory
α-Bromocinnamaldehyde Monophenolase 0.075
Diphenolase 0.049
α-Chlorocinnamaldehyde Monophenolase 0.140
Diphenolase 0.110

Table 1: Comparative inhibitory activity of cinnamaldehyde derivatives on mushroom tyrosinase.[6]

This data suggests that α-substitution significantly impacts the biological activity, with α-methylcinnamaldehyde being a more potent inhibitor of monophenolase activity than unsubstituted cinnamaldehyde. However, it is a less potent inhibitor than its α-bromo and α-chloro counterparts, likely due to the stronger electron-withdrawing effects of the halogens enhancing reactivity.[6]

Experimental Protocols

For researchers wishing to conduct a direct comparative kinetic study, the following protocols for monitoring a Michael addition reaction are provided.

General Protocol for Kinetic Analysis of Michael Addition by ¹H NMR Spectroscopy

This protocol is adapted from methodologies used to study the reaction of α,β-unsaturated aldehydes with thiols.[3]

Materials:

  • This compound

  • Cinnamaldehyde

  • Nucleophile (e.g., a thiol like dodecanethiol or an amino acid like cysteine)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the aldehyde (either this compound or cinnamaldehyde) of known concentration in the chosen deuterated solvent.

    • Prepare a stock solution of the nucleophile of known concentration in the same deuterated solvent.

  • Reaction Initiation:

    • In an NMR tube, add a precise volume of the aldehyde stock solution.

    • Acquire a ¹H NMR spectrum of the starting material (t=0).

    • Add a precise volume of the nucleophile stock solution to the NMR tube to initiate the reaction. The final concentrations should be chosen to allow for a reasonable reaction rate for monitoring.

  • Data Acquisition:

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the reaction rate and should be optimized in preliminary experiments.

  • Data Analysis:

    • Integrate the signals corresponding to the disappearing aldehyde protons (e.g., the aldehydic proton and/or the vinylic protons) and the appearing product protons.

    • Plot the concentration of the aldehyde versus time.

    • From this data, the initial reaction rate and the rate constant can be determined using appropriate kinetic models (e.g., pseudo-first-order if one reactant is in large excess).

General Protocol for Kinetic Analysis by UV-Vis Spectrophotometry

This method is suitable when the reactants and products have distinct UV-Vis absorption spectra.

Materials:

  • This compound

  • Cinnamaldehyde

  • Nucleophile

  • Appropriate solvent (e.g., ethanol, buffer)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Spectral Scans:

    • Obtain the UV-Vis absorption spectra of the starting aldehyde, the nucleophile, and the expected product to identify a suitable wavelength for monitoring where there is a significant change in absorbance during the reaction. Cinnamaldehyde, for instance, has a characteristic absorbance maximum around 280-290 nm.

  • Kinetic Run:

    • Equilibrate the spectrophotometer at the desired reaction temperature.

    • In a quartz cuvette, mix known concentrations of the aldehyde and the solvent.

    • Initiate the reaction by adding a known concentration of the nucleophile.

    • Immediately begin recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis:

    • Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), for which the molar absorptivity (ε) of the monitored species must be determined.

    • Plot concentration versus time to determine the reaction rate and rate constant.

Visualizations

Michael Addition Signaling Pathway

Michael_Addition cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Alpha_Beta_Aldehyde α,β-Unsaturated Aldehyde (e.g., Cinnamaldehyde) Attack Nucleophilic Attack on β-Carbon Alpha_Beta_Aldehyde->Attack Nucleophile Nucleophile (Nu-H) (e.g., Thiol, Amine) Nucleophile->Attack Intermediate Resonance-Stabilized Enolate Intermediate Attack->Intermediate 1,4-Addition Protonation Protonation of Enolate Intermediate->Protonation Michael_Adduct Michael Adduct (β-substituted aldehyde) Protonation->Michael_Adduct

Caption: General mechanism of the Michael (1,4-) addition reaction.

Experimental Workflow for Kinetic Analysis by NMR

NMR_Workflow A Prepare Stock Solutions (Aldehyde & Nucleophile in Deuterated Solvent) B Transfer Aldehyde Solution to NMR Tube A->B C Acquire Initial ¹H NMR Spectrum (t=0) B->C D Add Nucleophile Solution to Initiate Reaction C->D E Acquire Series of ¹H NMR Spectra at Timed Intervals D->E F Integrate Reactant and Product Signals E->F G Plot Concentration vs. Time F->G H Determine Rate Constant (k) using Kinetic Models G->H

Caption: Workflow for monitoring Michael addition kinetics using NMR.

Logical Relationship of Reactivity

Reactivity_Logic cluster_compound This compound cluster_effects Effects cluster_consequences Consequences Methyl_Group α-Methyl Group Electronic Electronic Effect (Electron-Donating) Methyl_Group->Electronic Steric Steric Hindrance Methyl_Group->Steric Reduced_Electrophilicity Reduced Electrophilicity of Carbonyl and β-Carbon Electronic->Reduced_Electrophilicity Hindered_Attack Hindered Nucleophilic Attack Steric->Hindered_Attack Result Overall Decreased Reactivity (Compared to Cinnamaldehyde) Reduced_Electrophilicity->Result Hindered_Attack->Result

Caption: Factors influencing the reactivity of α-methylcinnamaldehyde.

Conclusion

The presence of an α-methyl group in this compound is predicted to decrease its overall reactivity towards nucleophiles compared to cinnamaldehyde due to a combination of electron-donating and steric hindrance effects. While direct comparative kinetic data is sparse, this guide provides a theoretical framework for understanding these differences and practical protocols for their experimental determination. For researchers in drug development, understanding these nuances in reactivity is crucial for designing molecules with specific activities and for predicting their interactions with biological nucleophiles.

References

A Comparative Guide to Analytical Methods for 2-Methyl-3-phenyl-2-propenal Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2-Methyl-3-phenyl-2-propenal, commonly known as trans-cinnamaldehyde. The selection of an appropriate analytical technique is critical for ensuring the accuracy, precision, and reliability of quantitative data in research and drug development. This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry to facilitate informed method selection.

Comparison of Validated Analytical Methods

The following table summarizes the key performance parameters of various analytical methods for the quantification of this compound, providing a clear comparison to aid in selecting the most suitable technique for your specific research needs.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) High-Performance Thin-Layer Chromatography (HPTLC) UV-Visible Spectrophotometry
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Adsorption chromatography on a high-performance layer with densitometric detection.Measurement of light absorption by the analyte in a solution.
Linearity (Correlation Coefficient, r²) > 0.999[1]Typically > 0.99> 0.998[2]> 0.998
Accuracy (% Recovery) 98.74 - 101.95%[1]95 - 105%98.39 - 100.40%[3]98 - 102%[4]
Precision (% RSD) < 2%[1][4]< 5%< 2%[3]< 2%[4]
Limit of Detection (LOD) 0.062 - 0.069 µg/mL[1][4]~ 0.1 µg/mL3.56 ng/band[2]0.104 µg/mL[4]
Limit of Quantification (LOQ) 0.19 - 0.23 µg/mL[1][4]~ 0.3 µg/mL10.68 ng/band[2]0.312 µg/mL[4]
Specificity/Selectivity HighHighModerate to HighLow to Moderate
Throughput ModerateModerateHighHigh
Instrumentation Cost HighHighModerateLow
Typical Application Routine quality control, stability studies, formulation analysis.Analysis of volatile compounds, impurity profiling.Rapid screening, quality control of herbal extracts.Preliminary quantification, simple matrices.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods reported in the scientific literature.

High-Performance Liquid Chromatography (HPLC) Method

This method is highly suitable for the routine quantification of this compound in various sample matrices, offering excellent accuracy and precision.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents:

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., in a ratio of 60:40 v/v).[1] The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.[1]

  • Detection Wavelength: 280 nm.[1]

Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in methanol and sonicate for 15-30 minutes to ensure complete dissolution.

  • Dilute the solution with the mobile phase to a known volume to achieve a concentration within the calibrated range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Validation Parameters (as per ICH Q2(R1) Guidelines):

  • Specificity: Assessed by comparing the chromatograms of the blank, placebo, standard, and sample solutions to ensure no interference at the retention time of the analyte.

  • Linearity: Determined by analyzing a series of at least five concentrations of the reference standard. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be > 0.999.[1]

  • Accuracy: Evaluated by the recovery of known amounts of the analyte spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing at least six replicate injections of the same sample on the same day. The relative standard deviation (RSD) should be less than 2%.

    • Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on different days, with different analysts, or on different instruments. The RSD should be less than 2%.[1][4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography (GC) Method

GC is a powerful technique for the analysis of volatile compounds like this compound, particularly for impurity profiling and analysis in complex matrices.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column suitable for the analysis of semi-volatile compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Data acquisition and processing software.

Reagents:

  • Helium or Nitrogen (carrier gas, high purity).

  • Hydrogen and Air (for FID).

  • Reference standard of this compound.

  • Suitable solvent for sample dissolution (e.g., ethyl acetate, hexane).

Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • Injection Mode: Split or splitless, depending on the concentration of the analyte.

Sample Preparation:

  • Dissolve a known amount of the sample in a suitable solvent.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and remove non-volatile components.

  • Dilute the final extract to a suitable concentration for GC analysis.

Validation Parameters (as per ICH Q2(R1) Guidelines):

  • Validation parameters are similar to those for HPLC, with adjustments for the specific requirements of GC analysis. Linearity, accuracy, precision, LOD, and LOQ should be established.

Mandatory Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method, as guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines. This process ensures that the analytical procedure is suitable for its intended purpose.

Analytical_Method_Validation_Workflow start Start: Define Analytical Procedure & Purpose spec Specificity / Selectivity start->spec lin Linearity spec->lin acc Accuracy lin->acc range Range lin->range prec Precision (Repeatability, Intermediate) acc->prec acc->range loq Limit of Quantification (LOQ) prec->loq prec->range lod Limit of Detection (LOD) robust Robustness lod->robust loq->lod loq->range range->robust report Validation Report robust->report end Validated Method report->end

Caption: Workflow for Analytical Method Validation.

References

A Comparative Guide to the Antioxidant Activity of 2-Methyl-3-phenyl-2-propenal and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activity of 2-Methyl-3-phenyl-2-propenal, a derivative of cinnamaldehyde (B126680), with other well-established natural antioxidant compounds. The objective is to present a clear, data-driven analysis to aid in the evaluation of its potential as a therapeutic agent against oxidative stress. The information is compiled from various scientific sources and is intended for a professional audience in the fields of pharmacology, medicinal chemistry, and life sciences.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is a critical determinant of its potential to mitigate oxidative stress-related pathologies. This capacity is often evaluated using various in vitro assays that measure the compound's ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a compound required to inhibit a specific process by 50%. A lower IC50 value signifies greater antioxidant potency.

The following table summarizes available data on the antioxidant activity of this compound and compares it with its parent compound, cinnamaldehyde, and other prominent natural antioxidants like ascorbic acid (Vitamin C) and ferulic acid. The data is derived from commonly used antioxidant assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

Table 1: Comparative Antioxidant Activity of this compound and Other Natural Compounds

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP Value (µmol Fe(II)/g)
This compound Data not availableData not availableData not available
Cinnamaldehyde 8.2 - 95.38[1]37.63[1]Data not available
Ascorbic Acid (Vitamin C) ~5-10 (Varies)[1]~3-5 (Varies)[1]Standard Reference[1]
Ferulic Acid 9.49[1]1.99[1]Data not available
p-Coumaric Acid >100>100Data not available
Caffeic Acid <10<10Data not available

Note: The available scientific literature lacks specific quantitative data on the antioxidant activity of this compound from standardized assays. The data for cinnamaldehyde and other reference compounds are sourced from various studies and may not be directly comparable due to differing experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are detailed protocols for the key antioxidant assays cited in this guide.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to its neutralization.[1][2] This reduction of the DPPH radical is observed as a color change from purple to yellow, which is measured spectrophotometrically at approximately 517 nm.[3]

  • Reagent Preparation:

    • A 0.1 mM stock solution of DPPH is prepared in methanol (B129727) and stored in an amber bottle at 4°C.[3]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test compound at various concentrations to the wells of a 96-well plate.

    • Add 180 µL of the 0.1 mM DPPH solution to each well.

    • The plate is then incubated in the dark at room temperature for 30 minutes.[2]

    • The absorbance is measured at 517 nm using a microplate reader.[2]

    • The percentage of scavenging activity is calculated, and the IC50 value is determined.[2]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[4]

  • Reagent Preparation:

    • To generate the ABTS•+ radical cation, a 7 mM ABTS stock solution is mixed with a 2.45 mM potassium persulfate solution in equal volumes.[4]

    • The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[3][4]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test compound at various concentrations to the wells.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for 5-7 minutes.[3]

    • Measure the absorbance at 734 nm.[3]

    • The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

3. FRAP (Ferric Reducing Antioxidant Power) Assay

  • Principle: The FRAP assay measures the ability of antioxidants to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at a low pH. This reduction results in the formation of a colored ferrous-probe complex, and the absorbance is measured at 593 nm.[5][6]

  • Reagent Preparation:

    • The FRAP reagent is prepared by mixing acetate (B1210297) buffer, 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[3] The reagent should be warmed to 37°C before use.[3]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test sample to the wells.

    • Add 180 µL of the pre-warmed FRAP working reagent to all wells.

    • Incubate the plate at 37°C for 4-30 minutes.[3]

    • Measure the absorbance at 593 nm.[3]

    • The results are typically expressed as µmol of Fe(II) equivalents per gram of the compound.[1]

4. Cellular Antioxidant Activity (CAA) Assay

  • Principle: The CAA assay evaluates the antioxidant potential of a compound within a cellular environment.[7] It measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), inside cells.[7]

  • Assay Procedure:

    • HepG2 cells are seeded in a 96-well plate and cultured until confluent.[7]

    • The cells are washed and then pre-incubated with the DCFH-DA probe and the test compound for 1 hour at 37°C.[7]

    • After washing to remove extracellular compounds, a radical initiator (like ABAP) is added to induce oxidative stress.[7]

    • Fluorescence is measured kinetically for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[7]

    • The antioxidant capacity is determined by calculating the area under the curve (AUC) and is often expressed as quercetin (B1663063) equivalents.[7]

Signaling Pathways and Experimental Workflows

The antioxidant effects of cinnamaldehyde and its derivatives are not solely due to direct radical scavenging. They are also known to modulate intracellular signaling pathways, particularly the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Below is a diagram illustrating the general experimental workflow for assessing the in vitro antioxidant activity of a compound.

G General Experimental Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) Reaction Reaction Incubation Compound->Reaction Standards Reference Standards (e.g., Ascorbic Acid, Trolox) Standards->Reaction Reagents Assay-Specific Reagents (DPPH, ABTS, FRAP) Reagents->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Calculation Calculation of % Inhibition / Reducing Power Measurement->Calculation IC50 Determination of IC50 Values Calculation->IC50 Comparison Comparison with Standards IC50->Comparison

Caption: General workflow for in vitro antioxidant assays.

Conclusion

While direct comparative data for this compound is currently limited in the scientific literature, the available information on its parent compound, cinnamaldehyde, suggests that this class of compounds possesses notable antioxidant properties. The antioxidant activity of cinnamaldehyde derivatives is attributed to both direct radical scavenging and the modulation of protective cellular pathways like Nrf2.[1] Further research involving head-to-head comparative studies of this compound with established antioxidants under standardized assay conditions is warranted to fully elucidate its efficacy and potential as a therapeutic agent against oxidative stress.

References

Spectroscopic Duel: Unmasking the Isomers of 2-Methyl-3-phenyl-2-propenal

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the realm of organic chemistry and drug development, the precise identification of geometric isomers is paramount, as subtle differences in spatial arrangement can lead to profound variations in biological activity and physical properties. This guide provides a comprehensive spectroscopic comparison of the (E) and (Z) isomers of 2-Methyl-3-phenyl-2-propenal, also known as alpha-methyl cinnamaldehyde. By leveraging key spectroscopic techniques—¹H NMR, ¹³C NMR, Infrared (IR), and UV-Visible (UV-Vis) spectroscopy—we present a detailed analysis supported by experimental and predicted data to facilitate the unambiguous differentiation of these two isomers.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for the (E) and (Z) isomers of this compound. Data for the (E)-isomer is based on experimental findings, while data for the (Z)-isomer is predicted based on established spectroscopic principles for diastereomers.

Table 1: ¹H NMR Spectroscopic Data (Predicted for Z-isomer)

Proton (E)-2-Methyl-3-phenyl-2-propenal (Z)-2-Methyl-3-phenyl-2-propenal (Predicted) Key Differentiating Feature
Aldehydic (-CHO)~9.5 ppm (s)~10.0 ppm (s)The aldehydic proton of the (Z)-isomer is expected to be deshielded due to the anisotropic effect of the nearby phenyl group.
Vinylic (=CH)~7.4 ppm (s)~6.8 ppm (s)The vinylic proton of the (Z)-isomer is expected to be shielded by the carbonyl group.
Methyl (-CH₃)~2.1 ppm (s)~2.3 ppm (s)The methyl protons in the (Z)-isomer are likely deshielded by the phenyl group.
Phenyl (-C₆H₅)~7.2-7.5 ppm (m)~7.2-7.5 ppm (m)Minimal difference expected.

Table 2: ¹³C NMR Spectroscopic Data (Predicted for Z-isomer)

Carbon (E)-2-Methyl-3-phenyl-2-propenal (Z)-2-Methyl-3-phenyl-2-propenal (Predicted) Key Differentiating Feature
Carbonyl (C=O)~195 ppm~193 ppmShielding of the carbonyl carbon in the (Z)-isomer due to steric hindrance.
Vinylic (α-C)~138 ppm~140 ppm
Vinylic (β-C)~150 ppm~148 ppm
Methyl (-CH₃)~15 ppm~20 ppmDeshielding of the methyl carbon in the (Z)-isomer.
Phenyl (-C₆H₅)~128-134 ppm~128-134 ppmMinimal difference expected.

Table 3: IR and UV-Vis Spectroscopic Data (Predicted for Z-isomer)

Spectroscopic Method (E)-2-Methyl-3-phenyl-2-propenal (Z)-2-Methyl-3-phenyl-2-propenal (Predicted) Key Differentiating Feature
IR Spectroscopy
C=O Stretch~1685 cm⁻¹~1700 cm⁻¹The C=O stretch of the (Z)-isomer is expected at a higher wavenumber due to reduced conjugation caused by steric hindrance.
C=C Stretch~1625 cm⁻¹~1630 cm⁻¹
UV-Vis Spectroscopy
λ_max~290 nm~280 nmA hypsochromic (blue) shift is expected for the (Z)-isomer due to decreased planarity and conjugation.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra should be recorded on a 300 or 400 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the isomer in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm). For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, a spectral width from 0 to 220 ppm is appropriate.

Infrared (IR) Spectroscopy

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared and analyzed in a liquid cell. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectra are recorded on a double-beam UV-Vis spectrophotometer. Solutions of the isomers are prepared in a UV-grade solvent, such as ethanol (B145695) or cyclohexane, at a concentration of approximately 10⁻⁵ M. The absorbance is measured over a wavelength range of 200-400 nm using a quartz cuvette with a 1 cm path length.

Visualizing the Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic differentiation of the (E) and (Z) isomers of this compound.

Spectroscopic_Comparison Workflow for Isomer Differentiation cluster_isomers Isomers cluster_analysis Spectroscopic Analysis cluster_features Key Differentiating Features cluster_identification Isomer Identification E_isomer (E)-2-Methyl-3-phenyl-2-propenal NMR ¹H & ¹³C NMR E_isomer->NMR Analysis of IR IR Spectroscopy E_isomer->IR Analysis of UV_Vis UV-Vis Spectroscopy E_isomer->UV_Vis Analysis of Z_isomer (Z)-2-Methyl-3-phenyl-2-propenal Z_isomer->NMR Analysis of Z_isomer->IR Analysis of Z_isomer->UV_Vis Analysis of NMR_features Chemical Shifts (Aldehydic, Vinylic, Methyl Protons/Carbons) NMR->NMR_features Reveals IR_features C=O Stretch Frequency IR->IR_features Reveals UV_Vis_features λ_max (Wavelength of Maximum Absorbance) UV_Vis->UV_Vis_features Reveals Identified_E Identified (E)-Isomer NMR_features->Identified_E Identified_Z Identified (Z)-Isomer NMR_features->Identified_Z IR_features->Identified_E IR_features->Identified_Z UV_Vis_features->Identified_E UV_Vis_features->Identified_Z

Caption: Logical workflow for the spectroscopic differentiation of isomers.

Conclusion

The spectroscopic techniques of NMR, IR, and UV-Vis provide a powerful and complementary toolkit for the differentiation of the (E) and (Z) isomers of this compound. The key distinguishing features arise from the different spatial relationships between the phenyl, methyl, and aldehyde functional groups, which influence the electronic environment and steric interactions within each molecule. By carefully analyzing the predicted and observed shifts in NMR, the position of the carbonyl stretch in IR, and the wavelength of maximum absorbance in UV-Vis, researchers can confidently assign the correct stereochemistry to their synthesized or isolated compounds. This guide serves as a valuable resource for professionals in drug development and chemical research, ensuring the accurate characterization of these important molecular entities.

A Comparative Analysis of the Biological Activities of 2-Methyl-3-phenyl-2-propenal and its Saturated Analog, 2-Methyl-3-phenylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the unsaturated aldehyde, 2-Methyl-3-phenyl-2-propenal (also known as α-Methylcinnamaldehyde), and its saturated counterpart, 2-Methyl-3-phenylpropanal. The presence of an α,β-unsaturated carbonyl system in this compound is a key structural feature that appears to significantly influence its biological profile, particularly its reactivity and, consequently, its antimicrobial, cytotoxic, and anti-inflammatory properties. In contrast, the saturated analog, 2-Methyl-3-phenylpropanal, generally exhibits more moderate biological effects.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data on the biological activities of this compound and 2-Methyl-3-phenylpropanal. It is important to note that this data is compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Antimicrobial Activity

CompoundMicroorganismActivity MetricValueReference
This compoundCandida albicansMIC≥ 200 µg/mL[1]
This compoundCandida albicansBiofilm Inhibition>90% at 50 µg/mL[1]
2-Methyl-3-phenylpropanal (in Ginger Extract)Salmonella TyphimuriumMIC2 mg/mL[2]
2-Methyl-3-phenylpropanal (in Ginger Extract)Escherichia coliMIC2 mg/mL[2]
2-Methyl-3-phenylpropanal (in Ginger Extract)Shigella flexneriMIC1 mg/mL[2]
2-Methyl-3-phenylpropanal (in Ginger Extract)Salmonella TyphimuriumMBC2 mg/mL[2]
2-Methyl-3-phenylpropanal (in Ginger Extract)Escherichia coliMBC2 mg/mL[2]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Cytotoxicity

CompoundCell LineActivity MetricValueReference
This compoundHCT15 (Human colon cancer)ED500.63-8.1 µg/mL[3]
This compoundSK-MEL-2 (Human melanoma)ED500.63-8.1 µg/mL[3]
This compoundRat (Oral)LD502050 mg/kg[4]
This compoundRabbit (Skin)LD50>5 gm/kg[4]

ED50: Effective Dose, 50%; LD50: Lethal Dose, 50%

Experimental Protocols

Detailed experimental protocols for the key biological assays are outlined below. These represent generalized methodologies based on common practices in the field.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Candida albicans, E. coli) is prepared in a suitable broth medium to a defined concentration (e.g., 10^5 CFU/mL).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Human tumor cells (e.g., HCT15, SK-MEL-2) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The ED50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathways

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and JAK-STAT pathways. These pathways are crucial in the cellular response to inflammatory stimuli.

NF_kB_Pathway cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α Receptor Receptor TNF-α->Receptor LPS LPS LPS->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates IκB->IκB Degradation NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocates Propenal This compound Propenal->IKK Complex Inhibits DNA DNA NF-κB (p50/p65)_n->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

JAK_STAT_Pathway cluster_stimuli Cytokines cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 Receptor Receptor IL-6->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Propenal This compound Propenal->JAK Inhibits STAT_dimer->STAT_dimer Translocates DNA DNA STAT_dimer->DNA Binds to Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes Transcription

Discussion and Conclusion

The presence of the α,β-unsaturated aldehyde in this compound is a critical determinant of its biological activity. This functional group acts as a Michael acceptor, making the molecule reactive towards nucleophiles such as the thiol groups of cysteine residues in proteins. This reactivity is believed to be the basis for its observed antimicrobial and cytotoxic effects, as it can lead to the inactivation of essential enzymes and disruption of cellular processes.

In contrast, the saturated analog, 2-Methyl-3-phenylpropanal, lacks this reactive center. While it is not devoid of biological activity, as evidenced by its moderate antibacterial properties, its potency is generally lower than its unsaturated counterpart. The antimicrobial activity of 2-Methyl-3-phenylpropanal may be attributed to other mechanisms, such as membrane disruption, which is a common mode of action for many aldehydes.

The anti-inflammatory properties of this compound are significant. Its ability to inhibit key inflammatory signaling pathways like NF-κB and JAK-STAT suggests its potential as a lead compound for the development of novel anti-inflammatory agents. The inhibition of these pathways prevents the production of pro-inflammatory cytokines and mediators, thereby dampening the inflammatory response.

References

Comparative Docking Analysis of Cinnamaldehyde Derivatives Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in-silico analysis reveals the binding affinities and interaction patterns of various cinnamaldehyde (B126680) derivatives with significant protein targets implicated in cancer, inflammation, and microbial infections. This guide provides an objective comparison of their performance, supported by quantitative data from several docking studies, and outlines the experimental methodologies employed.

Cinnamaldehyde, a primary bioactive compound in cinnamon, and its synthetic derivatives have garnered substantial interest in drug discovery for their therapeutic potential.[1][2] In-silico molecular docking studies have become a crucial tool to predict and evaluate the binding efficacy of these compounds against a range of protein targets. These computational methods provide valuable insights into the molecular interactions that underpin their biological activities, paving the way for the development of novel therapeutics.

Quantitative Comparison of Binding Affinities

The following tables summarize the binding energies and inhibition constants (Ki) of various cinnamaldehyde derivatives against several key protein targets. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein.

Anticancer Protein Targets
DerivativeTarget ProteinPDB IDBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)
Bromoethane Chalcone (5n) Succinate Dehydrogenase--12.93.44 x 10⁻¹⁰
Malonate (Standard Inhibitor)Succinate Dehydrogenase--4.83.01 x 10⁻⁴
2-Hydroxycinnamaldehyde (o-OH CM) Human Carbonic Anhydrase IX (hCA IX)5FL6-5.5191.42
2-Hydroxycinnamaldehyde (o-OH CM) Matrix Metalloproteinase-2 (MMP-2)1HOV-5.09186.00
2-Hydroxycinnamaldehyde (o-OH CM) Urease4GY7Not Specified718.19
Cinnamaldehyde p110α subunit of PI3K--6.4Not Specified
Cinnamaldehyde PTEN--5.8Not Specified
Cynarin (Cinnamic acid derivative) Matrix Metalloproteinase-9 (MMP-9)--14.680.00001737
Chlorogenic acid (Cinnamic acid derivative) Matrix Metalloproteinase-9 (MMP-9)--12.620.00055756
MMP-9 Inhibitor I (Control)Matrix Metalloproteinase-9 (MMP-9)--8.18Not Specified
Cinnamaldehyde Matrix Metalloproteinase-9 (MMP-9)-More negative than DoxycyclineSmaller than Doxycycline
Data synthesized from multiple studies.[3][4][5][6][7][8] Note: Not all studies provided all data points for every target.
Anti-inflammatory and Other Protein Targets
DerivativeTarget ProteinBinding Energy (kcal/mol)
V2A44 (Cinnamaldehyde Schiff base) COX-2-4.84
V2A141 (Cinnamaldehyde Schiff base) COX-2-4.85
α-Methyl Cinnamaldehyde UCF1-5.78
trans-4-Methyl Cinnamaldehyde UCF1-5.84
α-Methyl Cinnamaldehyde YWP1-4.86
trans-4-Methyl Cinnamaldehyde YWP1-4.55
Data from studies on COX-2 and fungal proteins.[9][10]

Experimental Protocols

The in-silico docking studies cited in this guide predominantly employed a standardized workflow to predict the interaction between cinnamaldehyde derivatives and their target proteins. The general methodologies are detailed below.

Ligand and Target Protein Preparation
  • Ligand Preparation: The three-dimensional structures of cinnamaldehyde and its derivatives were typically obtained from chemical databases like PubChem or generated using molecular modeling software.[5][6] The structures were then optimized and energy-minimized.

  • Target Protein Preparation: The crystal structures of the target proteins were retrieved from the Protein Data Bank (PDB).[6][11] Preparation of the protein for docking involved removing water molecules and any existing ligands, adding polar hydrogen atoms, and assigning charges.[6][8]

Molecular Docking Simulation
  • Software: Commonly used software for these docking studies included AutoDock 4.0, AutoDock Vina (often within PyRx), and Glide (Schrödinger).[8][9][12][13]

  • Grid Box Generation: A grid box was defined around the active site of the target protein to specify the search space for the ligand docking.[6][7] The active site was often identified based on the location of the co-crystallized native ligand or through active site prediction servers.[6]

  • Docking Algorithm: The docking process was typically carried out using a genetic algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, to explore various conformations of the ligand within the protein's active site.[7][8]

  • Scoring and Analysis: The binding affinity of the ligand-protein complex was evaluated using a scoring function that calculates the binding energy (in kcal/mol).[7][9] The conformation with the lowest binding energy was generally considered the most favorable. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein were then analyzed.

Visualizations

The following diagrams illustrate the general workflow of in-silico docking studies and a relevant signaling pathway where cinnamaldehyde derivatives have shown potential activity.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase ligand Ligand Preparation (e.g., Cinnamaldehyde Derivative) grid Define Grid Box (Active Site) ligand->grid protein Target Protein Preparation (from PDB) protein->grid dock Run Docking Algorithm (e.g., AutoDock) grid->dock score Scoring & Ranking (Binding Energy) dock->score visualize Visualize Interactions (Hydrogen Bonds, etc.) score->visualize

Caption: A generalized workflow for in silico molecular docking studies.

PI3K_AKT_Pathway Cinnamaldehyde Cinnamaldehyde PI3K PI3K Cinnamaldehyde->PI3K Activates PTEN PTEN Cinnamaldehyde->PTEN Inhibits AKT AKT PI3K->AKT Activates PTEN->PI3K Inhibits Apoptosis Anti-Apoptosis & Cell Survival AKT->Apoptosis

Caption: Cinnamaldehyde's potential role in the PI3K/AKT signaling pathway.

References

Comparative Stability Analysis of 2-Methyl-3-phenyl-2-propenal Under Diverse pH Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of 2-Methyl-3-phenyl-2-propenal across a range of pH conditions. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and data from structurally analogous α,β-unsaturated aldehydes to project its stability profile. The following sections detail the anticipated stability, potential degradation pathways, and a comprehensive, albeit hypothetical, experimental protocol for direct evaluation. This guide aims to equip researchers with the foundational knowledge and methodologies required to assess the suitability of this compound for various applications, particularly in drug development where pH stability is a critical parameter.

Comparative Stability Profile

The stability of α,β-unsaturated aldehydes, such as this compound, is intrinsically linked to the pH of their environment. The electrophilic nature of the β-carbon and the carbonyl carbon makes them susceptible to nucleophilic attack, a reaction that is often pH-dependent. The methyl group at the α-position and the phenyl group at the β-position of this compound are expected to influence its reactivity and, consequently, its stability compared to simpler analogs like acrolein and cinnamaldehyde.

Table 1: Predicted Stability of this compound in Comparison to Other α,β-Unsaturated Aldehydes

CompoundStructurePredicted Stability at Acidic pH (pH < 4)Predicted Stability at Neutral pH (pH ≈ 7)Predicted Stability at Basic pH (pH > 8)Key Structural Influences on Stability
This compound this compound structureHighModerateLowThe α-methyl group may provide some steric hindrance, slightly increasing stability. The β-phenyl group is electron-withdrawing, potentially increasing the electrophilicity of the β-carbon.
Cinnamaldehyde Cinnamaldehyde structureHighModerateLowLacks the α-methyl group, potentially making it slightly more susceptible to nucleophilic attack at the α-carbon compared to its methylated analog.
Acrolein Acrolein structureModerateLowVery LowHighly reactive due to the lack of steric hindrance and the high electrophilicity of the β-carbon.

Potential Degradation Pathways

Under different pH conditions, this compound is susceptible to several degradation pathways. In acidic conditions, the primary reaction is likely to be hydration of the carbon-carbon double bond. Under basic conditions, the compound is more prone to Michael addition reactions and aldol-type condensation reactions.

G cluster_acidic Acidic Conditions (pH < 4) cluster_basic Basic Conditions (pH > 8) A1 This compound B1 Protonation of Carbonyl Oxygen A1->B1 + H+ C1 Carbocation Intermediate B1->C1 Resonance D1 Nucleophilic attack by H2O C1->D1 E1 3-Hydroxy-2-methyl-3-phenylpropanal D1->E1 - H+ A2 This compound B2 Michael Addition A2->B2 + Nu- C2 Enolate Intermediate A2->C2 + OH- E2 Degradation Products B2->E2 D2 Aldol Condensation C2->D2 D2->E2 G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN) Test Prepare Test Solutions (100 µg/mL in Buffers) Stock->Test Incubate Incubate at Controlled Temperature & Light Test->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data Data Processing & Kinetic Analysis HPLC->Data Result Result Data->Result Stability Profile

Safety Operating Guide

Proper Disposal of 2-Methyl-3-phenyl-2-propenal: A Safety and Logistics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical waste is paramount to ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methyl-3-phenyl-2-propenal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. This compound is a combustible liquid that can cause skin and serious eye irritation.[1][2] It may also trigger an allergic skin reaction and respiratory irritation.[1][2] Always handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1]

In case of exposure:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water. If irritation or a rash develops, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. If you wear contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical advice.

  • Inhalation: Move to an area with fresh air.

  • Ingestion: Immediately have the individual drink water (two glasses at most). Consult a physician.

Quantitative Hazard Data

The following table summarizes key quantitative data for this compound and its close analog, trans-cinnamaldehyde, providing a quick reference for safety parameters.

PropertyValueSource
Melting Point/Range-7.5 °C / 18.5 °F[1][2]
Boiling Point/Range250 - 252 °C / 482 - 485.6 °F[1][2]
Flash Point71 °C / 159.8 °F[2]
Vapor Density4.6 (Air = 1.0)[2]
Relative Density1.050[2]

Step-by-Step Disposal Protocol

The primary method for disposing of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge this chemical into sewer systems. [3]

1. Waste Collection:

  • Collect waste this compound in its original container or a compatible, properly labeled waste container.
  • Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[1][4] It is recommended to keep the container refrigerated at temperatures between 2 and 8 °C.[4]
  • Store the waste away from incompatible materials, heat, sparks, and open flames.[1][4]

2. Handling Spills:

  • In the event of a spill, ensure adequate ventilation and avoid breathing vapors.
  • Remove all sources of ignition.[4]
  • Absorb the spill with an inert, non-combustible material such as dry sand or vermiculite.
  • Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[4]

3. Disposal of Contaminated Materials:

  • Empty Containers: Containers should be triple-rinsed (or the equivalent) and can then be offered for recycling or reconditioning.[3] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[3]
  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with your institution's and local regulations.

4. Arranging for Final Disposal:

  • The collected chemical waste must be disposed of through an approved waste disposal plant.[1][2]
  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Have This compound Waste is_spill Is it a spill? start->is_spill collect_waste Collect waste in a labeled, compatible container is_spill->collect_waste No absorb_spill Absorb spill with inert material is_spill->absorb_spill Yes store_waste Store in designated Satellite Accumulation Area collect_waste->store_waste absorb_spill->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_waste->contact_ehs licensed_disposal Disposal by licensed facility (e.g., incineration) contact_ehs->licensed_disposal empty_container Handle empty container licensed_disposal->empty_container triple_rinse Triple rinse container empty_container->triple_rinse Container is empty final_disposal Recycle, recondition, or send to sanitary landfill after puncturing triple_rinse->final_disposal

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Methyl-3-phenyl-2-propenal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal protocols for 2-Methyl-3-phenyl-2-propenal, tailored for laboratory professionals. Adherence to these procedures is vital for ensuring a safe working environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation and can be harmful if swallowed or in contact with skin.[1] Therefore, a comprehensive personal protective equipment strategy is essential.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should meet ANSI Z87.1 standards. A face shield must be worn over goggles when there is a splash risk.[3][4][5]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves provide adequate short-term protection. For prolonged contact, consult the glove manufacturer’s resistance guide.
Body Protection Laboratory CoatA flame-resistant lab coat worn over cotton clothing is recommended. The coat should be fully buttoned.[3]
Foot Protection Closed-Toe ShoesShoes must cover the entire foot.[3]
Respiratory Protection Air-Purifying RespiratorA NIOSH-approved respirator with an organic vapor cartridge is necessary if working outside a fume hood or if aerosol generation is possible.[3][4]

Quantitative Hazard Data

PropertyValueSource
Molecular Formula C10H10O[6]
Molecular Weight 146.19 g/mol [6]
Appearance Clear yellow liquid[6]
Boiling Point 302 °F at 100 mmHg[6]
Flash Point 175 °F[6]
Density 1.0407 at 63 °F[6]

Operational Plan: Safe Handling Protocol

A strict handling protocol is crucial for safety. The following step-by-step guide outlines the safe handling of this compound.

1. Engineering Controls:

  • Always handle this compound inside a properly functioning chemical fume hood.[3]

2. Pre-Handling Preparations:

  • Ensure safety data sheets (SDS) are readily accessible.

  • Verify that an emergency eyewash station and safety shower are in close proximity and operational.

  • Confirm that all necessary PPE is available and in good condition.

  • Prepare all required equipment and reagents before starting the procedure.

3. Handling the Chemical:

  • Don the appropriate PPE as specified in the table above.

  • Carefully open the container, avoiding inhalation of vapors.

  • Dispense the required amount of the chemical slowly to minimize splashing or aerosol formation.

  • Keep the container tightly closed when not in use.[7]

4. Post-Handling Procedures:

  • Thoroughly wash hands and any exposed skin after handling.[7][8]

  • Clean the work area and any contaminated equipment.

  • Properly store or dispose of the chemical and any contaminated materials according to the disposal plan.

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Access SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_eng Verify Fume Hood prep_ppe->prep_eng prep_safety Check Safety Equipment prep_eng->prep_safety handle_open Open Container prep_safety->handle_open handle_dispense Dispense Chemical handle_open->handle_dispense handle_close Close Container handle_dispense->handle_close spill Spill Occurs handle_dispense->spill if spill post_clean Clean Work Area handle_close->post_clean post_wash Wash Hands post_clean->post_wash post_dispose Dispose of Waste post_wash->post_dispose post_store Store Chemical post_dispose->post_store end_safe End (Safe) post_store->end_safe start Start start->prep_sds spill_response Spill Response Protocol spill->spill_response spill_response->post_clean

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.

1. Waste Collection:

  • Collect waste this compound in a designated, compatible, and properly labeled hazardous waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.[9]

2. Storage of Waste:

  • Store waste containers in a well-ventilated, designated satellite accumulation area away from incompatible materials.[9]

  • Keep containers tightly closed.[7]

3. Disposal of Contaminated Materials:

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be recycled or disposed of as non-hazardous waste after being punctured to prevent reuse.[9]

  • Contaminated PPE: Dispose of contaminated gloves, lab coats, and other disposable PPE as hazardous waste in accordance with institutional and local regulations.[9]

4. Final Disposal:

  • Arrange for the disposal of all chemical waste through a licensed chemical waste disposal service.[9][10] The primary disposal method is controlled incineration.[9][11]

  • Do not discharge the chemical into sewer systems.[9][11]

Spill Response

In the event of a spill:

  • Evacuate the immediate area and alert others.

  • If safe to do so, eliminate all ignition sources.[7]

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material such as vermiculite (B1170534) or sand. Do not use combustible materials like sawdust.[9]

  • Collect the absorbed material into a sealed, labeled container for disposal as hazardous waste.[9]

  • For large spills, evacuate the area and contact emergency services.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.